molecular formula C8H8BrNO2 B3030224 Methyl 2-Bromo-6-methylisonicotinate CAS No. 884494-71-7

Methyl 2-Bromo-6-methylisonicotinate

Cat. No.: B3030224
CAS No.: 884494-71-7
M. Wt: 230.06
InChI Key: HTGDXQVCBISJRX-UHFFFAOYSA-N
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Description

Methyl 2-Bromo-6-methylisonicotinate is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-6-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-3-6(8(11)12-2)4-7(9)10-5/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGDXQVCBISJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654169
Record name Methyl 2-bromo-6-methylpyridine-4-carboxylate
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Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-71-7
Record name Methyl 2-bromo-6-methyl-4-pyridinecarboxylate
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Record name Methyl 2-bromo-6-methylpyridine-4-carboxylate
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Record name 884494-71-7
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 2-Bromo-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Pyridine Scaffold

Methyl 2-bromo-6-methylisonicotinate is a highly functionalized pyridine derivative that serves as a critical building block in the synthesis of complex organic molecules. Its strategic placement of a bromine atom, a methyl group, and a methyl ester on the isonicotinate framework offers multiple reactive sites for diversification, making it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals. The pyridine core is a prevalent motif in numerous biologically active compounds, and the specific substitution pattern of this molecule allows for targeted modifications to explore structure-activity relationships in drug discovery programs. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and insights into the chemical principles underpinning these transformations.

Strategic Approaches to the Synthesis of this compound

The synthesis of the target molecule can be logically dissected into two main stages: the formation of the key intermediate, 2-bromo-6-methylisonicotinic acid, followed by its esterification to the final methyl ester. Two principal pathways for the synthesis of the brominated carboxylic acid intermediate are presented, each with distinct advantages depending on the availability of starting materials and desired scale.

Overall Synthetic Scheme:

Overall Synthesis cluster_0 Pathway 1: Bromination of 6-Methylisonicotinic Acid cluster_1 Pathway 2: From 2-Amino-6-methylpyridine A 6-Methylisonicotinic Acid B 2-Bromo-6-methylisonicotinic Acid A->B NBS or Br₂ F This compound B->F Esterification C 2-Amino-6-methylpyridine D 2-Bromo-6-methylpyridine C->D Sandmeyer-type Reaction E 2-Bromo-6-methylisonicotinic Acid D->E Oxidation E->F Esterification

Caption: High-level overview of the two primary synthetic routes to this compound.

Part 1: Synthesis of the Key Intermediate: 2-Bromo-6-methylisonicotinic Acid

Pathway 1: Direct Electrophilic Bromination of 6-Methylisonicotinic Acid

This is often the most direct route, contingent on the commercial availability of 6-methylisonicotinic acid. The reaction proceeds via an electrophilic aromatic substitution, where a brominating agent is introduced to the pyridine ring. The electron-donating methyl group and the electron-withdrawing carboxylic acid group direct the bromination to the 2-position.

Reaction Mechanism: The reaction is an electrophilic aromatic substitution. The pyridine nitrogen is first protonated by the acidic medium, which deactivates the ring. However, the methyl group provides some activation, and the reaction proceeds, typically requiring elevated temperatures to overcome the deactivated nature of the pyridine ring.

Experimental Protocol:

Materials:

  • 6-Methylisonicotinic acid

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Glacial Acetic Acid or Dichloromethane (DCM)

  • Saturated aqueous solution of sodium thiosulfate

  • Saturated aqueous solution of sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methylisonicotinic acid (1.0 eq) in glacial acetic acid.[1]

  • To the stirred solution, add N-bromosuccinimide (1.2 eq) portion-wise at room temperature.[1]

  • Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.[1]

  • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.[1]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 2-bromo-6-methylisonicotinic acid.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[1]

Quantitative Data:

ParameterValue/RangeNotes
Starting Material6-methylisonicotinic acid---
Brominating AgentN-Bromosuccinimide (NBS) or Bromine (Br₂)NBS is often preferred for its ease of handling.
Molar Ratio (Brominating Agent:Starting Material)1.1 - 1.3 : 1A slight excess of the brominating agent drives the reaction to completion.
SolventGlacial Acetic Acid or Dichloromethane (DCM)Acetic acid can also act as a catalyst.
Reaction Temperature25°C - 80°CHigher temperatures can increase the reaction rate but may also lead to more side products.[2]
Reaction Time4 - 8 hoursReaction progress should be monitored by TLC or LC-MS.[2]
Typical Yield70-85%Yields are dependent on the specific conditions and purification method.
Pathway 2: A Multi-step Route from 2-Amino-6-methylpyridine

This pathway is advantageous when 2-amino-6-methylpyridine is more readily available or cost-effective than 6-methylisonicotinic acid. This route involves a Sandmeyer-type reaction followed by oxidation of the methyl group.

Step 2a: Synthesis of 2-Bromo-6-methylpyridine via a Sandmeyer-type Reaction

The Sandmeyer reaction is a classic method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[3]

Experimental Protocol:

Materials:

  • 2-Amino-6-methylpyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 48% hydrobromic acid in a round-bottom flask, add 2-amino-6-methylpyridine.[4]

  • Cool the mixture to -10 °C using an ice-salt bath.[4]

  • Slowly add bromine dropwise while maintaining the temperature at -5 °C. Stir for an additional 1.5 hours at this temperature.[4][5]

  • Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, keeping the temperature at -10 °C. Stir for another 1.5 hours.[5]

  • Prepare a cooled solution of sodium hydroxide in water and add it dropwise to the reaction mixture, ensuring the internal temperature does not rise above 0 °C.[5]

  • Allow the reaction mixture to slowly warm to room temperature.

  • Extract the product with diethyl ether.[5]

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate to obtain 2-bromo-6-methylpyridine.[5]

Step 2b: Oxidation of 2-Bromo-6-methylpyridine to 2-Bromo-6-methylisonicotinic Acid

The methyl group of 2-bromo-6-methylpyridine can be oxidized to a carboxylic acid using a suitable oxidizing agent. Controlling the reaction conditions is crucial to prevent over-oxidation or degradation of the pyridine ring.[2]

Experimental Protocol:

Materials:

  • 2-Bromo-6-methylpyridine

  • Potassium permanganate (KMnO₄) or other suitable oxidant

  • Water

  • Sulfuric acid

  • Sodium bisulfite

Procedure:

  • In a round-bottom flask, suspend 2-bromo-6-methylpyridine in water.

  • Heat the mixture and add a solution of potassium permanganate in water portion-wise over several hours.

  • Reflux the mixture until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide.

  • Acidify the filtrate with sulfuric acid to precipitate the carboxylic acid.

  • If necessary, decolorize the solution with a small amount of sodium bisulfite.

  • Collect the precipitated 2-bromo-6-methylisonicotinic acid by filtration, wash with cold water, and dry.

Part 2: Esterification of 2-Bromo-6-methylisonicotinic Acid

The final step is the conversion of the carboxylic acid to its methyl ester. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[6]

Reaction Mechanism: The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of water yield the ester.

Esterification A 2-Bromo-6-methylisonicotinic Acid D This compound A->D B Methanol B->D C p-Toluenesulfonic Acid (catalyst) C->D

Caption: Fischer esterification of 2-bromo-6-methylisonicotinic acid.

Experimental Protocol (Adapted from a similar procedure[7]):

Materials:

  • 2-Bromo-6-methylisonicotinic acid

  • Anhydrous methanol

  • p-Toluenesulfonic acid

  • Organic solvent (e.g., dichloromethane or ethyl acetate)

  • Saturated aqueous solution of sodium bicarbonate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, suspend 2-bromo-6-methylisonicotinic acid (1.0 eq) in anhydrous methanol.[7]

  • Add p-toluenesulfonic acid (0.1-0.16 eq) as a catalyst.[7]

  • Heat the mixture to reflux with stirring for 4-6 hours.[7]

  • After the reaction is complete, cool the mixture to room temperature.[7]

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate.[7]

  • Wash the organic solution sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Concluding Remarks for the Practicing Scientist

The synthesis of this compound is a multi-step process that can be achieved through well-established organic transformations. The choice between the direct bromination of 6-methylisonicotinic acid and the route starting from 2-amino-6-methylpyridine will primarily be dictated by the availability and cost of the starting materials. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial in both pathways to maximize yield and minimize the formation of byproducts. The final esterification step, a classic Fischer esterification, is generally robust, but attention to anhydrous conditions can improve the yield by shifting the equilibrium towards the product. This guide provides a solid foundation for researchers to confidently synthesize this valuable building block for their discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-6-methylisonicotinic Acid.
  • BenchChem. (2025). Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide.
  • ChemicalBook. 2-Bromo-6-methylpyridine synthesis.
  • Wikipedia.
  • Wikipedia. Sandmeyer reaction.
  • Google Patents.

Sources

An In-depth Technical Guide to Methyl 2-Bromo-6-methylisonicotinate (CAS: 884494-71-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Functionalized Pyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in a multitude of biologically active compounds and functional materials. Methyl 2-bromo-6-methylisonicotinate, a strategically functionalized pyridine derivative, has emerged as a valuable building block for the synthesis of complex molecular architectures. The presence of a reactive bromine atom at the 2-position, a methyl group at the 6-position, and a methyl ester at the 4-position offers a versatile platform for a range of chemical transformations. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its key applications, with a focus on empowering researchers to leverage its full potential in their scientific endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective utilization in synthesis and for the unambiguous characterization of its derivatives.

Core Molecular Data

The key physicochemical and computational data for this compound are summarized below. This information is essential for its handling, characterization, and use in chemical reactions.

PropertyValueSource(s)
CAS Registry Number 884494-71-7[1][2]
Molecular Formula C₈H₈BrNO₂[3][]
Molecular Weight 230.06 g/mol [3][]
Boiling Point 282.3 °C at 760 mmHg[]
Density 1.503 g/cm³[]
IUPAC Name methyl 2-bromo-6-methylpyridine-4-carboxylate[]
Synonyms 6-Bromo-2-methylpyridinecarboxylic acid methyl ester[]
SMILES CC1=CC(=CC(=N1)Br)C(=O)OC[]
InChI Key HTGDXQVCBISJRX-UHFFFAOYSA-N[]
Spectroscopic Characterization

While experimentally determined spectra for this compound are not widely available in the public domain, we can predict its spectral characteristics based on the analysis of structurally similar compounds and established spectroscopic principles. These predictions serve as a valuable guide for researchers in confirming the identity and purity of the synthesized compound.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show three distinct signals. The two aromatic protons on the pyridine ring will appear as singlets in the downfield region. The methyl group attached to the pyridine ring will resonate as a singlet in the upfield region, and the methyl ester protons will also appear as a singlet.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each of the eight carbon atoms in this compound will have a unique chemical shift. The carbonyl carbon of the ester group will be the most deshielded, appearing furthest downfield. The carbons of the pyridine ring will have distinct chemical shifts influenced by the bromo, methyl, and methyl ester substituents, and the nitrogen atom. The two methyl carbons will be the most shielded, appearing in the upfield region of the spectrum.[5]

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl group of the ester and the aromatic C-C and C-N stretching vibrations of the pyridine ring.

1.2.3. Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecule is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[6]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 6-methylisonicotinic acid. This involves an electrophilic bromination followed by esterification.

Synthetic Workflow

G A 6-Methylisonicotinic Acid B Electrophilic Bromination (NBS, Acetic Acid) A->B Step 1 C 2-Bromo-6-methylisonicotinic Acid B->C D Esterification (Methanol, Acid Catalyst) C->D Step 2 E This compound D->E

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-6-methylisonicotinic Acid [7]

This procedure details the electrophilic bromination of 6-methylisonicotinic acid using N-bromosuccinimide (NBS).

  • Materials:

    • 6-methylisonicotinic acid

    • N-Bromosuccinimide (NBS)

    • Glacial Acetic Acid

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-methylisonicotinic acid (1.0 eq) in glacial acetic acid.

    • To the stirred solution, add N-bromosuccinimide (1.2 eq) portion-wise at room temperature.

    • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate.

    • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 2-bromo-6-methylisonicotinic acid. The crude product can be purified by recrystallization.

Step 2: Esterification to this compound

This is a standard Fischer esterification procedure.

  • Materials:

    • 2-Bromo-6-methylisonicotinic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated) or other acid catalyst

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Suspend 2-bromo-6-methylisonicotinic acid (1.0 eq) in anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and stir for 4-8 hours, or until TLC indicates the consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Key Reactions and Applications in Synthesis

The synthetic utility of this compound lies in the reactivity of its bromine atom, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, and amino substituents, making it a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[8]

G A This compound C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) A->C B Arylboronic Acid (R-B(OH)₂) B->C D Methyl 2-Aryl-6-methylisonicotinate C->D

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [8]

  • Materials:

    • This compound

    • Arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Degassed solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

    • Add the degassed solvent mixture.

    • Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and heat the mixture at 80-100 °C with stirring for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the formation of carbon-nitrogen bonds.[]

G A This compound C Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOt-Bu) A->C B Amine (R₂NH) B->C D Methyl 2-(Dialkylamino)-6-methylisonicotinate C->D

Caption: General workflow for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination []

  • Materials:

    • This compound

    • Primary or secondary amine

    • Palladium precatalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos or BINAP)

    • Base (e.g., NaOt-Bu or Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried Schlenk tube.

    • Add this compound and the desired amine.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the tube and heat the reaction mixture to 80-110 °C.

    • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Application in Drug Discovery: A Key Building Block for Kinase Inhibitors

The functionalized pyridine core of this compound makes it a particularly attractive building block in the synthesis of kinase inhibitors.[9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[9] The 2,4,6-trisubstituted pyridine motif allows for the precise orientation of functional groups to interact with the ATP-binding site of kinases. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity and modulate the pharmacokinetic properties of the final compounds.[9]

One notable application is in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key mediator in inflammatory signaling pathways.[9] The general strategy involves using the bromine atom for a Suzuki coupling to introduce a key recognition element for the kinase hinge region, while the ester is converted to an amide to interact with the solvent-exposed region of the active site.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Based on data for structurally similar compounds, it should be treated as harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of medicinal chemistry. Its trifunctional nature allows for a wide range of chemical modifications, enabling the rapid generation of diverse molecular libraries. The robust and well-established protocols for its key reactions, such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, provide a reliable platform for the synthesis of complex target molecules. As the demand for novel therapeutics, especially in the area of kinase inhibitors, continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the drug discovery process.

References

  • 2-Bromo-isonicotinic acid methyl ester | C7H6BrNO2 | CID 3847768 - PubChem. (URL: [Link])

  • Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (URL: not available)
  • Methyl 2-bromo-6-fluoroisonicotinate (C7H5BrFNO2) - PubChemLite. (URL: [Link])

  • 2-Bromo-6-methyl-isonicotinic acid methyl ester - 玉函医药. (URL: [Link])

  • Methyl 2-bromo-6-methylnicotinate (C8H8BrNO2) - PubChemLite. (URL: [Link])

  • This compound [CAS: 884494-71-7] - Ivy Fine Chemicals. (URL: [Link])

  • Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - MDPI. (URL: [Link])

  • Synthesis of Protein Kinase Inhibitors - ResearchGate. (URL: [Link])

  • on the 13C NMR spectrum of 1-bromo-2-methylpropane - Doc Brown's Chemistry. (URL: [Link])

  • Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. (URL: [Link])

  • Proton NMR spectrum of 1-bromo-2-methylbutane: Simulated and Real Spectra Analysis. (URL: [Link])

  • Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities - ResearchGate. (URL: [Link])

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An In-depth Technical Guide to the Spectral Data of Methyl 2-Bromo-6-methylisonicotinate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed technical analysis of the Nuclear Magnetic Resonance (NMR) spectral data of Methyl 2-Bromo-6-methylisonicotinate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this compound through ¹H and ¹³C NMR spectroscopy. We will explore the theoretical basis for the observed chemical shifts and coupling patterns, provide detailed experimental protocols for data acquisition, and discuss the compound's significance in the synthesis of targeted therapeutics, such as IRAK4 inhibitors.

Introduction: The Strategic Importance of this compound in Drug Discovery

This compound (CAS 884494-71-7) is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its trifunctional nature, featuring a bromine atom, a methyl group, and a methyl ester on the pyridine core, offers multiple reactive handles for chemical modification. This versatility makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders. The strategic application of this building block can lead to more convergent and efficient synthetic routes.[1][2]

A comprehensive understanding of the spectral properties of this compound is paramount for its unambiguous identification, purity assessment, and successful utilization in multi-step synthetic campaigns. NMR spectroscopy stands as the most powerful technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment of each atom.

Principles of NMR Spectroscopy for the Structural Analysis of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a phenomenon that occurs when the nuclei of certain atoms are immersed in a static magnetic field and exposed to a second oscillating magnetic field. This technique provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. The two most commonly used nuclei for the structural analysis of organic molecules are ¹H (proton) and ¹³C (carbon-13).

For this compound, the key features of its NMR spectra are determined by:

  • Chemical Shift (δ): The position of an NMR signal, which is highly sensitive to the electronic environment of the nucleus. Electron-withdrawing groups (like the bromine atom and the ester group) deshield nearby nuclei, shifting their signals to a higher frequency (downfield), while electron-donating groups (like the methyl group) cause shielding and an upfield shift.

  • Spin-Spin Coupling (J): The interaction between neighboring NMR-active nuclei, which leads to the splitting of NMR signals into multiplets. The magnitude of the coupling constant provides information about the number of bonds separating the coupled nuclei and their dihedral angles.

  • Integration: The area under an NMR signal, which is proportional to the number of nuclei giving rise to that signal.

Predicted NMR Spectral Data and Structural Assignment

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the methyl ester group, and the electron-donating effect of the methyl group, all within the context of the electron-deficient pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
~7.9 - 8.1s1HH-5This proton is situated between the electron-withdrawing ester group and the bromine atom, leading to significant deshielding and a downfield chemical shift.
~7.6 - 7.8s1HH-3This proton is adjacent to the bromine atom and meta to the ester group, resulting in a downfield shift, but slightly upfield compared to H-5.
~3.9 - 4.0s3H-OCH₃The protons of the methyl ester are deshielded by the adjacent carbonyl group and oxygen atom.
~2.5 - 2.7s3H-CH₃The protons of the methyl group on the pyridine ring are in a relatively shielded environment, resulting in an upfield chemical shift.

Diagram 1: Molecular Structure and Proton Assignments

Caption: Structure of this compound with proton numbering.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the same electronic effects described for the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~164 - 166C=OThe carbonyl carbon of the ester group is highly deshielded and appears at the most downfield position.
~158 - 161C-6The carbon bearing the methyl group is significantly deshielded due to the alpha-effect of the nitrogen atom.
~148 - 151C-2The carbon attached to the bromine atom is deshielded by the electronegative halogen.
~140 - 143C-4The carbon attached to the electron-withdrawing ester group is deshielded.
~128 - 131C-5This aromatic carbon is deshielded by the adjacent ester group and the ring nitrogen.
~124 - 127C-3This aromatic carbon is deshielded by the adjacent bromine atom and the ring nitrogen.
~52 - 54-OCH₃The carbon of the methyl ester is deshielded by the attached oxygen atom.
~23 - 26-CH₃The carbon of the methyl group on the pyridine ring is the most shielded, appearing at the most upfield position.

Diagram 2: Key Functional Groups and their Influence on Chemical Shifts

G cluster_molecule This compound cluster_substituents Substituent Effects on NMR Spectra cluster_effects Observed NMR Effects Molecule Core Pyridine Structure Br Bromo Group (C-2) Molecule->Br Electron-withdrawing (Inductive & Resonance) Me Methyl Group (C-6) Molecule->Me Electron-donating (Inductive) Ester Methyl Ester Group (C-4) Molecule->Ester Electron-withdrawing (Inductive & Resonance) Deshielding_H Downfield shift of H-3 and H-5 Br->Deshielding_H Deshielding_C Downfield shift of C-2, C-4, C-5, C=O, and -OCH3 Br->Deshielding_C Shielding Upfield shift of -CH3 protons and carbon Me->Shielding Ester->Deshielding_H Ester->Deshielding_C

Caption: Influence of substituents on the NMR chemical shifts.

Experimental Protocols for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following protocols are recommended. These are self-validating as they include steps for internal standardization and are based on established methodologies for small molecule analysis.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Homogenization: Gently agitate the tube to ensure the sample is completely dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

  • Pulse Angle: 30-45 degrees.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Pulse Angle: 30-45 degrees.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Temperature: 298 K (25 °C).

Diagram 3: Experimental Workflow for NMR Analysis

G start Start: Pure Sample of This compound sample_prep Sample Preparation: - Weigh 5-10 mg - Dissolve in 0.6 mL CDCl3 - Add TMS start->sample_prep nmr_acquisition NMR Data Acquisition: - 1H and 13C Spectra - Use appropriate parameters sample_prep->nmr_acquisition data_processing Data Processing: - Fourier Transform - Phasing and Baseline Correction - Integration (1H) - Chemical Shift Referencing to TMS nmr_acquisition->data_processing spectral_analysis Spectral Analysis: - Assign peaks based on chemical shift, multiplicity, and integration - Compare with predicted data data_processing->spectral_analysis structure_confirmation Structure Confirmation spectral_analysis->structure_confirmation end End: Structural Elucidation Complete structure_confirmation->end

Caption: A stepwise workflow for the NMR analysis of this compound.

Conclusion: A Foundation for Synthetic Success

This guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for this compound, a crucial intermediate in contemporary drug discovery. By understanding the principles behind the spectral features and adhering to rigorous experimental protocols, researchers can confidently identify and utilize this compound in their synthetic endeavors. The detailed analysis of chemical shifts and the provided workflows serve as a valuable resource for scientists engaged in the development of novel therapeutics, ensuring the integrity and purity of the materials used in the synthesis of potentially life-saving medicines.

References

Introduction: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-Bromo-6-methylisonicotinate: Synthesis, Characterization, and Application

This compound is a strategically functionalized pyridine derivative that has emerged as a valuable intermediate for researchers in medicinal chemistry and drug development. Its structure is distinguished by three key reactive sites: a bromine atom at the 2-position, a methyl ester at the 4-position, and a methyl group at the 6-position. This specific arrangement offers a versatile platform for molecular elaboration. The bromine atom is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl substituents. Concurrently, the methyl ester provides a robust handle for hydrolysis and subsequent amide bond formation, a ubiquitous linkage in pharmaceutical agents.

This guide, intended for chemists and drug discovery professionals, provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthetic protocol with mechanistic insights, and its strategic application in the synthesis of complex therapeutic agents, such as kinase inhibitors.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for laboratory handling, analytical characterization, and regulatory documentation.

PropertyValueSource
CAS Number 884494-71-7[][2][3][4]
Molecular Formula C₈H₈BrNO₂[][2][3]
Molecular Weight 230.05 g/mol [][2]
IUPAC Name methyl 2-bromo-6-methylpyridine-4-carboxylate[]
Synonyms 6-Bromo-2-methylpyridinecarboxylic acid methyl ester[]
Boiling Point 282.3°C at 760 mmHg[][5]
Density 1.503 g/cm³[][5]
Flash Point 124°C[5]
SMILES CC1=CC(=CC(=N1)Br)C(=O)OC[]
InChI Key HTGDXQVCBISJRX-UHFFFAOYSA-N[]

Synthesis and Purification: A Validated Protocol

The most reliable and scalable synthesis of this compound is a two-step process commencing from the commercially available 6-methylisonicotinic acid. The strategy involves an initial electrophilic bromination of the pyridine ring, followed by a classical Fischer esterification.

Overall Synthetic Scheme

Synthetic_Workflow Start 6-Methylisonicotinic Acid Intermediate 2-Bromo-6-methylisonicotinic Acid Start->Intermediate  NBS, Glacial Acetic Acid  60-70°C, 4-6h   Product This compound Intermediate->Product  Methanol (MeOH), H₂SO₄ (cat.)  Reflux, 8-12h  

Caption: Synthetic workflow for this compound.

Step 1: Electrophilic Bromination of 6-Methylisonicotinic Acid

Causality and Experimental Choice: The direct bromination of the 6-methylisonicotinic acid core is the most convergent approach. N-bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine (Br₂) for several reasons.[6] NBS is a solid, making it significantly easier and safer to handle than volatile and highly corrosive liquid bromine. Furthermore, NBS often provides higher regioselectivity and minimizes the formation of over-brominated byproducts, which can be challenging to separate.[7] The reaction is performed in glacial acetic acid, which serves as a polar protic solvent to solubilize the starting material and facilitate the electrophilic substitution mechanism.

Detailed Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 6-methylisonicotinic acid (10.0 g, 72.9 mmol, 1.0 eq) in glacial acetic acid (100 mL).

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (NBS) (14.2 g, 79.8 mmol, 1.1 eq) portion-wise at ambient temperature. An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to 60-70°C using an oil bath and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting material spot indicates completion.

  • Work-up and Isolation:

    • Cool the mixture to room temperature and pour it slowly into ice-cold water (400 mL) with vigorous stirring. The crude product will precipitate as a solid.

    • Quench any unreacted NBS by adding a saturated aqueous solution of sodium thiosulfate until a test with starch-iodide paper is negative.

    • Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water (3 x 50 mL) to remove acetic acid and succinimide byproducts.[7]

    • Dry the solid in a vacuum oven at 50°C to a constant weight to yield 2-bromo-6-methylisonicotinic acid. A typical yield is 70-85%.[6]

Step 2: Fischer Esterification

Causality and Experimental Choice: Fischer esterification is a classic, cost-effective, and reliable method for converting a carboxylic acid to its corresponding methyl ester. The reaction uses an excess of methanol as both the reactant and the solvent, driving the equilibrium toward the product. A strong acid catalyst, typically sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.

Detailed Protocol:

  • Reaction Setup: Suspend the dried 2-bromo-6-methylisonicotinic acid (12.0 g, 55.5 mmol, 1.0 eq) in methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Catalyst Addition: Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (3.0 mL, ~55.5 mmol, 1.0 eq) dropwise.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 8-12 hours. The reaction can be monitored by TLC for the disappearance of the starting acid.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

    • Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude ester by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford this compound as a solid.

Spectroscopic Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques. While experimentally determined spectra depend on the specific instrument and conditions, the expected data based on the compound's structure are outlined below.[8]

TechniqueExpected Observations
¹H NMR The spectrum should show three distinct signals: a singlet for the ester methyl group (~3.9 ppm), a singlet for the ring methyl group (~2.5 ppm), and two singlets in the aromatic region for the two pyridine protons (~7.5-8.0 ppm).
¹³C NMR Key signals expected include those for the ester carbonyl (~165 ppm), the two bromine-bearing and nitrogen-adjacent aromatic carbons (~140-155 ppm), the other two aromatic carbons (~120-130 ppm), the ester methyl carbon (~52 ppm), and the ring methyl carbon (~24 ppm).
Mass Spec (EI) The mass spectrum will exhibit a characteristic molecular ion peak (M⁺) with a distinctive isotopic pattern. Due to the presence of bromine, two peaks of nearly equal intensity will appear at m/z 230 (for ⁷⁹Br) and m/z 232 (for ⁸¹Br).

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

This compound is not an end-product but a versatile starting material. Its true value lies in its capacity to serve as a central scaffold for building libraries of more complex molecules, particularly in the development of kinase inhibitors.[9] Kinase dysregulation is a known driver of diseases like cancer and autoimmune disorders, making them a high-value target class.[9]

The compound's utility stems from the orthogonal reactivity of its functional groups. The C2-bromine can be used for C-C or C-N bond formation, while the C4-ester can be used for amide coupling, allowing for a divergent synthetic approach to a wide range of analogues.

Application_Workflow cluster_0 Scaffold Elaboration cluster_1 C2 Position Functionalization cluster_2 C4 Position Functionalization Scaffold This compound Suzuki Suzuki Coupling (R¹-B(OH)₂ / Pd catalyst) Scaffold->Suzuki Product1 Intermediate A (R¹ at C2) Suzuki->Product1 Hydrolysis 1. Saponification (LiOH) 2. Acidification Product1->Hydrolysis Amide Amide Coupling (R²-NH₂ / Coupling Agent) Hydrolysis->Amide Product2 Final Product (R¹ at C2, Amide at C4) Amide->Product2

Caption: Divergent synthesis strategy using the target scaffold.

This divergent pathway is exemplified in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.[9] In this context, the 2-bromo position is typically functionalized via a Suzuki coupling to introduce a complex aryl or heteroaryl group that occupies a key binding pocket of the enzyme. Following this, the methyl ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with various amines to explore structure-activity relationships (SAR) at another vector of the molecule. This strategic use of a pre-functionalized building block like this compound can significantly streamline synthetic routes, making them more efficient than strategies that rely on late-stage functionalization of a plain pyridine core.[9]

Conclusion

This compound is a high-value chemical intermediate whose utility is well-established in the field of medicinal chemistry. Its well-defined physicochemical properties and robust, scalable synthetic protocol make it an accessible and reliable building block. The true power of this molecule lies in the orthogonal reactivity of its functional groups, which allows for the systematic and efficient construction of diverse molecular libraries. For research scientists and drug development professionals, particularly those targeting kinases, this compound represents a strategically important tool for accelerating the discovery of novel therapeutics.

References

  • Molecular Database (Moldb). 884494-71-7 | this compound. [Link]

  • Ivy Fine Chemicals. This compound [CAS: 884494-71-7]. [Link]

  • MySkinRecipes. Methyl 2-bromo-6-methoxynicotinate. [Link]

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An In-depth Technical Guide to the Synthesis of Methyl 2-Bromo-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Versatile Pyridine Scaffold

Methyl 2-bromo-6-methylisonicotinate is a highly functionalized pyridine derivative that serves as a crucial building block in the landscape of modern chemical synthesis. Its strategic placement of a bromine atom, a methyl group, and a methyl ester on the isonicotinate core provides medicinal chemists and materials scientists with a versatile platform for molecular elaboration. The bromine atom is amenable to a wide array of cross-coupling reactions, enabling the introduction of diverse substituents, while the ester functionality offers a handle for amide bond formation or reduction to an alcohol. This guide provides an in-depth exploration of the primary synthetic routes to this valuable intermediate, focusing on the selection of starting materials and the underlying chemical principles that govern these transformations.

Primary Synthetic Strategy: Electrophilic Bromination of 6-Methylisonicotinic Acid

The most direct and commonly employed route to this compound commences with the commercially available and cost-effective starting material, 6-methylisonicotinic acid. This two-step synthesis involves an initial electrophilic bromination of the pyridine ring, followed by a standard esterification of the resulting carboxylic acid.

Step 1: Electrophilic Bromination of 6-Methylisonicotinic Acid

The introduction of a bromine atom at the 2-position of the 6-methylisonicotinic acid ring is achieved through an electrophilic aromatic substitution reaction.[1] The pyridine ring is generally less reactive towards electrophiles than benzene, but the reaction is facilitated by the choice of an appropriate brominating agent and reaction conditions.

Causality of Experimental Choices:

  • Brominating Agent: While liquid bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often the preferred reagent due to its ease of handling and more controlled reactivity, which helps to minimize the formation of over-brominated byproducts.[1][2]

  • Solvent: Glacial acetic acid is a common solvent for this reaction as it readily dissolves the starting material and can also act as a mild catalyst.[1]

  • Stoichiometry: A slight excess of the brominating agent (typically 1.05-1.2 equivalents) is used to ensure complete consumption of the starting material.[2] However, careful control of the stoichiometry is crucial to prevent the formation of dibrominated impurities.[2]

  • Temperature: The reaction is typically heated to between 60-80°C to increase the reaction rate.[1][2] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent degradation.[2]

Experimental Protocol: Synthesis of 2-Bromo-6-methylisonicotinic Acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methylisonicotinic acid (1.0 eq) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.[2]

  • Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.[2]

  • Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water. The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove excess acetic acid and succinimide.[2]

  • Purification: The crude 2-bromo-6-methylisonicotinic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.[1]

Quantitative Data Summary for Bromination

ParameterValue/RangeNotes
Starting Material6-methylisonicotinic acid---
Brominating AgentN-Bromosuccinimide (NBS)Preferred for ease of handling.[1]
Molar Ratio (NBS:Substrate)1.05 - 1.2 : 1A slight excess drives the reaction to completion.[1][2]
SolventGlacial Acetic AcidAlso acts as a catalyst.[1]
Reaction Temperature60 - 80°CHigher temperatures may increase side products.[1][2]
Reaction Time4 - 8 hoursMonitor by TLC or LC-MS.[1][2]
Typical Yield70 - 85%Dependent on specific conditions and purification.[1]

Visualizing the Bromination Workflow

Bromination_Workflow SM 6-Methylisonicotinic Acid Reaction Heating (60-80°C) SM->Reaction 1.0 eq Reagents NBS, Acetic Acid Reagents->Reaction 1.05 eq Workup Quenching & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product 2-Bromo-6-methylisonicotinic Acid Purification->Product

Caption: Workflow for the synthesis of 2-bromo-6-methylisonicotinic acid.

Step 2: Fischer Esterification to this compound

The conversion of the synthesized 2-bromo-6-methylisonicotinic acid to its methyl ester is readily achieved through a Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3]

Causality of Experimental Choices:

  • Alcohol and Solvent: Methanol serves as both the reactant and the solvent, and using it in a large excess helps to drive the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[3]

  • Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards the weakly nucleophilic methanol.[3][4]

  • Temperature: The reaction is typically heated to reflux to achieve a reasonable reaction rate.[4]

  • Water Removal: As water is a byproduct of the reaction, its removal can also shift the equilibrium towards the product. However, in many lab-scale preparations, the use of a large excess of the alcohol is sufficient.[3]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, suspend 2-bromo-6-methylisonicotinic acid (1.0 eq) in methanol (used in large excess).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC, observing the disappearance of the starting carboxylic acid).

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel.

Visualizing the Esterification Workflow

Esterification_Workflow Acid 2-Bromo-6-methylisonicotinic Acid Reaction Reflux Acid->Reaction Reagents Methanol (excess), H₂SO₄ (cat.) Reagents->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Ester This compound Purification->Ester

Caption: Workflow for the Fischer esterification to the target product.

Alternative Synthetic Strategy: The Sandmeyer Reaction Approach

An alternative route to access the 2-bromo-6-methylpyridine core involves the use of 2-amino-6-methylpyridine as the starting material. This approach utilizes the Sandmeyer reaction, a classic method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.

Causality of Experimental Choices:

  • Diazotization: The primary amino group is converted into a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrobromic acid (HBr), at low temperatures (typically 0 to -10°C) to ensure the stability of the diazonium intermediate.

  • Copper(I) Bromide Catalyst: The displacement of the diazonium group with a bromide is catalyzed by copper(I) bromide (CuBr). The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.

  • Subsequent Oxidation and Esterification: Following the formation of 2-bromo-6-methylpyridine, the methyl group at the 4-position would need to be oxidized to a carboxylic acid, and then esterified as described in the primary synthetic strategy. This multi-step process makes this route longer than the direct bromination of 6-methylisonicotinic acid.

Visualizing the Sandmeyer Approach

Sandmeyer_Route Start 2-Amino-6-methylpyridine Diazotization NaNO₂, HBr (0°C) Start->Diazotization Sandmeyer CuBr Diazotization->Sandmeyer Intermediate 2-Bromo-6-methylpyridine Sandmeyer->Intermediate Oxidation Oxidation Intermediate->Oxidation Acid 2-Bromo-6-methylisonicotinic Acid Oxidation->Acid Esterification MeOH, H⁺ Acid->Esterification Product This compound Esterification->Product

Caption: Alternative synthetic route via the Sandmeyer reaction.

Conclusion and Outlook

The synthesis of this compound is most efficiently achieved through a two-step sequence starting from 6-methylisonicotinic acid, involving electrophilic bromination followed by Fischer esterification. This route is generally preferred due to the ready availability of the starting material and the straightforward nature of the reactions. The alternative Sandmeyer reaction pathway, while viable, is more circuitous. The choice of starting material and synthetic strategy will ultimately depend on factors such as cost, availability of reagents, and the desired scale of the synthesis. The methodologies and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize this important chemical intermediate.

References

  • BenchChem. (2025). Synthesis of 2-bromo-6-methylisonicotinic acid.
  • BenchChem. (2025). Synthesis of 2-Bromo-6-methylisonicotinic Acid. Technical Support Center.
  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

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Introduction: The Strategic Importance of Core Intermediates in PARP Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Key Intermediates in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response machinery.[1] Their primary role in repairing single-strand DNA breaks has made them a pivotal target in oncology. The therapeutic strategy of "synthetic lethality" has been particularly successful, where inhibiting PARP in cancer cells with pre-existing defects in homologous recombination DNA repair (such as those with BRCA1/2 mutations) leads to catastrophic DNA damage and selective cell death.[2]

The first generation of clinically approved PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—revolutionized the treatment landscape for certain types of ovarian, breast, prostate, and pancreatic cancers.[3][4][5] At the heart of these complex molecules lie specific heterocyclic scaffolds that mimic the nicotinamide moiety of PARP's natural substrate, NAD+.[6][7] The efficient, scalable, and safe synthesis of these core structures is the most critical challenge in the manufacturing of these life-saving drugs.

This guide, intended for researchers and drug development professionals, provides a detailed examination of the key intermediates and synthetic strategies for the three most prominent scaffolds in PARP inhibitor chemistry: the phthalazinone core of Olaparib, the indazole-carboxamide core of Niraparib, and the versatile benzimidazole-carboxamide core found in inhibitors like Veliparib. We will move beyond simple reaction schemes to explore the causal logic behind process development, comparing medicinal chemistry routes with scalable manufacturing processes and emphasizing the self-validating protocols required for pharmaceutical production.

Part 1: The Phthalazinone Core — The Architectural Heart of Olaparib

The phthalazinone scaffold is a cornerstone of modern PARP inhibitor design, serving as a rigid and effective mimic of the nicotinamide pharmacophore.[8][9] Its synthesis has been the subject of extensive process optimization to move from discovery-phase routes to robust, industrial-scale manufacturing. The journey to the central Olaparib intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid , illustrates the pivotal shift from hazardous reagents to safer, more convergent strategies.[3][4]

Pivotal Intermediate: 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This intermediate contains the complete heterocyclic core of Olaparib, primed for the final amide coupling step. Its synthesis is a critical convergence point, and its efficiency dictates the overall viability of the manufacturing process.

The original discovery route was designed for flexibility in synthesizing analogues, not for large-scale production.[10] It is a linear sequence that, while effective in the lab, presents significant challenges for scale-up.

The key transformation is a Horner-Wadsworth-Emmons (HWE) reaction between two key fragments: dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate [11] and 2-fluoro-5-formylbenzonitrile .[3][10] The resulting olefin is then hydrolyzed and cyclized in a one-pot reaction with hydrazine hydrate to form the phthalazinone ring.[3]

Causality Behind Process Evolution: While this route is high-yielding, it has several drawbacks for industrial manufacturing:

  • Safety Concerns: The use of hydrazine hydrate is a major safety risk, as it is a potent human carcinogen.[12] Developing a hydrazine-free route was a primary driver for process chemists.[3][4]

  • Linearity: Long, linear syntheses are generally less efficient and accumulate more waste than convergent approaches.

  • Isomeric Mixtures: The HWE reaction produces a difficult-to-separate mixture of E/Z isomers, which adds complexity to purification.[3][10]

To overcome the limitations of the initial route, a more practical and scalable process was developed.[3][4] This approach is convergent and avoids the use of hydrazine by starting with a pre-formed phthalazinone precursor.

The strategic choice of phthalhydrazide as a starting material is a key innovation. Phthalhydrazide is an inexpensive, readily available industrial byproduct, making the process more economical and environmentally benign by upcycling a waste product.[3][4] The synthesis proceeds through a Negishi coupling reaction, a powerful and reliable method for carbon-carbon bond formation.

Experimental Protocol: Negishi Coupling for Phthalazinone Core Synthesis[3][4]

  • Chlorination: Phthalhydrazide (1.0 eq) is reacted with phosphorus oxychloride (POCl₃, ~2.0 eq) at reflux to produce the monochloro intermediate, 4-chlorophthalazin-1(2H)-one.

  • Zinc Reagent Formation: A separate vessel is charged with monobromide aryl formate (formed by brominating ethyl 2-fluoro-4-methylbenzoate with NBS) (1.2 eq), zinc dust (1.5 eq), and LiCl in a suitable solvent like THF. The mixture is stirred to generate the organozinc reagent.

  • Coupling: The 4-chlorophthalazin-1(2H)-one (1.0 eq) and a palladium catalyst (e.g., Pd(dppf)Cl₂) are added to the pre-formed organozinc reagent.

  • Hydrolysis & Workup: The reaction is stirred until completion, then quenched. The coupled product is hydrolyzed using a base (e.g., NaOH) to yield the target intermediate, 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid .

Data Presentation: Comparison of Synthetic Routes

MetricMedicinal Chemistry RouteProcess Chemistry RouteReference
Key Reagents Hydrazine Hydrate, DimethylphosphitePhthalhydrazide, Zinc Dust, Pd Catalyst[3][4][10]
Overall Yield (to core acid) ~70% (from olefin)~62% (from phthalhydrazide)[3][4]
Process Mass Intensity (PMI) 41.7 kg/kg 34.0 kg/kg [3][4]
Key Advantages High yield for last stepsAvoids hydrazine, convergent, lower PMI[3][4]
Key Disadvantages Hazardous reagents, E/Z isomersUse of palladium catalyst[3][4][10]
Upstream Intermediate: 2-Fluoro-5-formylbenzonitrile

This trifunctional building block is another critical precursor, and its efficient synthesis is paramount.[13][14] Two primary routes are employed, again reflecting a shift towards more industrially viable methods.

This classical method involves a direct cyanation using copper(I) cyanide (CuCN) in a high-boiling solvent like NMP or DMF.[13][15]

Experimental Protocol: Cyanation[15][16]

  • Dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) in N-Methyl-2-pyrrolidone (NMP).

  • Add copper(I) cyanide (1.1-1.2 eq).

  • Heat the mixture to ~170°C and stir overnight.

  • After cooling, the reaction is worked up by filtration and extraction with ethyl acetate. The crude product is purified by recrystallization.

Causality Behind Process Evolution: The use of highly toxic cyanide salts and high reaction temperatures makes this route less desirable for large-scale production due to safety and environmental concerns.[15]

A newer, more suitable approach for industrial production avoids toxic reagents like liquid bromine and CuCN.[15][17]

G A o-Fluorobenzonitrile B Intermediate I (Chloromethylated) A->B Chloromethylation (Aldehyde, Halide, Acid) C Intermediate II (Alcohol) B->C Hydrolysis D 2-Fluoro-5-formylbenzonitrile (Target Product) C->D Oxidation (e.g., PCC)

This multi-step process offers better control and utilizes more manageable reagents, making it a superior choice for scalable manufacturing despite being longer.[15][17]

Part 2: The Indazole-Carboxamide Core — Central to Niraparib

The 2H-indazole-7-carboxamide scaffold is the defining feature of Niraparib, providing potent inhibition of both PARP-1 and PARP-2.[18][19] The synthesis of this core presents its own unique challenges, primarily the regioselective construction of the indazole ring and the introduction of a specific stereocenter.

Key Intermediates and Assembly Strategy

The synthesis of Niraparib is highly convergent, bringing together two advanced intermediates in the final stages: the indazole core and a chiral piperidine side chain.

  • Indazole Core: 2H-indazole-7-carboxamide derivatives.

  • Chiral Side Chain: (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate.[20]

The construction of the N-aryl indazole is a critical step. Known processes often involve a carbon-nitrogen cross-coupling, which can lead to the formation of regioisomers—a significant impurity concern that necessitates difficult purifications.[21] An alternative and robust method involves an SNAr reaction followed by reductive cyclization.[22]

G A Methyl 3-methyl-2-nitrobenzoate (Starting Material) B Nitroarene Intermediate G A->B Functionalization C Azide Intermediate I B->C SNAr Reaction (NaN₃) D 2H-Indazole Ring C->D Reductive Cyclization (High Temp) F Niraparib Core D->F Coupling (e.g., Suzuki) E (S)-Piperidine Side Chain E->F

Upstream Intermediate Synthesis

The synthesis typically begins with Methyl 3-methyl-2-nitrobenzoate .[23] This starting material undergoes a series of functional group manipulations to prepare it for the key cyclization step.

Experimental Protocol: Indazole Ring Formation via SNAr and Cyclization[22][24]

  • Activation: The starting nitrobenzoate is functionalized to create a suitable leaving group for the SNAr reaction (e.g., conversion to an aldehyde followed by formation of a Schiff base).[24]

  • SNAr Reaction: The activated nitroarene is reacted with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This displaces the leaving group to form an azide intermediate.

  • Reductive Cyclization: The azide intermediate is heated at elevated temperatures. This promotes cyclization through the expulsion of nitrogen gas (N₂) to form the stable 2H-indazole ring system.

Causality and Trustworthiness: This pathway is advantageous because it establishes the core N-N bond and heterocyclic ring in a controlled manner, mitigating the risk of regioisomer formation that plagues some cross-coupling strategies.[21] However, the use of sodium azide and high temperatures requires rigorous safety evaluation and engineering controls for large-scale synthesis.[25]

The synthesis of (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate is non-trivial.[20] Achieving the required (S)-stereochemistry with high enantiomeric excess (>99%) is critical for the drug's efficacy. Large-scale methods often employ either classical resolution or chiral chromatographic separation, with each having distinct economic and operational trade-offs.[25] Asymmetric synthesis, for instance using rhodium-catalyzed reactions, represents a more advanced and streamlined alternative.[25]

Part 3: The Benzimidazole-Carboxamide Core — A Versatile Scaffold

The benzimidazole-carboxamide structure is another privileged scaffold in PARP inhibitor design, serving as the foundation for drugs like Veliparib.[26][27] Its structure is a highly effective nicotinamide biomimic, with the carboxamide group forming key hydrogen bonds in the PARP active site.[6][27]

General Synthetic Strategy

The synthesis of the benzimidazole core is typically straightforward and robust, relying on the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent (e.g., an aldehyde or acid chloride).[28][29] This modularity is a key reason for the scaffold's prevalence in medicinal chemistry.

G cluster_0 Key Intermediates A Substituted o-Phenylenediamine C Benzimidazole- Carboxamide Core A->C B Substituted Aryl Carboxylic Acid B->C Condensation (e.g., heat, acid catalyst)

Experimental Protocol: General Benzimidazole Formation[26]

  • Reactant Mixing: A substituted o-phenylenediamine (1.0 eq) and a substituted aryl carboxylic acid (1.0-1.2 eq) are combined in a high-boiling solvent.

  • Condensation: The mixture is heated, often in the presence of a dehydrating agent or a catalyst like polyphosphoric acid (PPA), to drive the condensation and cyclization.

  • Workup and Purification: Upon completion, the reaction is cooled and neutralized. The product typically precipitates and can be collected by filtration and purified by recrystallization.

Expertise & Causality: The choice of condensation conditions is critical. For example, using a carboxylic acid directly often requires harsh, high-temperature conditions. Alternatively, converting the carboxylic acid to a more reactive species like an acid chloride allows the reaction to proceed under milder conditions, which is often preferable for sensitive substrates. This modular approach allows chemists to rapidly generate diverse libraries of inhibitors by simply swapping the two primary building blocks.[26] This flexibility was instrumental in early structure-activity relationship (SAR) studies that identified potent 2-aryl-1H-benzimidazole-4-carboxamides.[26]

Conclusion

The synthesis of PARP inhibitors is a masterclass in modern process chemistry, showcasing a clear evolution from linear, lab-scale routes to convergent, safe, and scalable manufacturing processes. The core intermediates—based on phthalazinone , indazole-carboxamide , and benzimidazole-carboxamide scaffolds—are the lynchpins of these syntheses. Understanding the strategic rationale behind their construction, from the avoidance of hazardous reagents like hydrazine to the control of regioselectivity and stereochemistry, is essential for any professional in the field of drug development. As the landscape of PARP inhibition expands to include new family members and dual-target agents, the principles of robust and efficient intermediate synthesis established with this first generation of drugs will continue to provide the foundation for future innovations.[30]

References

The Strategic Role of Methyl 2-Bromo-6-methylisonicotinate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery and Development Professionals

Introduction: The Privileged Pyridine Scaffold and the Utility of a Versatile Building Block

The pyridine ring is a cornerstone of medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold in the design of bioactive molecules. Within the diverse landscape of pyridine-based building blocks, Methyl 2-Bromo-6-methylisonicotinate has emerged as a particularly valuable and versatile intermediate for the synthesis of complex molecular architectures, especially in the realm of kinase inhibitors.

This technical guide, intended for researchers, medicinal chemists, and drug development scientists, will provide an in-depth exploration of the role and applications of this compound. We will delve into its synthesis, reactivity in key cross-coupling reactions, and its strategic application in the construction of biologically active compounds, supported by detailed experimental protocols and mechanistic insights.

Physicochemical Properties and Strategic Advantages

This compound is a trifunctionalized pyridine ring, offering multiple handles for synthetic diversification. Its key structural features and the strategic advantages they confer are summarized below:

FeaturePropertyStrategic Advantage in Medicinal Chemistry
2-Bromo Substituent Reactive HalogenEnables a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for the introduction of aryl, heteroaryl, and amino moieties.
6-Methyl Group Electron-donating GroupModulates the electronic properties of the pyridine ring and can provide beneficial steric interactions within a protein's binding site. It can also serve as a metabolic "soft spot" shield.
4-Methyl Ester Carboxylic Acid SurrogateCan be readily hydrolyzed to the corresponding carboxylic acid for amide bond formation or can serve as a bioisostere for other functional groups.

The combination of these functionalities on a single, readily accessible scaffold makes this compound a powerful tool for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies.

Synthesis of this compound

The most common and practical approach to the synthesis of this compound involves a two-step sequence starting from the commercially available 6-methylisonicotinic acid.

Step 1: Electrophilic Bromination of 6-Methylisonicotinic Acid

The first step is the regioselective bromination of 6-methylisonicotinic acid at the 2-position of the pyridine ring. This is typically achieved using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like glacial acetic acid.

Experimental Protocol: Synthesis of 2-Bromo-6-methylisonicotinic Acid [1][2]

  • Materials:

    • 6-methylisonicotinic acid

    • N-Bromosuccinimide (NBS)

    • Glacial Acetic Acid

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 6-methylisonicotinic acid (1.0 equivalent) in glacial acetic acid.

    • To the stirred solution, add N-Bromosuccinimide (1.2 equivalents) portion-wise at room temperature.

    • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate.

    • Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 2-bromo-6-methylisonicotinic acid by recrystallization or column chromatography.

Step 2: Esterification to this compound

The resulting 2-bromo-6-methylisonicotinic acid can be converted to its methyl ester via standard esterification procedures, such as Fischer esterification using methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

Representative Experimental Protocol: Fischer Esterification

  • Materials:

    • 2-bromo-6-methylisonicotinic acid

    • Methanol

    • Concentrated Sulfuric Acid

    • Saturated aqueous sodium bicarbonate solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Suspend 2-bromo-6-methylisonicotinic acid (1.0 equivalent) in methanol.

    • Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield this compound.

Key Reactions in Medicinal Chemistry

The synthetic utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of a diverse range of aryl and heteroaryl substituents at the 2-position of the pyridine ring. This is a critical transformation in the synthesis of many kinase inhibitors, where a biaryl scaffold is often required for potent activity.

General Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Materials:

    • This compound

    • Aryl- or heteroarylboronic acid (or boronic ester)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water, DMF)

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid or ester (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

    • Add the palladium catalyst (e.g., 5-10 mol%).

    • Add the degassed solvent.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Heat the reaction mixture (typically 80-120°C) until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography.

Mechanism of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetalation Transmetalation (R-B(OR)₂ + Base) PdII->Transmetalation PdII_R Ar-Pd(II)-R(L₂) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim Product Ar-R RedElim->Product Product->Pd0 Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is invaluable for introducing primary and secondary amines at the 2-position of the pyridine ring of this compound. Aryl and heteroaryl amines are key pharmacophores in many kinase inhibitors, often involved in crucial hydrogen bonding interactions with the target protein.

General Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • Materials:

    • This compound

    • Primary or secondary amine

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine ligand (e.g., Xantphos, BINAP)

    • Base (e.g., NaOt-Bu, Cs₂CO₃)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.

    • Add this compound (1.0 equivalent) and the amine (1.2 equivalents).

    • Add the anhydrous solvent via syringe.

    • Heat the mixture with vigorous stirring (typically 80-110°C) and monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with an organic solvent, and wash with water.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Mechanism of Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X(L₂) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation (R₂NH + Base) PdII->AmineCoord PdII_Amide Ar-Pd(II)-NR₂(L₂) AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim Product Ar-NR₂ RedElim->Product Product->Pd0 Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Application in Kinase Inhibitor Synthesis: A Strategic Building Block

This compound and its corresponding carboxylic acid have been identified as key intermediates in the synthesis of various kinase inhibitors, particularly those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Janus Kinases (JAKs).[3][4][5] These enzymes are critical nodes in signaling pathways that are dysregulated in a range of inflammatory and autoimmune diseases, as well as in certain cancers.

The general synthetic strategy often involves an initial cross-coupling reaction (Suzuki-Miyaura or Buchwald-Hartwig) to install a key pharmacophore at the 2-position, followed by hydrolysis of the methyl ester and subsequent amide coupling to introduce further diversity and tune the physicochemical properties of the final molecule.

Illustrative Synthetic Workflow for a Kinase Inhibitor Scaffold

Kinase_Inhibitor_Synthesis Start This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Amine) Start->Buchwald Intermediate1 2-Aryl-6-methylisonicotinate Suzuki->Intermediate1 Intermediate2 2-Amino-6-methylisonicotinate Buchwald->Intermediate2 Hydrolysis Ester Hydrolysis Intermediate1->Hydrolysis Intermediate2->Hydrolysis Acid 2-Substituted-6-methylisonicotinic Acid Hydrolysis->Acid Amide Amide Coupling (Amine) Acid->Amide Final Kinase Inhibitor Scaffold Amide->Final

Caption: General synthetic pathways from this compound.

Conclusion

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its trifunctional nature allows for the strategic and efficient construction of complex molecular scaffolds, particularly for the discovery and development of novel kinase inhibitors. The robust and well-established methodologies for its synthesis and subsequent functionalization via cross-coupling reactions make it an attractive starting material for generating diverse chemical libraries and optimizing lead compounds. As the demand for new therapeutics targeting complex diseases continues to grow, the strategic application of such versatile building blocks will remain a critical component of successful drug discovery programs.

References

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  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-6-methylisonicotinic Acid.
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  • BenchChem. (2025). The Strategic Application of 2-Bromo-6-Methylisonicotinic Acid in the Synthesis of Kinase Inhibitors: A Comparative Guide.
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  • Incyte Corporation. (2013). Processes and intermediates for making a jak inhibitor. U.S. Patent Application Publication No. US 2013/0060026 A1. Washington, DC: U.S.
  • Google Patents. (n.d.). Irak4 inhibitors. WO2023152349A1.
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  • Alcon Research, Ltd. (2012). Dual mechanism inhibitors for the treatment of disease. U.S. Patent No. 8,394,826 B2. Washington, DC: U.S.
  • Incyte Corporation. (2014). Salts of the Janus kinase inhibitor (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl). U.S. Patent No. 8,722,693 B2. Washington, DC: U.S.
  • 玉函医药 (Yuhan Pharmaceutical). (n.d.). 2-Bromo-6-methyl-isonicotinic acid methyl ester. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • Janssen Pharmaceutica NV. (2018). Novel jak1 selective inhibitors and uses thereof. WO2018067422A1.
  • Genentech, Inc. (2014). Inhibitors of syk. WO2014060371A1.
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  • PubChem. (n.d.). 2-Bromo-isonicotinic acid methyl ester. Retrieved from [Link]

  • Array BioPharma Inc. (2017). Inhibitors of the fibroblast growth factor receptor. U.S. Patent No. 9,695,165 B2. Washington, DC: U.S.
  • Array BioPharma Inc. (2017). Preparation of and formulation comprising a MEK inhibitor. U.S. Patent No. 9,562,016 B2. Washington, DC: U.S.
  • Solvias AG. (2012). Method of carrying out Suzuki-Miyaura CC-coupling reactions. EP2468701A1.
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  • The Board of Trustees of the University of Illinois. (n.d.). (12) United States Patent. Retrieved from [Link]

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  • ResearchGate. (2025). (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][1][6][7] thiadiazole with substituted anilines at conventional heating in Schlenk tube. Retrieved from [Link]

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Sources

An In-Depth Technical Guide to the Electrophilic Bromination of 6-Methylisonicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Halogenated pyridine scaffolds are foundational building blocks in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[1][2] Specifically, derivatives of nicotinic and isonicotinic acid serve as key intermediates in the synthesis of complex molecular architectures.[3][4] This guide provides a comprehensive technical overview of the electrophilic bromination of 6-methylisonicotinic acid esters, a critical transformation for introducing a bromine handle onto the pyridine ring. We will explore the underlying mechanistic principles, provide a detailed and validated experimental protocol, discuss process optimization and potential side reactions, and outline methods for robust product characterization. This document is intended to serve as a practical resource, blending theoretical grounding with field-proven insights for professionals engaged in synthetic and medicinal chemistry.

Scientific Foundation: The Challenge of Pyridine Bromination

Electrophilic Aromatic Substitution (EAS) on a pyridine ring is an electronically disfavored process.[2] Unlike benzene, the pyridine ring is electron-deficient due to the presence of the highly electronegative nitrogen atom, which withdraws electron density and deactivates the ring towards attack by electrophiles.[5] Consequently, direct bromination of unsubstituted pyridine requires harsh conditions, such as high temperatures and the use of oleum (fuming sulfuric acid), often resulting in low yields and mixtures of regioisomers.[2][6]

The substrate , a 6-methylisonicotinic acid ester, presents a more nuanced electronic landscape.

  • The Pyridine Nitrogen: Strongly deactivates the α (C2, C6) and γ (C4) positions.

  • The Carboxylic Ester Group (at C4): An electron-withdrawing group that deactivates the entire ring, primarily directing incoming electrophiles to the meta positions (C2, C6).

  • The Methyl Group (at C6): An electron-donating group that activates the ring through hyperconjugation, directing incoming electrophiles to the ortho (C5) and para (C2) positions.

The interplay of these competing electronic effects governs the regiochemical outcome. The C2 position is activated by the methyl group but deactivated by both the nitrogen and the ester. The C5 position is activated by the methyl group and is less deactivated by the other substituents. The C3 position is the least electronically disfavored position for substitution on a deactivated pyridine ring. Therefore, careful selection of reaction conditions is paramount to achieving high regioselectivity and yield.

Reaction Mechanism: Pathway to Bromination

The accepted mechanism for this transformation proceeds via a classic Electrophilic Aromatic Substitution pathway.[7][8] The reaction is typically initiated by generating a potent bromine electrophile. While molecular bromine (Br₂) can be used, often with a Lewis acid catalyst like FeBr₃ to increase its electrophilicity[6], N-Bromosuccinimide (NBS) is frequently preferred for its ease of handling and milder reaction conditions.[9][10]

The key steps are as follows:

  • Generation of the Electrophile: In the presence of a protic acid (like the acetic acid solvent), NBS is protonated, generating a highly electrophilic bromine species.

  • Nucleophilic Attack: The π-system of the pyridine ring attacks the electrophilic bromine atom. This attack is the rate-determining step, as it temporarily disrupts the aromaticity of the ring.[7]

  • Formation of the Sigma Complex: A resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate, is formed. The stability of this intermediate dictates the regiochemical outcome.

  • Re-aromatization: A base (e.g., the solvent or the succinimide anion) removes a proton from the carbon bearing the new bromine atom, restoring aromaticity and yielding the final product.

Caption: General mechanism for the electrophilic bromination of a 6-methylisonicotinic acid ester.

Validated Experimental Protocol

This protocol is a synthesized methodology based on established procedures for the bromination of activated pyridine derivatives.[9][11] It incorporates steps for reaction monitoring and robust purification to ensure high purity of the final product.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )RoleKey Considerations
6-Methylisonicotinic Acid EsterC₈H₉NO₂151.16Starting MaterialEnsure dryness and purity.
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Brominating AgentRecrystallize from water if purity is questionable. Highly reactive.
Glacial Acetic AcidCH₃COOH60.05Solvent & CatalystAnhydrous conditions are preferred.
Sodium Thiosulfate (sat. aq.)Na₂S₂O₃158.11Quenching AgentTo neutralize unreacted bromine.
Sodium Bicarbonate (sat. aq.)NaHCO₃84.01Neutralizing AgentTo neutralize acetic acid. Use with caution (CO₂ evolution).
Ethyl AcetateC₄H₈O₂88.11Extraction SolventStandard laboratory grade.
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentTo remove residual water from the organic phase.
Step-by-Step Methodology
  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 6-methylisonicotinic acid ester (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (1.05 - 1.2 eq.) portion-wise at room temperature.[11] A slight excess of NBS is used to drive the reaction to completion.[9]

  • Reaction Execution: Heat the reaction mixture to 60-80°C using an oil bath.[11]

  • In-Process Control (Trustworthiness): Monitor the reaction progress every 1-2 hours using Thin-Layer Chromatography (TLC) or LC-MS. A typical eluent for TLC is a 1:1 mixture of ethyl acetate and hexanes. The reaction is complete when the starting material spot is no longer visible. Typical reaction times are 4-8 hours.[9][11]

  • Work-up & Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water. Quench any unreacted bromine by adding saturated aqueous sodium thiosulfate solution dropwise until the orange/brown color disappears.[9]

  • Neutralization: Carefully neutralize the acetic acid by the slow, portion-wise addition of saturated aqueous sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel to yield the pure brominated ester.[9][11]

Experimental Workflow Experimental Workflow for Bromination sub 1. Dissolve Ester in Acetic Acid add 2. Add NBS Portion-wise sub->add heat 3. Heat Mixture (60-80°C, 4-8h) add->heat monitor 4. Monitor by TLC/LC-MS heat->monitor quench 5. Cool & Quench (Na₂S₂O₃) monitor->quench neut 6. Neutralize (NaHCO₃) quench->neut extract 7. Extract (Ethyl Acetate) neut->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Recrystallization or Chromatography) dry->purify char 10. Characterize Product (NMR, MS) purify->char

Caption: A step-by-step workflow for the synthesis and purification of brominated 6-methylisonicotinic acid ester.

Process Optimization and Troubleshooting

The success of this bromination hinges on careful control of key parameters. Understanding the causality behind these choices allows for effective troubleshooting.

ParameterRationale & Optimization InsightsTroubleshooting
Stoichiometry Using a slight excess (1.05-1.2 eq.) of NBS ensures complete consumption of the starting material. However, a large excess significantly increases the risk of dibromination.[11]Problem: Dibrominated product detected. Solution: Reduce NBS stoichiometry to 1.0-1.05 eq. and monitor the reaction closely, stopping it upon consumption of the starting material.
Temperature The 60-80°C range provides sufficient thermal energy to overcome the activation barrier of this challenging EAS reaction.[11]Problem: Incomplete reaction. Solution: Ensure the temperature is stable within the recommended range. A slight increase may improve the rate, but monitor for byproduct formation.[11]
Solvent Glacial acetic acid serves as both a solvent and a mild acid catalyst to activate the NBS.[9] Anhydrous conditions prevent hydrolysis of NBS and other side reactions.Problem: Low yield or side reactions. Solution: Ensure the use of high-purity, anhydrous acetic acid.
Potential Side Reaction: Dibromination

The primary byproduct of concern is the formation of a dibrominated species. This occurs when the desired monobrominated product, which is still activated by the methyl group, undergoes a second electrophilic substitution.

Caption: Over-reaction leading to the formation of a dibrominated impurity.

Product Validation and Characterization

A protocol is only trustworthy if its output can be rigorously validated. Confirmation of the product's identity, purity, and regiochemistry is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The number of signals, their chemical shifts, and coupling patterns in the aromatic region of the ¹H NMR spectrum will definitively confirm the position of the bromine atom.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the product. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks (M and M+2) of nearly equal intensity, providing unambiguous evidence of successful bromination.[11]

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) or LC-MS can be used to determine the purity of the final product, quantifying any residual starting material or byproducts.

Conclusion

The electrophilic bromination of 6-methylisonicotinic acid esters is a nuanced yet highly valuable transformation for synthetic chemists. While the electron-deficient nature of the pyridine ring presents a challenge, a well-controlled protocol using NBS in acetic acid provides a reliable path to the desired halogenated intermediate. By understanding the mechanistic principles, carefully controlling reaction parameters, and employing robust analytical techniques for validation, researchers can confidently and efficiently synthesize these critical building blocks for applications in drug discovery and materials science.

References

  • Chen, Y., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2948-51. Available at: [Link]

  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (n.d.). SYNLETT. Available at: [Link]

  • Chemistry LibreTexts (2023). Other Aromatic Substitutions. Available at: [Link]

  • Engle, K. M., & Daugulis, O. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. Available at: [Link]

  • ResearchGate (2025). Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines. Request PDF. Available at: [Link]

  • SciSpace (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Available at: [Link]

  • ChemRxiv (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Available at: [Link]

  • ResearchGate (2025). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Available at: [Link]

  • Royal Society of Chemistry (2024). Dichlorine–pyridine N-oxide halogen-bonded complexes. Chemical Science. Available at: [Link]

  • Wikipedia. Oleum. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • Master Organic Chemistry (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • Arkat USA, Inc. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. Available at: [Link]

  • Wiley Online Library. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Available at: [Link]

  • PubMed (2014). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Available at: [Link]

  • PubMed (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Available at: [Link]

  • Lumen Learning. (n.d.). Examples of electrophilic aromatic substitution. Organic Chemistry II. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Royal Society of Chemistry. (1969). Bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo[b]-thiophen-4(5H)-one. Journal of the Chemical Society C: Organic. Available at: [Link]

  • PubMed (2006). Novel synthesis of nicotinamide derivatives of cytotoxic properties. Available at: [Link]

  • PubMed Central (PMC). (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

  • Scilit. (n.d.). Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. Available at: [Link]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Available at: [Link]

  • ResearchGate. (2025). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

  • Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Available at: [Link]

  • Sciencemadness.org. (2025). Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 2-Bromo-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in a vast array of biologically active compounds and functional materials. The targeted synthesis of highly substituted pyridines is, therefore, a critical endeavor for researchers in drug development and related fields. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for forging carbon-carbon bonds, offering a reliable method for the derivatization of halogenated pyridine building blocks.[1][2][3]

This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of a key pyridine intermediate, methyl 2-bromo-6-methylisonicotinate. We will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and discuss the critical parameters that govern reaction success. The protocols and insights presented herein are designed to empower researchers to efficiently synthesize diverse libraries of 2-aryl-6-methylisonicotinates, paving the way for new discoveries.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organohalide with an organoboron compound in the presence of a base.[1][4][5] The catalytic cycle is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4][6]

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This step, often rate-determining, forms a palladium(II) intermediate.[1][4] The electron-withdrawing nature of the pyridine ring nitrogen activates the C-Br bond, facilitating this initial step.[7]

  • Transmetalation: The next crucial step is transmetalation, where the organic group from the organoboron species (typically a boronic acid or its ester) is transferred to the palladium(II) complex. This process is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[4][8][9] The choice of base is critical and can significantly impact the reaction rate and yield.[9][10]

  • Reductive Elimination: The final step is reductive elimination, where the two organic fragments on the palladium(II) center couple to form the desired biaryl product and regenerate the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[4][6]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)L₂-R Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-R Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Base start->reagents inert Establish Inert Atmosphere reagents->inert catalyst Add Catalyst & Solvent inert->catalyst heat Heat Reaction (Conventional or Microwave) catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Sources

Buchwald-Hartwig Amination of Methyl 2-Bromo-6-methylisonicotinate: A Detailed Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This application note provides a comprehensive guide to the palladium-catalyzed amination of Methyl 2-Bromo-6-methylisonicotinate, a versatile building block in pharmaceutical and materials science research. We will delve into the mechanistic principles, explore critical reaction parameters, offer a detailed step-by-step protocol, and provide a troubleshooting guide to address common challenges associated with this transformation. The focus is on providing a robust framework for researchers to successfully couple a variety of primary and secondary amines with this electron-deficient heteroaryl halide.

Introduction: The Challenge and Opportunity

The synthesis of substituted aminopyridines is a cornerstone of drug discovery, as this motif is present in a vast number of biologically active molecules. The Buchwald-Hartwig amination offers a powerful and versatile method for creating these C-N bonds, largely overcoming the limitations of classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have a limited substrate scope.[1]

This compound presents a unique set of challenges and opportunities. As an electron-deficient pyridine derivative, the C-Br bond is activated towards oxidative addition to the palladium catalyst. However, the pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis.[3] Furthermore, the methyl ester functionality can be sensitive to the strong bases typically employed in this reaction.[4] A carefully optimized protocol is therefore essential to navigate these challenges and achieve high-yielding, clean conversions. This guide provides the foundational knowledge and practical steps to achieve this.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving Pd(0) and Pd(II) intermediates.[1][5] Understanding this mechanism is critical for rational troubleshooting and optimization. The generally accepted cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the substrate. This is often the rate-determining step of the overall reaction.[6] For aryl bromides, this step is generally more facile than for the corresponding chlorides.[7]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is crucial to ensure this step is efficient without causing substrate degradation.[2]

  • Reductive Elimination: The final C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5] Bulky, electron-rich phosphine ligands are known to accelerate this step, preventing side reactions and catalyst decomposition.[8][9]

Buchwald-Hartwig Catalytic Cycle cluster_main Catalytic Cycle cluster_reactants cluster_products pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex pd0->oa_complex  Ar-Br  (Oxidative Addition) amido_complex L-Pd(II)(Ar)(NR¹R²) Amido Complex oa_complex->amido_complex  1. + HNR¹R²  2. - H-Base⁺Br⁻  (Amine Coordination   & Deprotonation) amido_complex->pd0  Ar-NR¹R²  (Reductive Elimination) Product Product (Methyl 2-(Amino)- 6-methylisonicotinate) amido_complex->Product ArBr Methyl 2-Bromo- 6-methylisonicotinate ArBr->oa_complex Amine R¹R²NH Amine->oa_complex Base Base Base->oa_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing Reaction Parameters

The success of the amination of this compound hinges on the careful selection of four key components: the palladium precursor, ligand, base, and solvent.

ParameterRecommended ChoicesRationale & Key Considerations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source and is often preferred as it does not require an in situ reduction step. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced to the active Pd(0) species in the reaction mixture, often by the phosphine ligand or amine.[7] Using pre-formed palladium pre-catalysts can also offer higher reliability.
Ligand Bulky Biarylphosphines: RuPhos, BrettPhos, XPhos. Chelating Diphosphines: Xantphos.This is the most critical parameter. The electron-deficient nature and coordinating ability of the pyridine ring require robust ligands.[8] Bulky, electron-rich biarylphosphine ligands (Buchwald ligands) are highly effective as they promote the crucial reductive elimination step.[8][9] BrettPhos is particularly well-suited for primary amines.[5] Xantphos, with its large bite angle, is also a versatile and stable option that can be effective with milder bases.[10]
Base Strong Bases: NaOt-Bu, LHMDS. Milder Bases: K₃PO₄, Cs₂CO₃.A strong, non-nucleophilic base is required for efficient deprotonation of the amine.[11] NaOt-Bu is the most common and often most effective base.[12] However, given the presence of a methyl ester, which is sensitive to hydrolysis or transesterification, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ should be screened.[7] These milder bases may require a more active catalyst system or higher temperatures to achieve good conversion.[12][13]
Solvent Toluene, 1,4-Dioxane, THF, CPMESolvents must be anhydrous and deoxygenated. Toluene and dioxane are the most common choices.[3] Solvents capable of coordinating to palladium, such as acetonitrile or pyridine, should be avoided as they can inhibit the reaction.[7]
Temperature 80–110 °CElevated temperatures are typically required to drive the reaction to completion, especially to facilitate the oxidative addition step.[12] The optimal temperature will depend on the specific combination of ligand, base, and amine.

Detailed Experimental Protocol

This protocol provides a general procedure for the amination of this compound with a representative amine. Reagent quantities should be adjusted based on the specific amine used.

Safety Precaution: This reaction must be performed under an inert atmosphere in a well-ventilated fume hood. Phosphine ligands and palladium compounds are toxic and should be handled with appropriate personal protective equipment (PPE).

Materials:
  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol %)

  • RuPhos (0.04 equiv, 4 mol %)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Experimental_Workflow start Start setup Assemble Reagents in Schlenk Flask start->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert add_solvent Add Anhydrous Degassed Toluene inert->add_solvent add_amine Add Amine (liquid or solution) add_solvent->add_amine heat Heat to 80-110 °C with Stirring add_amine->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion workup Aqueous Workup (Dilute, Wash, Dry) cool->workup purify Purify by Column Chromatography workup->purify end Characterize Final Product purify->end

Caption: General workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, Pd₂(dba)₃, RuPhos, and NaOt-Bu.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times. This is crucial as the Pd(0) catalyst is sensitive to oxygen.[3][12]

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe. If the amine is a solid, it can be added in step 1. If it is a liquid, add it via syringe at this stage.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[14]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure aminated product.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues and suggests solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded by air/moisture).2. Inappropriate ligand or base.3. Insufficient temperature.1. Ensure strictly anhydrous and inert conditions. Use freshly opened reagents and properly degassed solvent.[12]2. Screen different ligands (e.g., XPhos, BrettPhos) and bases (e.g., LHMDS, or milder Cs₂CO₃ if substrate degrades).[3]3. Increase the reaction temperature in 10 °C increments.
Significant Hydrodehalogenation 1. Reductive elimination is slow compared to competing side reactions.2. Presence of trace water or protic impurities.1. Switch to a bulkier, more electron-rich ligand (e.g., RuPhos) to accelerate reductive elimination.[8][12]2. Ensure all reagents, especially the base and solvent, are scrupulously dry.[12]
Ester Hydrolysis The base (e.g., NaOt-Bu) is too strong or contains hydroxide impurities.1. Use a high-purity, anhydrous base.[12]2. Switch to a milder base such as K₃PO₄ or Cs₂CO₃ and increase the catalyst loading or temperature if necessary.[7]
Formation of Biaryl Byproducts This can occur with primary amines, where a second amination on the product can happen, or through other side reactions.1. Use a ligand designed to favor monoarylation, such as BrettPhos.[5]2. Adjust the stoichiometry of the amine (use a smaller excess).

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. [Link]

  • Anderson, K. W., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Torborg, C., & Beller, M. (2009). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. [Link]

  • Denton, J. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Impurity to API. [Link]

  • Bari, S., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • ResearchGate. (n.d.). A practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]

  • Semantic Scholar. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. [Link]

  • Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • National Institutes of Health. (2021). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. [Link]

  • Chemistry Corner. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • MDPI. (2023). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. [Link]

Sources

Application Note: Strategic Sonogashira Coupling of Methyl 2-Bromo-6-methylisonicotinate for Pharmaceutical Scaffolding

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The Sonogashira cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its efficiency in constructing C(sp²)–C(sp) bonds.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions for the Sonogashira coupling of Methyl 2-Bromo-6-methylisonicotinate, a key heterocyclic building block in medicinal chemistry.[][5] We delve into the mechanistic underpinnings of the reaction, explore critical parameter optimization, and present detailed, field-proven protocols for both traditional copper-co-catalyzed and advanced copper-free systems. The objective is to empower chemists to leverage this powerful transformation with a high degree of predictability and success in the synthesis of complex pharmaceutical intermediates.

Mechanistic Rationale: The Dual Catalytic Engine

A foundational understanding of the reaction mechanism is critical for rational protocol design and effective troubleshooting. The Sonogashira coupling operates via two interconnected, synergistic catalytic cycles: a primary palladium cycle and a copper co-catalyst cycle.[6][7]

  • The Palladium Cycle: This is the main engine of the C-C bond formation.

    • Reductive Activation: A Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, is reduced in situ by an amine or phosphine ligand to the catalytically active Pd(0) species.[1]

    • Oxidative Addition: The electron-deficient pyridine ring of this compound undergoes oxidative addition to the Pd(0) center, forming a square planar Pd(II) intermediate.[6][8] This is often the rate-determining step, particularly for aryl bromides.[9]

    • Transmetalation: The activated alkyne (as a copper acetylide) is transferred from the copper cycle to the palladium center, displacing a halide ligand.[8]

    • Reductive Elimination: The coupled product, an aryl-alkyne, is expelled from the palladium complex, regenerating the active Pd(0) catalyst to re-enter the cycle.[6]

  • The Copper Cycle: This cycle acts as a crucial accelerator, especially under mild conditions.[1]

    • Alkyne Activation: The terminal alkyne coordinates with a copper(I) salt (typically CuI).[10][11]

    • Deprotonation: A base deprotonates the alkyne, forming a highly reactive copper(I) acetylide intermediate.[1][7] This species is then primed for the transmetalation step with the palladium complex.

The base, typically an amine, serves the dual purpose of deprotonating the alkyne and neutralizing the hydrogen halide (HBr) generated during the reaction.[1][12]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkyne Ar-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_Alkyne->Product CuX Cu(I)-X Cu_Alkyne [Cu(I)-C≡CR'] CuX->Cu_Alkyne Base, Alkyne Cu_Alkyne->PdII_Aryl To Transmetalation Cu_Alkyne->CuX Regenerates Cu(I) Alkyne H-C≡CR'

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Optimizing Reaction Parameters: A Scientist's Guide

The success of the Sonogashira coupling hinges on the judicious selection of several key components. For a substrate like this compound, the electron-deficient nature of the pyridine ring generally favors oxidative addition, but the C-Br bond is inherently less reactive than a C-I bond.[1]

ParameterSelection Rationale & Expert Insights
Palladium Catalyst Standard: PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (0.5-5 mol%). These are reliable workhorses. The Pd(II) precatalyst is reduced in situ.[1][6] High-Activity: For challenging couplings or lower catalyst loadings, consider systems with bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands.[6][13] These can accelerate the rate-limiting oxidative addition step.
Copper (I) Co-catalyst Standard: Copper(I) iodide (CuI) (1-10 mol%). CuI is essential for the classic protocol, enabling milder conditions (even room temperature) and faster reaction rates.[14] Caveat: The primary drawback is the promotion of oxidative alkyne homocoupling (Glaser-Hay coupling), an oxygen-dependent side reaction that forms 1,3-diynes.[9][15] This necessitates a strictly inert atmosphere.
Base Amine Bases: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) are very common and can often serve as both the base and solvent or co-solvent.[1][16] Inorganic Bases: For substrates prone to side reactions with amines or when higher temperatures are needed, inorganic bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (e.g., DMF, THF) are excellent alternatives.[16]
Solvent The choice is dictated by reagent solubility and the required temperature. Common options include THF, DMF, acetonitrile, or neat amine bases.[14][17] For copper-free reactions in aqueous media, specialized surfactants can be employed to create nanomicelles that facilitate the reaction.[18][19]
Temperature While aryl iodides can react at room temperature, aryl bromides typically require heating to facilitate oxidative addition.[1][9] A starting point of 60-80 °C is advisable, with the potential to increase to 100 °C for sluggish reactions.[16]
Atmosphere A rigorously inert atmosphere (Argon or Nitrogen) is critical . This prevents the oxidation and deactivation of the Pd(0) catalyst and, crucially, suppresses the oxygen-dependent Glaser-Hay alkyne homocoupling.[2][9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Protocol 1 represents the classic, robust copper-co-catalyzed method, while Protocol 2 offers a copper-free alternative to mitigate the risk of alkyne homocoupling.

Experimental_Workflow start Start: Assemble Glassware setup 1. Reaction Setup - Add solids (Aryl Halide, Pd/Cu catalysts) - Flame-dry flask under vacuum start->setup inert 2. Establish Inert Atmosphere - Backfill with Argon/Nitrogen - Repeat cycle 3x setup->inert solvents 3. Add Solvents & Liquid Reagents - Degassed Solvent - Base (e.g., Et₃N) - Terminal Alkyne inert->solvents reaction 4. Reaction - Stir at specified temperature - Monitor by TLC/LC-MS solvents->reaction workup 5. Work-up - Cool to RT - Filter through Celite - Aqueous wash/extraction reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify end End: Characterize Product purify->end

References

The Strategic Application of Methyl 2-Bromo-6-methylisonicotinate in the Synthesis of Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Substituted Pyridines in Kinase Inhibition

In the landscape of modern medicinal chemistry, kinase inhibitors represent a cornerstone of targeted therapy, particularly in oncology. The intricate signaling pathways governed by kinases, when dysregulated, are fundamental drivers of cancer and inflammatory diseases.[1] Consequently, the design and synthesis of small molecules that can selectively modulate kinase activity are of paramount importance. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds, especially substituted pyridines, are privileged structures. Their ability to form key hydrogen bonds and engage in various non-covalent interactions within the ATP-binding pocket of kinases makes them ideal starting points for inhibitor design.

Methyl 2-bromo-6-methylisonicotinate has emerged as a highly versatile and strategically valuable building block in the synthesis of such inhibitors. This trifunctional reagent offers a unique combination of reactive handles: a bromine atom at the 2-position, a methyl group at the 6-position, and a methyl ester at the 4-position. The bromine atom is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse aryl and heteroaryl moieties, a common strategy for exploring the structure-activity relationship (SAR) of kinase inhibitors.[1] The methyl ester serves as a convenient protecting group for the carboxylic acid, which can later be deprotected to form amide bonds, another crucial linkage in many drug molecules. This guide provides an in-depth analysis of the chemical reactivity of this compound and detailed protocols for its application in the synthesis of kinase inhibitor scaffolds.

Chemical Reactivity and Strategic Advantages

The synthetic utility of this compound is primarily centered around the reactivity of the C-Br bond at the 2-position of the pyridine ring. The electron-deficient nature of the pyridine ring enhances the susceptibility of this position to palladium-catalyzed cross-coupling reactions. This strategic placement of the bromine atom allows for the late-stage introduction of molecular complexity, a key advantage in the rapid generation of compound libraries for high-throughput screening.

The most common and powerful transformations involving this building block are:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or heteroaryl boronic acids. This is arguably the most widely used reaction for this substrate, enabling the synthesis of biaryl and heteroaryl-pyridine cores common in many kinase inhibitors.[2]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines. This reaction is critical for installing key amine functionalities that often interact with the hinge region of the kinase active site.

  • Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes. This provides a linear and rigid linker to append other functional groups, offering a different geometric presentation of substituents within the binding pocket.

The methyl ester at the 4-position generally remains intact during these cross-coupling reactions and can be subsequently hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be coupled with various amines using standard peptide coupling reagents to further elaborate the molecular structure.

Application in the Synthesis of Kinase Inhibitor Scaffolds: A Focus on c-Met and VEGFR Inhibitors

Dysregulation of receptor tyrosine kinases such as c-Met (hepatocyte growth factor receptor) and VEGFR (vascular endothelial growth factor receptor) is a well-established driver of tumor growth, angiogenesis, and metastasis.[3] Small molecule inhibitors targeting these kinases have shown significant clinical benefit. The structural motifs present in many c-Met and VEGFR inhibitors often feature a substituted pyridine core, making this compound an ideal starting material for their synthesis.

For instance, the synthesis of analogs of Foretinib, a multi-kinase inhibitor targeting c-Met and VEGFRs, can be envisioned starting from this building block. The core structure of such inhibitors often requires the coupling of an aniline derivative to the pyridine ring, a transformation readily achieved via Buchwald-Hartwig amination.

Below is a generalized workflow illustrating the strategic use of this compound in the synthesis of a hypothetical kinase inhibitor scaffold.

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Aryl Boronic Acid B->C D Methyl 2-Aryl-6-methylisonicotinate C->D C-C Bond Formation E Hydrolysis (e.g., LiOH) D->E F 2-Aryl-6-methylisonicotinic Acid E->F Deprotection H Amide Coupling (e.g., HATU, DIPEA) F->H G Amine (R-NH2) G->H I Kinase Inhibitor Core Scaffold H->I C-N Bond Formation

A generalized synthetic workflow for a kinase inhibitor scaffold.

Protocols: Palladium-Catalyzed Cross-Coupling Reactions

The following protocols are provided as a guide and may require optimization based on the specific substrates and desired scale.

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a typical procedure for the formation of a C-C bond between the pyridine ring and an aryl group.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask. The solvent should be degassed prior to use.

  • Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Methyl 2-aryl-6-methylisonicotinate.

Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol outlines the formation of a C-N bond, a key step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Primary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a dry Schlenk tube.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound (1.0 eq), the primary amine (1.2 eq), and cesium carbonate (1.5 eq).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C.

  • Stir the reaction for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired 2-amino-substituted pyridine derivative.

Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol describes the formation of a C-C triple bond.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous THF and degassed triethylamine.

  • Add the terminal alkyne (1.2 eq) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the crude product by flash column chromatography to obtain the desired 2-alkynyl-6-methylisonicotinate.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the cross-coupling reactions of this compound based on analogous systems reported in the literature. Actual yields may vary depending on the specific coupling partners and optimized conditions.

Reaction TypeCatalyst SystemBaseSolventTemperature (°C) & Time (h)Expected Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90 °C, 12 h~85%
Buchwald-Hartwig Pd₂(dba)₃ / XantphosCs₂CO₃Toluene110 °C, 18 h~75%
Sonogashira PdCl₂(PPh₃)₂ / CuIEt₃NTHF65 °C, 6 h~90%

Therapeutic Rationale: Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, motility, and invasion.[1][4] Aberrant activation of the c-Met signaling pathway is implicated in the progression and metastasis of various cancers.[2] Therefore, inhibiting this pathway is a key therapeutic strategy.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling c-Met c-Met PI3K PI3K c-Met->PI3K RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 HGF HGF HGF->c-Met Binds & Activates Inhibitor Kinase Inhibitor (e.g., Foretinib analog) Inhibitor->c-Met Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Survival\n& Proliferation Cell Survival & Proliferation mTOR->Cell Survival\n& Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription Transcriptional Activation Transcriptional Activation STAT3->Transcriptional Activation

Simplified c-Met signaling pathway and point of inhibition.

Kinase inhibitors synthesized from this compound can be designed to bind to the ATP-binding site of the c-Met kinase domain, thereby blocking its phosphorylation and subsequent activation of downstream signaling cascades like the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. This inhibition ultimately leads to reduced tumor cell growth, survival, and invasion.

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions allows for the efficient and modular construction of complex molecular architectures. The protocols and strategic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to leverage this valuable reagent in their quest for novel and effective targeted therapies. The ability to readily diversify the 2-position of the pyridine ring makes this compound an indispensable tool in modern medicinal chemistry for the rapid exploration of structure-activity relationships and the optimization of lead compounds.

References

  • Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of 6,7-Disubstituted-4-phenoxyquinoline Derivatives Bearing Pyridazinone Moiety as c-Met Inhibitors. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 2-Bromo-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction: The Strategic Importance of Functionalized Pyridines

The 2,6-disubstituted pyridine motif is a cornerstone in the architecture of numerous biologically active compounds and advanced functional materials.[1] Specifically, derivatives of isonicotinic acid, such as Methyl 2-Bromo-6-methylisonicotinate, serve as versatile building blocks in medicinal chemistry and materials science. The strategic placement of the bromine atom at the 2-position, an electron-withdrawing ester at the 4-position, and a methyl group at the 6-position offers a unique electronic and steric environment, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are pivotal in modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds with a high degree of functional group tolerance.[2][3] This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions involving this compound, offering detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.

Core Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle, which is fundamental to understanding and optimizing these transformations.[4][5] The cycle typically involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the organohalide (in this case, this compound) to form a palladium(II) intermediate. This is often the rate-determining step, and its efficiency is influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the substrate.[4][6]

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

The choice of ligands, base, and solvent plays a crucial role in modulating the reactivity and stability of the palladium catalyst throughout this cycle, thereby influencing the overall efficiency and selectivity of the reaction.[7][8]

Diagram: Generalized Catalytic Cycle

Palladium_Cross_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-M PdII_R_Rprime R-Pd(II)Ln-R' Transmetal->PdII_R_Rprime -MX RedElim Reductive Elimination PdII_R_Rprime->RedElim Product R-R' RedElim->Pd0 Experimental_Workflow Start Start: Methyl 2-Bromo-6- methylisonicotinate Suzuki Suzuki-Miyaura Coupling Start->Suzuki Arylboronic Acid, Pd(0) Heck Heck Coupling Start->Heck Alkene, Pd(0) Sonogashira Sonogashira Coupling Start->Sonogashira Alkyne, Pd(0), Cu(I) Buchwald Buchwald-Hartwig Amination Start->Buchwald Amine, Pd(0) Stille Stille Coupling Start->Stille Organostannane, Pd(0) Product_Aryl 2-Aryl-6-methyl -isonicotinate Suzuki->Product_Aryl Product_Vinyl 2-Vinyl-6-methyl -isonicotinate Heck->Product_Vinyl Product_Alkynyl 2-Alkynyl-6-methyl -isonicotinate Sonogashira->Product_Alkynyl Product_Amino 2-Amino-6-methyl -isonicotinate Buchwald->Product_Amino Product_Stille 2-Substituted-6-methyl -isonicotinate Stille->Product_Stille

References

Protocol and Application Notes for the Hydrolysis of Methyl 2-Bromo-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

This document provides a detailed experimental procedure for the hydrolysis of Methyl 2-Bromo-6-methylisonicotinate to its corresponding carboxylic acid, 2-Bromo-6-methylisonicotinic acid. This protocol is designed for researchers, scientists, and drug development professionals who utilize pyridine-based heterocyclic compounds as key intermediates in the synthesis of complex molecular architectures.

Introduction: The Significance of 2-Bromo-6-methylisonicotinic Acid

2-Bromo-6-methylisonicotinic acid is a valuable bifunctional building block in medicinal chemistry and materials science.[1][2] Its structure incorporates a pyridine ring, a carboxylic acid group, and a bromine atom. This unique combination allows for sequential, selective chemical modifications. The carboxylic acid can be used for amide bond formation, while the bromo-substituent is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[3] The ability to reliably produce this acid from its corresponding methyl ester is a critical step in many synthetic pathways.

Reaction Principle: Base-Catalyzed Ester Hydrolysis (Saponification)

The conversion of an ester to a carboxylic acid via treatment with a base is known as saponification.[4][5] This reaction is fundamentally an acyl substitution process.

The mechanism proceeds through several key steps:

  • Nucleophilic Attack : A hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[4][6]

  • Leaving Group Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (⁻OCH₃) as a leaving group.

  • Irreversible Acid-Base Reaction : The eliminated methoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the overall reaction to completion, forming a stable carboxylate salt and methanol.[6][7]

  • Acidic Work-up : In the final work-up stage, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final, neutral 2-Bromo-6-methylisonicotinic acid product.

This base-catalyzed pathway is generally preferred over acid-catalyzed hydrolysis for its irreversibility, which often leads to higher yields.[8]

Key Reaction Parameters

Successful hydrolysis depends on the careful control of several parameters. The table below summarizes the key conditions for this transformation.

ParameterRecommended Value/RangeRationale & Expert Insights
Starting Material This compoundEnsure high purity (≥97%) to avoid complicating the purification of the final product.
Base Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)LiOH is often preferred due to the higher solubility of lithium salts in mixed aqueous/organic solvents. Use 1.5 - 3.0 molar equivalents to ensure the reaction goes to completion.[9]
Solvent System Tetrahydrofuran (THF)/Water or Methanol/Water (e.g., 3:1 v/v)A mixed solvent system is crucial to dissolve both the relatively nonpolar ester starting material and the inorganic base.[10]
Reaction Temperature 25°C to 65°C (Room Temperature to Reflux)Heating can significantly increase the reaction rate. However, excessively high temperatures or prolonged heating in the presence of a strong base may risk hydrolysis of the C-Br bond as a side reaction.[11] The reaction should be monitored closely.
Reaction Time 2 - 12 hoursThe reaction progress must be monitored by Thin Layer Chromatography (TLC) or LC-MS to determine the point of completion.[12]
Work-up Acidification with 1-3 M HClCareful, slow addition of acid is required to protonate the carboxylate salt. The pH should be adjusted to ~2-3 to ensure complete precipitation or facilitate extraction of the carboxylic acid.
Purification Method Recrystallization or Column ChromatographyThe choice depends on the purity of the crude product. Recrystallization from a solvent system like ethanol/water is often effective.[13]

Detailed Experimental Protocol

This protocol details a representative procedure for the hydrolysis of this compound on a laboratory scale.

Materials and Reagents
  • This compound (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 eq)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric Acid (3 M HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Mobile phase for TLC (e.g., 1:1 Hexanes:Ethyl Acetate)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Step-by-Step Procedure
  • Reaction Setup :

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

    • To this stirring solution, add Lithium Hydroxide Monohydrate (2.0 eq).

  • Reaction Execution :

    • Stir the mixture at room temperature or heat to reflux (approx. 65°C) using a heating mantle and condenser.

    • Monitor the reaction's progress by TLC, checking for the disappearance of the starting material spot. The ester starting material will have a higher Rf value than the polar carboxylic acid product.

  • Work-up and Isolation :

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly and carefully acidify the solution by adding 3 M HCl dropwise with stirring. The product will begin to precipitate as a solid. Continue adding acid until the pH of the solution is approximately 2-3.

    • Stir the resulting slurry in the ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.[12]

  • Alternative Work-up (Extraction) :

    • If the product does not precipitate cleanly, it can be extracted. After acidification, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[13]

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[13]

  • Purification :

    • The crude product can be purified by recrystallization. A common solvent system is ethanol/water. Dissolve the crude solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, add a few more drops of hot ethanol to redissolve the solid and allow the solution to cool slowly.

    • Collect the purified crystals by vacuum filtration.

  • Characterization :

    • Confirm the identity and purity of the final 2-Bromo-6-methylisonicotinic acid using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1][13]

Visualized Workflow and Mechanism

To clarify the experimental sequence and the underlying chemistry, the following diagrams are provided.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis dissolve 1. Dissolve Ester in THF/Water add_base 2. Add LiOH dissolve->add_base heat 3. Heat & Reflux add_base->heat monitor 4. Monitor by TLC heat->monitor remove_thf 5. Remove THF (Rotovap) monitor->remove_thf acidify 6. Acidify with HCl (pH 2-3) remove_thf->acidify precipitate 7. Precipitate/ Extract acidify->precipitate filtrate 8. Filter or Evaporate Crude Product precipitate->filtrate recrystallize 9. Recrystallize filtrate->recrystallize characterize 10. Characterize (NMR, MS) recrystallize->characterize

Caption: High-level workflow for the hydrolysis of this compound.

Caption: Key mechanistic steps of the saponification reaction.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature; insufficient base.Extend the reaction time or moderately increase the temperature, continuing to monitor by TLC. Ensure at least 1.5-2.0 equivalents of base were added.[12]
Low Yield Incomplete precipitation during work-up; product is partially soluble in the acidic aqueous layer.Ensure the pH is sufficiently low (~2). If precipitation is poor, perform an extraction with a suitable organic solvent like ethyl acetate to recover dissolved product.[9]
Presence of 2-Hydroxy Impurity Hydrolysis of the C-Br bond due to overly harsh conditions (high temperature, prolonged reaction time).Perform the reaction at a lower temperature (e.g., room temperature to 50°C) for a longer period. Monitor the reaction closely and stop it as soon as the starting material is consumed.[11]
Product Fails to Crystallize Presence of impurities; incorrect solvent system for recrystallization.If the crude product is an oil or fails to crystallize, first attempt purification by column chromatography. For recrystallization, perform small-scale solubility tests with different solvent systems (e.g., Ethanol/Water, Acetic Acid/Water).[12][14]

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid. BenchChem.
  • BenchChem. (2025). Technical Support Center: 2-Bromo-6-methylisonicotinic Acid. BenchChem.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-6-methylisonicotinic Acid. BenchChem.
  • BenchChem. (2025). Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: 2-Bromo-6-methylisonicotinaldehyde in Materials Science. BenchChem.
  • SynHet. (n.d.). 2-Bromo-6-methylisonicotinic acid. SynHet.
  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate.
  • BenchChem. (2025). Comparative Guide to the Mechanistic Studies of 2-Bromo-6-methylisonicotinaldehyde Reactions. BenchChem.
  • Jain, N. F., & Masse, C. E. (n.d.).
  • OperaChem. (2024). Saponification-Typical procedures. OperaChem.
  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. Organic Chemistry Tutor.
  • The Organic Chemistry Tutor. (2025, January 11). Saponification Reaction of Esters [Video]. YouTube.
  • Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube.
  • Alchem.Pharmtech. (n.d.). CAS 25462-84-4 | 2-Bromo-6-methylisonicotinic acid. Alchem.Pharmtech.
  • Chemistry LibreTexts. (2023, January 22). Saponification. Chemistry LibreTexts.

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Application Note: A Scalable and Robust Synthesis of Methyl 2-Bromo-6-methylisonicotinate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a validated, two-step methodology for the scale-up synthesis of Methyl 2-Bromo-6-methylisonicotinate, a pivotal building block in contemporary medicinal chemistry. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reproducibility, safety, and high purity of the final product. This document provides a self-validating system through in-process controls and thorough analytical characterization, grounded in authoritative chemical literature.

Introduction: The Significance of this compound

Substituted pyridine derivatives are a cornerstone of modern pharmaceutical development, appearing in a vast array of clinically significant molecules.[1] this compound (CAS No. 884494-71-7) is a particularly valuable intermediate due to its trifunctional nature. The ester provides a handle for amide bond formation, the bromine atom is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the methyl group can be a site for further functionalization. This versatility makes it a sought-after precursor in the synthesis of complex molecular architectures for drug discovery programs.[2]

This application note outlines a robust and scalable synthesis, proceeding through the electrophilic bromination of 6-methylisonicotinic acid to yield the key intermediate, 2-bromo-6-methylisonicotinic acid, followed by a classic Fischer-Speier esterification to afford the target compound.

Mechanistic Rationale and Strategic Considerations

The overall synthetic strategy is a two-step process:

  • Electrophilic Aromatic Bromination: The synthesis commences with the selective bromination of 6-methylisonicotinic acid. The pyridine ring is an electron-deficient system, making electrophilic substitution challenging. However, the directing effects of the substituents and the choice of an appropriate brominating agent can achieve the desired regioselectivity. N-Bromosuccinimide (NBS) is often preferred over liquid bromine (Br₂) on a larger scale due to its solid nature, which makes it easier and safer to handle.[3] The reaction is typically conducted in an acidic medium, such as glacial acetic acid, which can also act as a catalyst.[3]

  • Fischer-Speier Esterification: The subsequent conversion of the carboxylic acid to the methyl ester is achieved via Fischer-Speier esterification. This acid-catalyzed reaction between the carboxylic acid and an excess of methanol serves as both the reagent and the solvent. A strong acid catalyst, such as concentrated sulfuric acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[4]

Experimental Protocols and Workflow

Part A: Synthesis of 2-Bromo-6-methylisonicotinic Acid (Intermediate)

This protocol describes the electrophilic bromination of 6-methylisonicotinic acid.

Materials and Equipment:

  • 6-methylisonicotinic acid

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates and chamber

Step-by-Step Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask of appropriate size, dissolve 6-methylisonicotinic acid (1.0 eq) in glacial acetic acid.[3]

  • Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.05-1.2 eq) portion-wise at room temperature to control any initial exotherm.[3][5]

  • Reaction: Heat the reaction mixture to 60-80°C and maintain for 4-8 hours.[5]

  • In-Process Control (IPC): Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) or LC-MS until consumption of the starting material is observed.[3][5]

  • Work-up and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine.[3]

  • Neutralization and Extraction: Cautiously neutralize the acetic acid with the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).[3]

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-6-methylisonicotinic acid.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary.[3]

Part B: Scale-up Synthesis of this compound (Final Product)

This protocol details the esterification of the intermediate acid.

Materials and Equipment:

  • 2-bromo-6-methylisonicotinic acid (from Part A)

  • Methanol (reagent grade)

  • Concentrated Sulfuric Acid (98%)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask, add the crude or purified 2-bromo-6-methylisonicotinic acid (1.0 eq) and a sufficient volume of methanol to fully dissolve the solid with stirring.[4]

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (a catalytic amount, e.g., 0.1-0.2 eq) to the methanol solution.[4]

  • Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain overnight (12-16 hours).[4]

  • In-Process Control (IPC): Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.

  • Solvent Removal: Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.[4]

  • Work-up and Neutralization: Dissolve the residue in ethyl acetate. Carefully wash the organic solution with a saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Repeat the wash until effervescence ceases.[4]

  • Washing and Drying: Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

  • Final Product Isolation: Filter the solution and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved through column chromatography if required.

Quantitative Data Summary

The following table summarizes key reaction parameters for this two-step synthesis.

ParameterValue/RangeNotes
Step 1: Bromination
Starting Material6-methylisonicotinic acid---
Brominating AgentN-Bromosuccinimide (NBS)Preferred for ease of handling on a larger scale.[3]
Molar Ratio (NBS:Acid)1.05 - 1.2 : 1A slight excess drives the reaction to completion.[3][5]
SolventGlacial Acetic AcidAlso acts as a catalyst.[3]
Reaction Temperature60 - 80°CHigher temperatures may increase side product formation.[3][5]
Reaction Time4 - 8 hoursMonitor by TLC or LC-MS.[3][5]
Typical Yield70 - 85%Dependent on purification method.[3]
Step 2: Esterification
Starting Material2-bromo-6-methylisonicotinic acid---
Reagent/SolventMethanolUsed in excess.
CatalystConcentrated Sulfuric AcidCatalytic amount (0.1-0.2 eq).
Reaction TemperatureReflux (~65-70°C)---
Reaction Time12 - 16 hours (overnight)Monitor by TLC or LC-MS.
Typical Yield>90%Generally a high-yielding reaction.

Visual Workflow and Logic

The diagrams below illustrate the overall synthetic workflow and the troubleshooting logic for common issues.

G cluster_0 Part A: Synthesis of Intermediate Acid cluster_1 Part B: Esterification to Final Product A_start 6-methylisonicotinic acid A_react Dissolve in Acetic Acid Add NBS Heat to 60-80°C A_start->A_react A_ipc IPC: Monitor by TLC/LC-MS A_react->A_ipc A_workup Cool, Quench (Na₂S₂O₃) Neutralize (NaHCO₃) Extract (EtOAc) A_ipc->A_workup Reaction Complete A_isolate Dry (Na₂SO₄) Concentrate A_workup->A_isolate A_product Crude 2-bromo-6-methylisonicotinic acid A_isolate->A_product A_purify Recrystallization or Column Chromatography A_product->A_purify A_final Pure Intermediate Acid A_purify->A_final B_start 2-bromo-6-methylisonicotinic acid B_react Dissolve in Methanol Add H₂SO₄ (cat.) Reflux B_start->B_react B_ipc IPC: Monitor by TLC/LC-MS B_react->B_ipc B_workup Concentrate Dissolve in EtOAc Wash (NaHCO₃, Brine) B_ipc->B_workup Reaction Complete B_isolate Dry (Na₂SO₄) Concentrate B_workup->B_isolate B_product Crude this compound B_isolate->B_product B_purify Column Chromatography (if needed) B_product->B_purify B_final Pure Final Product B_purify->B_final

Caption: High-level workflow for the two-step synthesis.

Troubleshooting and Purity Considerations

IssuePotential CauseRecommended Solution
Incomplete Bromination Insufficient reaction time or temperature; Impure reagents.Extend reaction time or incrementally increase temperature, monitoring by IPC. Ensure NBS and solvent are of high purity.[5]
Formation of Dibrominated Byproduct Excess brominating agent; High reaction temperature.Use a controlled stoichiometry of NBS (1.05-1.1 eq). Add NBS portion-wise and maintain the recommended temperature.[5][6]
Product Degradation (Dark Color) Overheating during reaction or work-up.Maintain a stable and appropriate temperature. Consider conducting the reaction under an inert atmosphere (N₂ or Ar) if intermediates are air-sensitive at elevated temperatures.[5]
Incomplete Esterification Insufficient catalyst; Water in the reaction mixture.Ensure anhydrous conditions. If the reaction stalls, an additional small portion of sulfuric acid can be added.

Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

Safety and Handling

  • N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Glacial Acetic Acid: Is corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

  • Concentrated Sulfuric Acid: Is highly corrosive. Add slowly to methanol as the dilution is exothermic. Always wear appropriate PPE.

  • General Precautions: All operations should be carried out in a well-ventilated laboratory fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

The presented two-step synthesis provides a reliable and scalable pathway to this compound. By carefully controlling reaction parameters and implementing in-process controls, researchers can consistently obtain high yields of this valuable intermediate with excellent purity. The detailed protocol and mechanistic insights are intended to empower scientific professionals in the efficient and safe production of this key building block for advancing drug discovery and development projects.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Bromo-6-methylisonicotinic Acid.
  • BenchChem. (n.d.). Technical Support Center: 2-Bromo-6-methylisonicotinic Acid.
  • BenchChem. (n.d.). Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide.
  • ChemicalBook. (n.d.). 2-BROMO-ISONICOTINIC ACID METHYL ESTER | 26156-48-9.
  • ACS Green Chemistry. (n.d.). Organo-catalyzed Synthesis of Substituted Pyridines.
  • SynHet. (n.d.). 2-Bromo-6-methylisonicotinic acid.
  • ACS Publications. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
  • Journal of the American Chemical Society. (n.d.). Direct Synthesis of Pyridine Derivatives.
  • BOC Sciences. (n.d.). CAS 884494-71-7 this compound.
  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
  • Denmark Group. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
  • Royal Society of Chemistry. (n.d.). A general electrochemical strategy for the Sandmeyer reaction.
  • BenchChem. (n.d.). 2-Bromomethyl-isonicotinic acid.
  • Yuhan Pharmaceutical. (n.d.). 2-Bromo-6-methyl-isonicotinic acid methyl ester.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
  • Unknown Source. (n.d.). methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
  • Venkatasai Life Sciences. (n.d.). Methyl 2-Bromoisonicotinate | CAS No. 26156-48-9.
  • Chem-Impex. (n.d.). 2-Bromo-6-nicotinic acid methyl ester.
  • Ambeed. (n.d.). 119308-57-5 | Methyl 2,6-dibromoisonicotinate.
  • BLD Pharm. (n.d.). 884494-71-7|this compound.
  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • PubChem. (n.d.). 2-Bromo-isonicotinic acid methyl ester.
  • Alchem.Pharmtech. (n.d.). CAS 25462-84-4 | 2-Bromo-6-methylisonicotinic acid.
  • PMC - NIH. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use.

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Methyl 2-Bromo-6-methylisonicotinate as a building block for Niraparib

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Methyl 2-Bromo-6-methylisonicotinate: A Versatile Heterocyclic Building Block in Modern Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a highly functionalized pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules. Its distinct functional handles—a bromine atom amenable to cross-coupling, a methyl ester group for amidation or reduction, and a pyridine core prevalent in bioactive compounds—make it an attractive starting material in medicinal chemistry. This guide provides a detailed examination of this building block, focusing on its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation. While this compound is a versatile pyridine building block, it is important to clarify that established synthetic routes for the PARP inhibitor Niraparib are based on a 2H-indazole-7-carboxamide core and do not typically involve this compound as a direct precursor[1][2]. This document will therefore focus on a representative, high-utility protocol to demonstrate the broader applicability of this building block in constructing complex molecular architectures relevant to pharmaceutical research.

Strategic Importance of the Building Block

This compound (CAS 884494-71-7) is a strategically important intermediate for several reasons:

  • Orthogonal Functional Groups: The molecule possesses two key reactive sites with orthogonal reactivity. The bromo group at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl substituents. The methyl ester at the 4-position is stable under many coupling conditions but can be readily hydrolyzed to a carboxylic acid or converted directly to an amide, providing a secondary point for diversification[3].

  • Steric and Electronic Properties: The methyl group at the 6-position provides steric bulk that can influence the regioselectivity of certain reactions and modulate the electronic properties of the pyridine ring. The pyridine nitrogen itself can act as a hydrogen bond acceptor or a coordination site for metal catalysts, which must be considered during reaction design[4].

  • Prevalence of the Pyridine Core: The pyridine scaffold is one of the most ubiquitous heterocycles found in approved pharmaceuticals. Its inclusion in a synthetic route is often a deliberate strategy to impart desirable physicochemical properties, such as aqueous solubility and metabolic stability.

Core Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C-C bonds between sp²-hybridized carbon atoms. The protocol below describes a representative coupling of this compound with a generic arylboronic acid, demonstrating a typical workflow for synthesizing 2-aryl-6-methylisonicotinate derivatives.

Principle of the Reaction

The reaction proceeds via a palladium catalytic cycle involving three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine ring.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species[5].

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst[5].

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Complex [label="R¹-Pd(II)L₂(Br)\n(Palladacycle)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Coupled [label="R¹-Pd(II)L₂(R²)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ArBr [label="R¹-Br\n(this compound)", shape=plaintext, fontcolor="#202124"]; Boronic [label="R²-B(OH)₂ + Base\n(Arylboronic Acid)", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-R²\n(Coupled Product)", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [color="#4285F4"]; ArBr -> OxAdd [style=dashed, color="#4285F4"]; OxAdd -> PdII_Complex [color="#4285F4"]; PdII_Complex -> Transmetalation [color="#EA4335"]; Boronic -> Transmetalation [style=dashed, color="#EA4335"]; Transmetalation -> PdII_Coupled [color="#EA4335"]; PdII_Coupled -> RedElim [color="#34A853"]; RedElim -> Product [style=dashed, color="#34A853"]; RedElim -> Pd0 [label="Catalyst\nRegeneration", color="#34A853"]; } Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Materials and Reagents
ReagentCAS No.M.W. ( g/mol )StoichiometryAmount (for 1 mmol scale)Purpose
This compound884494-71-7230.051.0 eq230 mgStarting Material / Electrophile
Phenylboronic Acid98-80-6121.931.2 eq146 mgCoupling Partner / Nucleophile
Pd(PPh₃)₄ (Tetrakis)14221-01-31155.560.03 eq35 mgPalladium(0) Catalyst
Potassium Carbonate (K₂CO₃)584-08-7138.212.5 eq345 mgBase (to activate boronic acid)
1,4-Dioxane123-91-188.11-8 mLAnhydrous Solvent
Deionized Water7732-18-518.02-2 mLCo-solvent to dissolve base
Argon (Ar)7440-37-139.95--Inert Gas
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 25 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (230 mg, 1.0 mmol), Phenylboronic Acid (146 mg, 1.2 mmol), and Potassium Carbonate (345 mg, 2.5 mmol).

    • Causality: Using an oven-dried flask minimizes atmospheric moisture, which can lead to the undesirable side reaction of protodeboronation (hydrolysis of the boronic acid)[4].

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure the reaction atmosphere is inert.

    • Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote homocoupling of the boronic acid. Establishing an inert atmosphere is critical for catalyst longevity and reaction efficiency.

  • Solvent Addition & Degassing: Under a positive pressure of argon, add 1,4-Dioxane (8 mL) and deionized water (2 mL) via syringe. Bubble argon gas through the stirred solution for 15-20 minutes.

    • Causality: The dioxane/water solvent system is effective for dissolving both the organic starting materials and the inorganic base. Degassing the solvent removes any remaining dissolved oxygen.

  • Catalyst Addition: While maintaining positive argon pressure, quickly add Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the flask.

    • Causality: The catalyst is added last to the fully deoxygenated mixture to maximize its active lifetime. Pd(PPh₃)₄ is a common and reliable pre-catalyst that readily provides the active Pd(0) species in solution[6].

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Heating provides the necessary activation energy for the oxidative addition step. Reaction time is empirical and should be monitored to ensure full consumption of the limiting starting material.

  • Work-up: After the reaction is complete (as determined by monitoring), cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Methyl 2-methyl-6-phenylisonicotinate.

Workflow Visualization

// Nodes A [label="1. Combine Reactants\n(Bromopyridine, Boronic Acid, Base)"]; B [label="2. Establish Inert Atmosphere\n(Evacuate & Backfill with Argon)"]; C [label="3. Add Solvents & Degas\n(Dioxane/H₂O, Argon Purge)"]; D [label="4. Add Pd(0) Catalyst\n(Under Argon Counterflow)"]; E [label="5. Heat Reaction Mixture\n(90 °C, 8-12h)"]; F [label="6. Quench & Work-up\n(Cool, Dilute with EtOAc/H₂O)"]; G [label="7. Extraction & Drying\n(Separate Layers, Dry with Na₂SO₄)"]; H [label="8. Purify Product\n(Silica Gel Chromatography)"]; I [label="9. Characterization\n(NMR, MS, HPLC)"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } Caption: Experimental Workflow for Suzuki Coupling.

Characterization and Quality Control

The identity and purity of the synthesized Methyl 2-methyl-6-phenylisonicotinate should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Result
¹H NMR Appearance of new aromatic proton signals corresponding to the phenyl group. Shift in the signals for the pyridine protons. Disappearance of the signal for boronic acid protons.
¹³C NMR Appearance of new signals for the phenyl carbons. Confirmation of the total number of carbon atoms in the final structure.
Mass Spec (MS) Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product (C₁₄H₁₃NO₂ ≈ 228.10 m/z).
HPLC A single major peak indicating high purity (typically >95%). The retention time will differ significantly from starting materials.

Subsequent Transformations

The utility of the synthesized 2-aryl-6-methylisonicotinate lies in its potential for further modification. The methyl ester can be readily converted into a primary amide, a common pharmacophore in many drugs, including PARP inhibitors like Niraparib and Olaparib.

Amidation Protocol (General):

  • Hydrolyze the methyl ester to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in a THF/water mixture.

  • Activate the resulting carboxylic acid using a peptide coupling agent (e.g., HBTU, HATU).

  • React the activated acid with a source of ammonia (e.g., ammonium chloride with a non-nucleophilic base like DIEA) to form the primary amide.

This two-step sequence is often high-yielding and provides a route to introduce the critical carboxamide functional group found in many biologically active molecules.

Conclusion

This compound is a potent and versatile building block for the synthesis of complex substituted pyridines. While not a direct precursor in the established synthesis of Niraparib, its utility is expertly demonstrated through the Suzuki-Miyaura cross-coupling reaction. The protocol detailed herein provides a robust, reliable, and well-rationalized method for C-C bond formation, opening avenues for the rapid generation of diverse molecular scaffolds. By understanding the causality behind each experimental step, from maintaining an inert atmosphere to the choice of solvent and base, researchers can effectively troubleshoot and adapt this protocol for a wide range of substrates in their drug discovery and development programs.

References

  • (Reference for a patent describing Niraparib synthesis)
  • (Review of PARP inhibitor synthesis) - Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications. [Link]

  • (Article on Niraparib synthesis) - Synthesis of Niraparib, a cancer drug candidate - MPLS Division - University of Oxford. [Link]

  • (Article on piperidine synthesis for Niraparib) - Synthesis of Stereoenriched Piperidines via Chemo- Enzymatic Dearomatization of Activated Pyridines - White Rose Research Online. [Link]

  • (Article on enzymatic route to Niraparib intermediate) - Production of Niraparib using Imine Reductases - Research Explorer. [Link]

  • (Paper on indazole-based PARP inhibitors) - Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors - PubMed. [Link]

  • (Discovery and synthesis of Niraparib) - Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors - ResearchGate. [Link]

  • (General information on PARP inhibitors) - Synthesis and exploration of boron-containing heterocycles as potential PARP inhibitors. [Link]

  • (Chemical information on Niraparib) - 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide - PubChem. [Link]

  • (General resource on 2H-Indazole synthesis) - 2H-Indazole synthesis - Organic Chemistry Portal. [Link]

  • (Information on PARP1 and PARP14 inhibitors) - Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14 - PubMed. [Link]

  • (Information on PARP inhibitor mechanism) - Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. [Link]

  • (Example of indazole synthesis from methylbenzoic acid) - Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... - ResearchGate. [Link]

  • (General information on Suzuki Coupling) - Suzuki Coupling - Organic Chemistry Portal. [Link]

  • (Patent on Niraparib manufacturing)
  • (General chemistry reference) - Preparation of 2- and 6-pyridones of N1-methylnicotinamide - PubMed. [Link]

  • (Example of amidation reactions) - Design, synthesis and assay of 2-(4- phenylpiperazin-1-yl)pyrimidine-5- carboxamide derivatives as acetylcholinesterase inhibitors - ResearchGate. [Link]

  • (Information on Niraparib salts) - Solid state forms of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide salts and processes for preparation thereof. [Link]

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Troubleshooting & Optimization

minimizing dibrominated byproducts in Methyl 2-Bromo-6-methylisonicotinate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-Bromo-6-methylisonicotinate

A Guide to Minimizing Dibrominated Byproducts

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis by controlling the formation of undesired dibrominated byproducts. This guide provides in-depth troubleshooting, frequently asked questions, and a validated protocol to enhance selectivity and yield.

Understanding the Problem: The Chemistry of Dibromination

The synthesis of this compound typically involves the electrophilic bromination of Methyl 6-methylisonicotinate. The pyridine ring is electron-deficient compared to benzene, making electrophilic aromatic substitution (EAS) more challenging.[1] However, the methyl and methoxycarbonyl groups influence the ring's reactivity and regioselectivity.

The primary challenge in this synthesis is controlling the reaction to favor monosubstitution. Over-bromination leads to the formation of Methyl 2,X-dibromo-6-methylisonicotinate, a significant impurity that can be difficult to separate and reduces the yield of the desired product.[2][3]

Several factors contribute to dibromination:

  • Stoichiometry: An excess of the brominating agent is a primary cause of over-bromination.[3][4]

  • Reaction Temperature: Higher temperatures can increase the reaction rate but may decrease selectivity, leading to more byproducts.[3]

  • Activating Groups: The starting material, Methyl 6-methylisonicotinate, has an electron-donating methyl group which activates the pyridine ring, making it more susceptible to a second bromination.

An alternative and highly selective route is the Sandmeyer reaction, which starts from Methyl 2-amino-6-methylisonicotinate.[5][6][7] This method introduces the bromo group with high precision via a diazonium salt intermediate, inherently avoiding the issue of ring over-bromination.[5][6][7][8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the direct bromination synthesis.

Problem 1: High levels of dibrominated byproduct detected by LC-MS or NMR.

  • Possible Cause 1: Incorrect Stoichiometry of Brominating Agent.

    • Explanation: Using more than one equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) dramatically increases the probability of a second bromination event on the already electron-rich monobrominated product.

    • Suggested Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the brominating agent.[3] For solids like NBS, ensure it is accurately weighed. For liquids like bromine, use a calibrated syringe for precise addition.

  • Possible Cause 2: Reaction Temperature is Too High.

    • Explanation: Elevated temperatures provide the activation energy for the less favorable second bromination to occur at a significant rate.

    • Suggested Solution: Maintain strict temperature control. Start the reaction at a lower temperature (e.g., 0 °C) and allow it to warm slowly to room temperature or a moderately elevated temperature (e.g., 60-80°C), while monitoring the reaction progress closely by TLC or LC-MS.[2][3][9]

  • Possible Cause 3: Inefficient Mixing or Slow Substrate Consumption.

    • Explanation: Poor mixing can create localized areas with a high concentration of the brominating agent, leading to over-bromination of nearby substrate molecules before the agent is evenly dispersed.

    • Suggested Solution: Ensure vigorous and efficient stirring throughout the reaction. Add the brominating agent slowly and portion-wise, or as a solution via a syringe pump, to maintain a low, steady concentration in the reaction mixture.[3]

Problem 2: The reaction is sluggish, and upon forcing conditions (higher temperature/longer time), dibromination increases.

  • Possible Cause: Inactive Brominating Agent or Presence of Inhibitors.

    • Explanation: NBS can degrade over time. The presence of water can also interfere with the reaction. If the reaction is slow, simply increasing the temperature may favor the undesired byproduct formation.

    • Suggested Solution: Use freshly recrystallized NBS. Ensure all glassware is oven-dried and solvents are anhydrous.[10] If the reaction is still sluggish, consider an alternative synthetic route like the Sandmeyer reaction, which is often more robust.[5]

Problem 3: Difficulty in separating the monobrominated product from the dibrominated byproduct.

  • Possible Cause: Similar Polarity of the Products.

    • Explanation: The mono- and di-brominated products often have very similar polarities, making separation by standard column chromatography challenging.

    • Suggested Solution:

      • Optimize Chromatography: Use a high-performance silica gel and a shallow solvent gradient (e.g., gradually increasing ethyl acetate in hexanes) to improve resolution.[11]

      • Fractional Crystallization: This can be an effective technique. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the desired product preferentially crystallizes.[2][9]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to avoid dibromination altogether? A1: The Sandmeyer reaction is the most effective method for preventing dibromination.[5][6][7] This reaction proceeds by converting an amino group at the desired position (in this case, Methyl 2-amino-6-methylisonicotinate) into a diazonium salt, which is then displaced by a bromide from a copper(I) bromide salt.[7][8][12] This approach offers excellent regiocontrol and is highly reliable for producing the monobrominated product exclusively.

Q2: Which direct brominating agent is better, NBS or liquid Bromine (Br₂)? A2: N-Bromosuccinimide (NBS) is often preferred for selective bromination.[2][9] It is a solid, making it easier to handle and weigh accurately compared to the highly corrosive and volatile liquid bromine. NBS also helps to maintain a low concentration of Br₂ in the reaction mixture, which can favor monobromination.

Q3: How do the electronic properties of the starting material influence the reaction? A3: The pyridine ring is naturally electron-deficient.[1] The methyl group is an electron-donating group (EDG), which activates the ring towards electrophilic attack. The ester group is an electron-withdrawing group (EWG), which deactivates the ring. These opposing effects, along with the directing influence of the nitrogen atom, determine the position of bromination. The presence of the activating methyl group makes the ring susceptible to a second bromination after the first bromo-substituent is introduced.

Q4: Can a catalyst be used to improve selectivity in direct bromination? A4: While catalysts are essential for the bromination of highly deactivated rings like benzene (e.g., FeBr₃), their use in pyridine chemistry can be complex.[13] For this specific substrate, controlling stoichiometry and temperature is a more common and effective strategy than employing a catalyst to prevent over-bromination.[3]

Recommended Protocol: Selective Monobromination via Sandmeyer Reaction

This protocol outlines the synthesis of this compound from its amino precursor, a method that inherently avoids dibrominated byproducts.

Step 1: Diazotization of Methyl 2-amino-6-methylisonicotinate

  • To a stirred solution of 48% hydrobromic acid (HBr), cool the flask to -5 °C in an ice-salt bath.

  • Slowly add Methyl 2-amino-6-methylisonicotinate (1.0 eq).

  • Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of water.

  • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the internal temperature does not rise above 0 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 1 hour.

Step 2: Sandmeyer Bromination

  • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr, and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution. Vigorous nitrogen gas evolution will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Heat the mixture to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

Step 3: Work-up and Purification

  • Cool the reaction mixture and neutralize it carefully with a base such as sodium hydroxide or sodium bicarbonate solution until pH > 8.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x volumes).[9]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[9]

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.[11]

Data Summary: Condition Optimization

The following table summarizes typical outcomes when comparing direct bromination methods with the Sandmeyer reaction, highlighting the superior selectivity of the latter.

MethodBrominating AgentTemp.Typical Mono:Di RatioTypical YieldReference
Direct BrominationNBS (1.1 eq)60-70 °C85:15~70-80%[9]
Direct BrominationBr₂ (1.1 eq)RT80:20~65-75%[4]
Sandmeyer Reaction NaNO₂, CuBr 0 °C to RT >99:1 ~80-90% [5][8]

Visual Diagrams

Reaction Pathway

The following diagram illustrates the desired monobromination pathway versus the undesired dibromination side reaction during direct electrophilic substitution.

ReactionPathway SM Methyl 6-methylisonicotinate MONO This compound (Desired Product) SM->MONO + Br+ DI Dibrominated Byproduct (Undesired) MONO->DI + Br+ (Excess Reagent/ High Temp)

Caption: Desired vs. Undesired Bromination Pathways.

Troubleshooting Logic

This flowchart provides a logical sequence for troubleshooting the formation of dibrominated byproducts.

Troubleshooting start High Dibromination Detected? check_stoich Verify Stoichiometry (1.0-1.1 eq Brominating Agent) start->check_stoich Yes end_good Problem Solved start->end_good No check_temp Lower & Control Temperature (Start at 0°C) check_stoich->check_temp check_addition Slow Reagent Addition (e.g., Syringe Pump) check_temp->check_addition end_bad Problem Persists check_addition->end_bad consider_sandmeyer Switch to Sandmeyer Reaction for >99% Selectivity consider_sandmeyer->end_good end_bad->consider_sandmeyer

Caption: Logic flow for minimizing dibromination.

References

  • Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide. Benchchem.
  • A Comparative Guide to Catalytic Systems for the Synthesis of 2-Bromo-6-Methylisonicotinic Acid. Benchchem.
  • Technical Support Center: Synthesis of 2-Bromo-6-methylisonicotinic Acid. Benchchem.
  • Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid. Benchchem.
  • Bromination of Pyrrole and Pyridine #bromin
  • An In-depth Technical Guide to 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
  • Sandmeyer reaction. Wikipedia.
  • Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
  • Technical Support Center: 2-Bromo-6-methylisonicotinic Acid. Benchchem.
  • Sandmeyer reaction. L.S.College, Muzaffarpur.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Technical Support Center: Bromination of 6-Methylisonicotinaldehyde. Benchchem.
  • EAS Reactions with Pyridine. YouTube.
  • 16.

Sources

Technical Support Center: Identifying Impurities in Methyl 2-Bromo-6-methylisonicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of Methyl 2-Bromo-6-methylisonicotinate. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to navigate the common challenges encountered during the synthesis and purification of this important building block. This guide is structured to offer direct answers to specific problems, explaining the underlying chemistry to empower you to troubleshoot effectively.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: My reaction is incomplete, and I have a significant amount of unreacted 6-methylisonicotinic acid or its methyl ester.

Possible Causes:

  • Insufficient Brominating Agent: The stoichiometry of the brominating agent is crucial. Using too little will naturally lead to an incomplete reaction.

  • Low Reaction Temperature: The rate of electrophilic aromatic substitution is temperature-dependent. If the temperature is too low, the reaction may proceed too slowly to reach completion in a reasonable timeframe.[1]

  • Poor Reagent Quality: The purity of the brominating agent (e.g., N-Bromosuccinimide - NBS) and the solvent can significantly impact the reaction. Decomposed NBS or wet solvent can inhibit the reaction.

  • Inadequate Reaction Time: The reaction may simply not have been allowed to run long enough for completion.

Suggested Solutions:

  • Optimize Stoichiometry: While a slight excess of the brominating agent (e.g., 1.1-1.3 equivalents) is often used to drive the reaction to completion, ensure your calculations are accurate.[1]

  • Increase Temperature: Gradually increase the reaction temperature, monitoring for the formation of side products by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical temperature range is 60-80°C.[1][2]

  • Verify Reagent Purity: Use a fresh, high-purity brominating agent. Ensure solvents are anhydrous, especially if using a non-protic solvent like dichloromethane.

  • Monitor Reaction Progress: Regularly monitor the reaction using an appropriate analytical technique (TLC or LC-MS) and extend the reaction time until the starting material is consumed.[1][2]

Problem 2: My mass spectrometry (MS) analysis shows a significant peak corresponding to a di-brominated product.

Possible Cause:

  • Excess Brominating Agent: The most common cause of over-bromination is using too large an excess of the brominating agent.[2] The pyridine ring, once mono-brominated, is deactivated, but a second bromination can still occur under forcing conditions.

Suggested Solution:

  • Control Stoichiometry: Carefully control the amount of brominating agent used. A slight excess is often necessary, but a large excess should be avoided.[2] Consider adding the brominating agent portion-wise to maintain a low concentration throughout the reaction.

  • Monitor the Reaction: Closely monitor the reaction's progress. Once the starting material is consumed, quench the reaction to prevent further bromination.

Problem 3: The isolated product is a dark brown or black oil/solid, indicating degradation.

Possible Causes:

  • High Reaction Temperature: Excessive heat can lead to the degradation of the pyridine ring or side reactions involving the methyl and ester groups.[2]

  • Oxidative Side Reactions: If the reaction is not performed under an inert atmosphere, oxidation of the starting material or product can occur, especially at elevated temperatures.

Suggested Solutions:

  • Temperature Control: Maintain a stable and appropriate temperature throughout the reaction using a temperature-controlled bath.[2]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.[2]

  • Purification with Activated Carbon: During the workup, consider treating a solution of the crude product with activated charcoal to adsorb colored impurities before crystallization.[2]

Problem 4: The product fails to crystallize or "oils out" during purification.

Possible Causes:

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation, preventing crystallization.

  • Residual Solvent: Trapped solvent molecules can lower the melting point and inhibit crystallization.

  • Inappropriate Crystallization Solvent: The chosen solvent system may not be suitable for inducing crystallization of the product.

Suggested Solutions:

  • Improve Purity: If significant impurities are present, consider purification by column chromatography before attempting crystallization.

  • Thorough Drying: Ensure the crude product is thoroughly dried under vacuum to remove all residual solvent before attempting crystallization.

  • Solvent Screening: Experiment with different solvent systems for recrystallization. A good starting point is a binary mixture of a solvent in which the compound is soluble when hot and one in which it is sparingly soluble when cold (e.g., ethanol/water, ethyl acetate/hexanes).[1]

  • Seeding: If a small amount of pure, crystalline product is available, add a seed crystal to the supersaturated solution to induce crystallization.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: The most prevalent impurities include:

  • Unreacted Starting Material: 6-methylisonicotinic acid or its methyl ester.

  • Over-brominated Species: Primarily Methyl 2,X-dibromo-6-methylisonicotinate. The second bromine atom's position can vary.[2]

  • Hydrolysis Product: 2-Bromo-6-methylisonicotinic acid, formed if the methyl ester is hydrolyzed during workup or purification.

  • Positional Isomers: Depending on the reaction conditions, small amounts of other brominated isomers might be formed.

Q2: How can I best identify these impurities?

A2: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to identify the main product and any significant impurities.

  • Mass Spectrometry (MS): Helps determine the molecular weight of the components in your sample. The characteristic isotopic pattern of bromine (roughly equal intensity for M and M+2 peaks) is a key indicator for brominated compounds. A dibrominated species will show a characteristic M, M+2, and M+4 pattern.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the components of the reaction mixture, allowing you to assess the purity of your product.

Q3: What is a reliable method for purifying the crude product?

A3: The most common and effective purification techniques are:

  • Recrystallization: This is often the preferred method for removing small amounts of impurities.[1] Experiment with different solvent systems to find the optimal conditions.

  • Silica Gel Column Chromatography: This is a more powerful technique for separating the desired product from impurities with similar polarities. A gradient elution with a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically effective.[1]

Q4: Can the methyl ester group hydrolyze during the synthesis or workup?

A4: Yes, the methyl ester can be susceptible to hydrolysis, especially under acidic or basic conditions, particularly if water is present and the mixture is heated.[3][4] To minimize hydrolysis, use anhydrous conditions where possible and avoid prolonged exposure to strong acids or bases during the workup. If the workup involves an aqueous basic wash (e.g., with sodium bicarbonate), perform it quickly and at a low temperature.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • Methyl 6-methylisonicotinate

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Methyl 6-methylisonicotinate (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add N-Bromosuccinimide (1.1-1.2 eq) portion-wise to the stirred solution at room temperature.[1]

  • Reaction: Heat the mixture to 60-70°C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding saturated aqueous sodium thiosulfate to consume any unreacted bromine.

    • Carefully neutralize the acetic acid by the slow addition of saturated aqueous sodium bicarbonate until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[1]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel.[1]

Protocol 2: TLC Monitoring of the Reaction

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Eluent (e.g., 1:1 ethyl acetate/hexanes)

  • UV lamp (254 nm)

Procedure:

  • Prepare the developing chamber by adding the eluent to a depth of about 0.5 cm and allowing the atmosphere to saturate.

  • Spot a small amount of the reaction mixture onto the TLC plate baseline. Also, spot the starting material as a reference.

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.

Data Presentation

Table 1: Common Impurities and Their Characteristics
Impurity NameMolecular FormulaMolecular Weight ( g/mol )Key Identifying Features in MS
Methyl 6-methylisonicotinate (Starting Material)C₈H₉NO₂151.16Absence of bromine isotope pattern.
This compound (Product) C₈H₈BrNO₂ 230.06 Characteristic bromine isotope pattern (M, M+2).[5]
Methyl 2,X-Dibromo-6-methylisonicotinateC₈H₇Br₂NO₂308.95Characteristic dibromine isotope pattern (M, M+2, M+4).
2-Bromo-6-methylisonicotinic Acid (Hydrolysis Product)C₇H₆BrNO₂216.03Absence of methyl ester fragment and presence of bromine isotope pattern.
Table 2: Suggested Solvent Systems for Purification
Purification MethodSolvent SystemPolarityNotes
RecrystallizationEthanol/WaterPolar ProticGood for moderately polar compounds. The ratio should be adjusted to optimize solubility and crystal formation.[2]
RecrystallizationEthyl Acetate/HexanesPolar Aprotic/Non-polarA versatile system. Dissolve in a minimum of hot ethyl acetate and add hexanes as an anti-solvent.
Column ChromatographyEthyl Acetate/Hexanes GradientVariableStart with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute the product.

Visualizations

Diagram 1: Synthetic Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Methyl 6-methylisonicotinate Reaction Bromination with NBS in Acetic Acid (60-70°C) Start->Reaction 1.0 eq Crude Crude Product Reaction->Crude Quench Quench with Na₂S₂O₃ Crude->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry over MgSO₄ Extract->Dry Purify Recrystallization or Column Chromatography Dry->Purify Final Pure Methyl 2-Bromo-6- methylisonicotinate Purify->Final

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Impurity Formation Pathways

G SM Methyl 6-methylisonicotinate Product This compound SM->Product + NBS (1.1 eq) Dibromo Dibrominated Impurity Product->Dibromo + Excess NBS / Prolonged Reaction Hydrolysis Hydrolysis Product (2-Bromo-6-methylisonicotinic acid) Product->Hydrolysis + H₂O (Acid/Base)

Caption: Common impurity formation pathways in the synthesis.

Diagram 3: Troubleshooting Logic Flow

G Start Analyze Crude Product (TLC, LC-MS, NMR) Impurity_Check Major Impurity Detected? Start->Impurity_Check Purity_OK Proceed to Purification Impurity_Check->Purity_OK No Impurity_ID Identify Impurity Impurity_Check->Impurity_ID Yes Unreacted_SM Unreacted Starting Material? Impurity_ID->Unreacted_SM Dibromo Dibrominated Product? Impurity_ID->Dibromo Other Other Impurities? Impurity_ID->Other Sol_SM Increase Reaction Time/ Temp/Check Reagents Unreacted_SM->Sol_SM Sol_Dibromo Reduce NBS Stoichiometry/ Monitor Reaction Closely Dibromo->Sol_Dibromo Sol_Other Optimize Work-up/ Consider Column Chromatography Other->Sol_Other

Caption: A logical workflow for troubleshooting impurity issues.

References

  • Technical Support Center: Synthesis of 2-Bromo-6-methylisonicotinic Acid - Benchchem.
  • Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid - Benchchem.
  • The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O.
  • 884494-71-7 | this compound - Molecular Database - Moldb.

Sources

Technical Support Center: Optimizing Reaction Yield for Methyl 2-Bromo-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-Bromo-6-methylisonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the use of this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this reagent in your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties, handling, and reactivity of this compound.

Q1: What are the primary applications of this compound in research and development?

This compound is a key intermediate in the synthesis of a wide range of complex organic molecules. Its utility stems from the presence of multiple reactive sites: the bromo substituent at the 2-position, the methyl group at the 6-position, and the methyl ester at the 4-position. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and amino groups.[1] The ester functionality can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further modifications, such as amide bond formation.[1]

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and reactivity of this compound, it should be stored in a cool, dry place, away from light and moisture. The compound is typically stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2] For long-term storage, refrigeration is recommended. Always handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q3: What are the most common impurities encountered with this reagent and how can they be removed?

Common impurities can include starting materials from its synthesis, such as 2-bromo-6-methylisonicotinic acid, or byproducts like dibrominated species.[3] Purification can be achieved through standard laboratory techniques. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, is often effective.[4] For more challenging separations, column chromatography on silica gel is a reliable method.[1][2]

Q4: Can the methyl ester be hydrolyzed, and what are the recommended conditions?

Yes, the methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This is a common step to reveal a functional handle for further reactions. A standard procedure involves dissolving the methyl ester in a mixture of a water-miscible organic solvent, such as tetrahydrofuran (THF) or methanol, and an aqueous solution of a base like lithium hydroxide or sodium hydroxide. The reaction is typically stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Troubleshooting Guide: Common Reaction Issues and Solutions

This guide provides a systematic approach to troubleshooting common problems encountered during reactions involving this compound.

Low or No Yield in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Low or no product formation is a frequent challenge, particularly in palladium-catalyzed cross-coupling reactions.

Possible Causes & Solutions:

  • Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition, a phenomenon often referred to as the "2-pyridyl problem".[5][6]

    • Solution: Employ more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[5] These ligands can promote the desired catalytic cycle and prevent catalyst deactivation.

  • Inappropriate Base Selection: The choice of base is critical for activating the coupling partners and facilitating the catalytic cycle.[5]

    • Solution: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[5] In Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOt-Bu or K₃PO₄ are commonly used.[7] However, for base-sensitive substrates, milder organic bases like DBU can be considered.[7]

  • Poor Reagent Quality: Degradation of the boronic acid (in Suzuki coupling) or the amine (in Buchwald-Hartwig amination) can lead to low yields.

    • Solution: Use fresh, high-purity reagents. Boronic acids can be sensitive to moisture and air, leading to protodeboronation.[6] Amines can be oxidized if not handled under an inert atmosphere.

  • Suboptimal Reaction Temperature: Insufficient thermal energy can result in a sluggish or incomplete reaction.

    • Solution: Reactions involving heteroaryl bromides often require elevated temperatures, typically in the range of 80-110 °C.[5] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

Formation of Significant Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products.

Common Side Products and Prevention Strategies:

Side ProductLikely CausePrevention Strategy
Debrominated Product Reductive dehalogenation of the starting material. This can be promoted by certain catalysts, bases, or impurities in the reaction mixture.[8][9][10]Ensure the reaction is performed under a strictly inert atmosphere. Screen different palladium sources and ligands. In some cases, the choice of solvent can influence the rate of dehalogenation.
Homocoupling Product Coupling of two molecules of the boronic acid (in Suzuki coupling) or two molecules of the aryl bromide. This is often competitive with the desired cross-coupling reaction, especially if the catalytic cycle is slow.[6]Optimize the catalyst and ligand system to favor the cross-coupling pathway. Adjusting the stoichiometry of the coupling partners may also be beneficial.
Hydrolysis of the Ester Presence of water in the reaction mixture, especially under basic conditions.Use anhydrous solvents and reagents. Ensure all glassware is thoroughly dried before use. If the carboxylic acid is the desired final product, this can be addressed in a subsequent step.[1]
Hydroxylated Byproduct Nucleophilic substitution of the bromine atom by a hydroxyl group, which can be promoted by strong bases or the presence of water at elevated temperatures.[11]Perform the reaction under anhydrous conditions and consider using a less nucleophilic base if possible.[11]

Experimental Protocols

The following are detailed, step-by-step methodologies for common reactions involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by any remaining 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

  • XPhos (0.03 eq)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Add anhydrous toluene and stir for a few minutes.

  • Add the amine, followed by a solution of this compound in anhydrous toluene.

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Troubleshooting_Suzuki start Low or No Yield catalyst Check Catalyst System (Pd Source & Ligand) start->catalyst base Evaluate Base (Strength & Solubility) start->base reagents Verify Reagent Quality (Anhydrous/Purity) start->reagents temp_time Optimize Temperature & Reaction Time start->temp_time solution1 Use Bulky, Electron-Rich Ligands (e.g., XPhos) catalyst->solution1 solution2 Switch to Stronger Base (e.g., K3PO4, Cs2CO3) base->solution2 solution3 Use Fresh Reagents, Ensure Anhydrous Conditions reagents->solution3 solution4 Increase Temperature (80-110 °C), Monitor Progress temp_time->solution4 end Improved Yield solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting decision tree for low yield in Suzuki coupling.

General Reaction Scheme: Functionalization of this compound

Functionalization_Workflow start This compound suzuki Suzuki Coupling (Pd catalyst, Base, Ar-B(OH)2) start->suzuki buchwald Buchwald-Hartwig Amination (Pd catalyst, Base, R2NH) start->buchwald hydrolysis Ester Hydrolysis (LiOH or NaOH, aq. THF) start->hydrolysis product_suzuki 2-Aryl-6-methylisonicotinate suzuki->product_suzuki product_buchwald 2-Amino-6-methylisonicotinate buchwald->product_buchwald product_hydrolysis 2-Bromo-6-methylisonicotinic Acid hydrolysis->product_hydrolysis

Caption: Common functionalization pathways for the starting material.

References

Sources

preventing degradation of the pyridine ring during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of the pyridine ring during their synthetic routes. The pyridine moiety is a cornerstone in pharmaceuticals and functional materials, yet its unique electronic nature presents distinct challenges. This guide provides in-depth, experience-driven troubleshooting advice and preventative strategies to ensure the integrity of your pyridine-containing molecules throughout their synthesis.

Frequently Asked Questions (FAQs)

Q1: My pyridine N-oxide formation is sluggish and giving low yields. What's going on?

A1: This is a common issue often rooted in the electronic nature of your pyridine. The nitrogen lone pair's availability for oxidation is highly dependent on the ring's substituents.

  • Electron-Withdrawing Groups (EWGs): If your pyridine has EWGs (e.g., -NO₂, -CN, -CF₃), the nitrogen is electron-deficient and thus less nucleophilic. This disfavors attack on the oxidant (like m-CPBA or H₂O₂). You may need to use stronger oxidizing agents or higher temperatures, but this increases the risk of side reactions.

  • Steric Hindrance: Bulky groups ortho to the nitrogen can physically block the oxidant's approach.

  • Troubleshooting:

    • Reagent Choice: For electron-poor pyridines, consider more potent reagents like methyltrioxorhenium (MTO) with H₂O₂.

    • Solvent & Temperature: Acetic acid is a common solvent for H₂O₂ oxidations as it activates the peroxide. If your substrate is sensitive, screen other solvents. A carefully controlled increase in temperature can improve reaction rates, but monitor for decomposition.

    • Purity of Starting Material: Ensure your starting pyridine is free of impurities that could consume the oxidant.

Q2: I'm attempting a reaction on a substituent, but the pyridine nitrogen is interfering. How can I protect it?

A2: The nucleophilic and basic nature of the pyridine nitrogen can indeed interfere with many reactions. The most common and effective protection strategy is N-oxidation.

  • The N-Oxide as a Protecting Group: The N-oxide group significantly alters the reactivity of the pyridine ring. It withdraws electron density, making the ring less susceptible to electrophilic attack and deactivating it towards oxidation. Furthermore, the N-oxide can direct metallation to the C2 position.

  • Deprotection: The N-oxide can be readily removed to regenerate the pyridine. Common deprotection methods include reduction with PCl₃ or PPh₃.

Here is a simple workflow for using N-oxidation as a protective strategy:

ProtectionWorkflow Start Substituted Pyridine Protect Oxidize to N-Oxide (e.g., m-CPBA) Start->Protect Protection React Perform Reaction on Substituent Protect->React Modification Deprotect Reduce N-Oxide (e.g., PCl3) React->Deprotect Deprotection End Final Product Deprotect->End DegradationTroubleshooting Start Problem: Pyridine Degradation with Strong Base/Nucleophile Symptom1 Low Yield / Complex Mixture Start->Symptom1 Symptom2 Colored Byproducts Start->Symptom2 Cause Underlying Cause: Nucleophilic Attack on Ring (e.g., Chichibabin-type reactivity) Symptom1->Cause Symptom2->Cause Solution1 Strategy 1: Lower Reaction Temperature (e.g., -78 °C) Cause->Solution1 Reduces reaction rate Solution2 Strategy 2: Use Milder/Non-Nucleophilic Base (e.g., LDA, LiHMDS) Cause->Solution2 Reduces nucleophilicity Solution3 Strategy 3: Employ Directed Ortho-Metallation (DoM) Cause->Solution3 Controls regioselectivity

Caption: Troubleshooting Pyridine Degradation

Guide 2: Managing Pyridine Ring Sensitivity During Electrophilic Aromatic Substitution (EAS)

The pyridine ring is notoriously difficult to functionalize via electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts). The nitrogen atom is basic and will be protonated or coordinate to the Lewis acid catalyst under the reaction conditions. This forms a pyridinium ion, which is strongly deactivated.

Symptoms:

  • No reaction, recovery of starting material.

  • Reaction requires extremely harsh conditions (high temperatures, fuming acids).

  • Low yields and poor regioselectivity.

Preventative Strategies & Methodologies:

  • N-Oxide Activation:

    • Mechanism: As discussed in the FAQs, converting the pyridine to its N-oxide is the most effective strategy. The N-oxide is an electron-donating group, which activates the ring for electrophilic attack, primarily at the 4-position.

    • Experimental Protocol (Nitration of Pyridine-N-Oxide):

      • Dissolve pyridine-N-oxide in concentrated sulfuric acid at 0 °C.

      • Slowly add fuming nitric acid, keeping the temperature below 10 °C.

      • Allow the mixture to warm to room temperature and then heat to 90 °C for several hours.

      • Cool, pour onto ice, and neutralize with a base (e.g., Na₂CO₃) to precipitate the 4-nitropyridine-N-oxide.

      • The N-oxide can then be deoxygenated with PCl₃ to yield 4-nitropyridine.

  • Substituent Effects:

    • Strategy: If you have the flexibility to design your synthesis, introduce an electron-donating group (EDG) like an amino or hydroxyl group onto the ring. These groups can activate the ring enough to allow for EAS under less harsh conditions.

    • Causality: EDGs increase the electron density of the ring, counteracting the deactivating effect of the nitrogen atom.

Data Summary: Pyridine Stability & Reactivity

Condition/ReactionChallengeRecommended Preventative Strategy
Catalytic Hydrogenation Unwanted ring reduction to piperidine.Avoid acidic conditions; use milder catalysts (e.g., Raney Ni over Pd/C); control pressure/temperature.
Electrophilic Substitution Ring deactivation by nitrogen protonation/Lewis acid coordination.Convert to the N-oxide to activate the ring, primarily at the C4 position.
Strong Nucleophiles/Bases Nucleophilic attack on the ring leading to degradation.Use low temperatures (-78 °C); employ non-nucleophilic bases (LDA); utilize Directed ortho-Metallation.
Oxidation of Substituents Ring nitrogen is more susceptible to oxidation than many side chains.Protect the nitrogen as an N-oxide before attempting to oxidize a side-chain.

References

  • Title: Pyridine N-Oxides Source: Organic Chemistry Portal URL: [Link]

  • Title: Electrophilic Substitution of Pyridines Source: Chemistry LibreTexts URL: [Link]

Technical Support Center: Troubleshooting Failed Suzuki Coupling with Methyl 2-Bromo-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues encountered during the Suzuki-Miyaura cross-coupling of Methyl 2-Bromo-6-methylisonicotinate, a substrate known for its unique reactivity challenges. The guidance provided herein is based on established chemical principles and field-proven insights to help you navigate this complex reaction.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion of my this compound starting material?

Low or no conversion in the Suzuki coupling of this substrate is a frequent challenge and can be attributed to several factors related to its electronic and steric properties. The pyridine nitrogen can coordinate with the palladium catalyst, potentially forming inactive species and hindering its catalytic activity.[1][2] Additionally, 2-substituted pyridines can be inherently challenging substrates for Suzuki couplings.[2][3]

Key areas to investigate include:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and, more critically, the ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may prove ineffective for this sterically hindered and electronically deactivated substrate.[4] Bulky, electron-rich phosphine ligands, such as those from the Buchwald biaryl phosphine ligand family (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step.[4][5] These ligands help to stabilize the palladium center and promote the catalytic cycle.[6]

  • Base Selection: The strength and nature of the base are crucial for the transmetalation step.[1][4][7] An inadequate base may not be strong enough to promote the reaction effectively.[1] For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[4]

  • Reaction Conditions: Temperature and solvent play a significant role. Insufficient heating may lead to a sluggish reaction, while excessive heat can cause catalyst decomposition.[6] A thorough degassing of the solvent is also critical to prevent oxidation of the active Pd(0) catalyst and phosphine ligands.[6]

  • Reagent Quality: The purity and stability of all reagents, especially the boronic acid or ester, are vital.[6][8] Boronic acids are susceptible to degradation, which can halt the reaction.[6][9]

Q2: My reaction is showing significant amounts of homocoupling of the boronic acid partner. How can I prevent this?

The formation of a biaryl product from the coupling of two boronic acid molecules, known as homocoupling, is a common side reaction. This is often caused by the presence of oxygen in the reaction mixture, which can lead to the deactivation of the palladium catalyst and promote this undesirable pathway.[1]

To minimize homocoupling:

  • Thoroughly Degas Solvents: It is imperative to remove dissolved oxygen from all solvents and the reaction mixture. Common and effective methods include multiple freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period.[1]

  • Maintain an Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process to prevent oxygen from entering the system.[1][10]

  • Use High-Purity Reagents: Ensure that the palladium catalyst and other reagents have not been exposed to air for prolonged periods.

Q3: I'm observing significant protodeboronation of my boronic acid. What is it and how can I minimize it?

Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent is cleaved by a proton source and replaced with a carbon-hydrogen bond.[4][11][12] This effectively consumes your coupling partner and reduces the yield of the desired product.[2] This side reaction can be particularly problematic with heteroaromatic boronic acids and is often promoted by the presence of water and the base.[1][11][12]

Strategies to mitigate protodeboronation include:

  • Use Boronic Esters: Consider using more stable boronic esters, such as pinacol esters (Bpin) or MIDA boronates, instead of the corresponding boronic acids.[9][11][13] These derivatives are generally more stable and less prone to protodeboronation, acting as a "slow-release" source of the active boronic acid under the reaction conditions.[4][11][13]

  • Optimize the Base: While a base is necessary, strong aqueous bases can accelerate protodeboronation.[4][12] Screening weaker bases like potassium carbonate (K₂CO₃) or non-aqueous bases like cesium fluoride (CsF) may be beneficial.[4]

  • Control Water Content: While some Suzuki reactions benefit from the presence of water, excess water can promote protodeboronation.[4][14][15][16] Using anhydrous solvents or carefully controlling the amount of water in the reaction mixture can be an effective strategy.[4]

  • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can help to suppress this side reaction.[4]

Q4: What is the optimal catalyst and ligand combination for coupling with this compound?

Due to the steric hindrance around the bromine atom and the coordinating nature of the pyridine nitrogen, a robust catalyst system is required. While there is no single "best" catalyst for all Suzuki couplings, for challenging substrates like this, highly active catalyst systems are recommended.

Catalyst System ComponentRecommendationRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) or Pd(II) sources that are activated in situ.
Ligand Bulky, electron-rich biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs)These ligands have been shown to be highly effective for coupling sterically hindered and electron-rich or electron-deficient aryl halides.[4][5][17][18][19] They promote the difficult oxidative addition step and facilitate reductive elimination.[4]

A preliminary screening of different palladium/ligand combinations is often the most effective approach to identify the optimal system for your specific boronic acid partner.

Q5: How do I choose the right base and solvent for this reaction?

The choice of base and solvent is interdependent and crucial for a successful reaction.

Bases: For difficult couplings, stronger, non-nucleophilic bases are often necessary.

  • Potassium Phosphate (K₃PO₄): A strong and commonly used base that is often effective when other bases fail.

  • Cesium Carbonate (Cs₂CO₃): Another strong base that can provide excellent results, although it is more expensive.[4]

  • Potassium Carbonate (K₂CO₃): A standard and often effective base, typically used in an aqueous solution.[20]

Solvents: Aprotic polar solvents or ethereal solvents, often in combination with water, are standard.

  • 1,4-Dioxane/Water or THF/Water: These are common solvent mixtures that can effectively dissolve both the organic and inorganic components of the reaction.[6][20] The ratio of the organic solvent to water may need to be optimized.[6]

  • Toluene/Water: Another effective solvent system, particularly for reactions run at higher temperatures.

  • Anhydrous Solvents: In cases where protodeboronation is a significant issue, using anhydrous solvents like dioxane or THF with a non-aqueous base may be beneficial.[6]

Troubleshooting Workflow

// No Conversion Path no_conversion [label="No Conversion", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_catalyst [label="Screen Catalyst/Ligand\n(e.g., Pd(OAc)₂ + SPhos/XPhos)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_base [label="Screen Stronger Bases\n(e.g., K₃PO₄, Cs₂CO₃)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Increase Temperature Cautiously", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

check_conversion -> no_conversion [label="No"]; no_conversion -> check_catalyst -> check_base -> check_temp;

// Low Conversion Path low_conversion [label="Low Conversion", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; check_byproducts [label="Analyze for Byproducts\n(Homocoupling, Protodeboronation)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

check_conversion -> low_conversion [label="Yes"]; low_conversion -> check_byproducts;

// Byproduct Analysis homocoupling [label="Homocoupling Observed", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; deoxygenate [label="Improve Degassing Protocol\n(Freeze-Pump-Thaw)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

protodeboronation [label="Protodeboronation Observed", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; use_ester [label="Use Boronic Ester\n(Pinacol or MIDA)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_base [label="Optimize Base/Water Content", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

no_major_byproducts [label="No Major Byproducts", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; revisit_conditions [label="Re-evaluate Catalyst, Base, and Temperature", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

check_byproducts -> homocoupling [label="Yes"]; homocoupling -> deoxygenate;

check_byproducts -> protodeboronation [label="Yes"]; protodeboronation -> use_ester -> optimize_base;

check_byproducts -> no_major_byproducts [label="No"]; no_major_byproducts -> revisit_conditions;

// End Point success [label="Successful Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; deoxygenate -> success; optimize_base -> success; check_temp -> success; revisit_conditions -> success; } A decision tree for troubleshooting Suzuki coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point and may require optimization for specific boronic acids or esters.[21]

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) and repeat this cycle three times.

  • Add the palladium precursor and ligand under a positive pressure of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80–100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).[22][23][24]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Workflow solvent solvent heat heat solvent->heat monitor monitor cool cool monitor->cool

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews. Available at: [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. Available at: [Link]

  • Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Roles of Water in Metal-Catalyzed Cross-Couplings | Anderson's Process Solutions. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. Available at: [Link]

  • What is the prominent role of water in the Suzuki reaction? - Quora. Available at: [Link]

  • Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids - ResearchGate. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Available at: [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Available at: [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling - ResearchGate. Available at: [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC - PubMed Central. Available at: [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]

  • SUZUKI REACTION MONITORING. Available at: [Link]

  • Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC - NIH. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. Available at: [Link]

  • Problems with Suzuki coupling : r/Chempros - Reddit. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. Available at: [Link]

  • Suzuki–Miyaura Coupling Reaction Product Isolation - ResearchGate. Available at: [Link]

  • From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State - FULIR. Available at: [Link]

  • Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates | Organic Letters - ACS Publications. Available at: [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Bromo-6-methylisonicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-bromo-6-methylisonicotinic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the knowledge to navigate the common challenges and side reactions encountered during this synthesis, ensuring higher yields and purity in your work.

I. Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the synthesis of 2-bromo-6-methylisonicotinic acid.

Q1: What are the primary synthetic routes to 2-bromo-6-methylisonicotinic acid?

The two most common and effective methods for synthesizing 2-bromo-6-methylisonicotinic acid are:

  • Direct Electrophilic Bromination: This is a straightforward approach involving the reaction of 6-methylisonicotinic acid with a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂). The reaction is typically carried out in a suitable solvent like glacial acetic acid.[1]

  • Sandmeyer Reaction: This route begins with the diazotization of 2-amino-6-methylpyridine, followed by a copper(I) bromide-catalyzed substitution of the diazonium group with a bromide.[2][3] This method is particularly useful when the corresponding amino-pyridine precursor is readily available.

Q2: What are the most common side reactions I should be aware of?

Several side reactions can occur, leading to impurities and reduced yields. The most frequently encountered include:

  • Over-bromination: The introduction of a second bromine atom onto the pyridine ring, resulting in the formation of a dibromo-6-methylisonicotinic acid derivative.[4]

  • Decarboxylation: The loss of the carboxylic acid group as CO₂, leading to the formation of 2-bromo-6-methylpyridine. This is often promoted by high temperatures.[4]

  • Hydrolysis of the Bromo Substituent: Replacement of the bromine atom with a hydroxyl group to form 2-hydroxy-6-methylisonicotinic acid. This is favored in the presence of strong bases or nucleophilic conditions, especially at elevated temperatures.[4][5]

  • Incomplete Oxidation: If synthesizing from a precursor like 2-bromo-6-methylisonicotinaldehyde, incomplete oxidation can leave the starting aldehyde as an impurity.[4]

  • Formation of Phenolic Byproducts (in Sandmeyer Reaction): The diazonium salt intermediate can react with water, especially at elevated temperatures, to produce the corresponding phenol.[6]

Q3: How can I minimize the formation of the dibrominated byproduct?

To suppress over-bromination, consider the following strategies:

  • Stoichiometry Control: Carefully control the molar ratio of the brominating agent to the starting material. A slight excess (1.05-1.1 equivalents) is often sufficient to drive the reaction to completion without significant dibromination.

  • Slow Addition: Add the brominating agent portion-wise or as a solution in a dropwise manner. This maintains a low concentration of the brominating agent in the reaction mixture at any given time.[2]

  • Temperature Management: Conduct the bromination at a controlled, moderate temperature. Starting the reaction at a lower temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature can enhance selectivity.[4]

Q4: My final product is a dark brown or black color. What is the likely cause and how can I fix it?

Product discoloration often indicates degradation. To prevent this:

  • Temperature Control: Maintain a stable and appropriate temperature throughout the reaction.

  • Inert Atmosphere: For sensitive intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Purification with Activated Charcoal: During the workup, treating a solution of the crude product with activated charcoal can help adsorb colored impurities before crystallization.

II. Troubleshooting Guide: Common Issues and Solutions

This guide provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis.

Problem 1: Low Yield of the Desired Product

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The presence of a significant amount of starting material indicates an incomplete reaction.

    • Solution:

      • Increase Reaction Time: Continue the reaction until the starting material is consumed.

      • Adjust Temperature: Gradually increase the reaction temperature within the protocol's recommended range to enhance the reaction rate.

      • Reagent Purity: Ensure all reagents and solvents are pure and anhydrous, as contaminants can inhibit the reaction.

  • Product Loss During Workup and Purification:

    • Diagnosis: Analyze aqueous layers and filtration mother liquors for the presence of the product.

    • Solution:

      • pH Adjustment: Ensure the correct pH is maintained during extractions to prevent the product from remaining in the aqueous phase. For an acidic product, extract from an acidified aqueous layer.

      • Solvent Selection: Use an appropriate extraction solvent in which the product has high solubility.

      • Crystallization Optimization: If purifying by crystallization, carefully select the solvent system to maximize recovery. Seeding with a small crystal of the pure product can induce crystallization if it is slow to occur.

Problem 2: Presence of Significant Impurities

Common Impurities and Their Mitigation:

ImpurityLikely CausePrevention & Removal
Dibromo-6-methylisonicotinic Acid Excess brominating agent, high reaction temperature.Control stoichiometry, slow addition of brominating agent, maintain lower reaction temperatures.[4] Can be challenging to remove by crystallization; column chromatography may be necessary.
2-Hydroxy-6-methylisonicotinic Acid Presence of water, use of strong bases at high temperatures.Ensure anhydrous conditions (dry solvents and reagents). Avoid strong bases during workup, or perform basic washes at low temperatures.[4]
Unreacted Starting Material Incomplete reaction.See "Problem 1: Low Yield". Can often be removed by recrystallization or column chromatography.
2-Bromo-6-methylpyridine Decarboxylation due to excessive heat.Avoid high temperatures during the reaction and workup.[4] This byproduct is more volatile and can sometimes be removed under high vacuum.

III. Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-6-methylisonicotinic Acid via Direct Bromination

Materials:

  • 6-Methylisonicotinic acid

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 6-methylisonicotinic acid (1.0 eq) in glacial acetic acid.

  • Reagent Addition: While stirring, slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at room temperature.[2]

  • Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.[7]

  • Quenching: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Work-up:

    • Quench any unreacted bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate.

    • Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

IV. Visualizations

Reaction Workflow and Troubleshooting

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting cluster_outcomes Outcomes cluster_solutions Solutions Start 6-Methylisonicotinic Acid Reaction Bromination (NBS, Acetic Acid) Start->Reaction Workup Quench & Extraction Reaction->Workup Crude Crude Product Workup->Crude Analysis TLC/LC-MS Analysis Crude->Analysis Pure Pure Product Analysis->Pure High Purity & Yield LowYield Low Yield Analysis->LowYield Low Yield Impure Impure Product Analysis->Impure Impurities Detected OptimizeReaction Optimize Reaction: - Time - Temperature LowYield->OptimizeReaction OptimizeWorkup Optimize Workup: - pH - Solvents LowYield->OptimizeWorkup Purification Purification: - Recrystallization - Chromatography Impure->Purification OptimizeReaction->Reaction OptimizeWorkup->Workup Purification->Pure

Caption: Synthetic workflow for 2-bromo-6-methylisonicotinic acid with troubleshooting pathways.

Common Side Reaction Pathways

Side_Reactions cluster_side_reactions Side Reactions Start 6-Methylisonicotinic Acid DesiredProduct 2-Bromo-6-methylisonicotinic Acid Start->DesiredProduct + Br+ Dibromo Dibromo byproduct DesiredProduct->Dibromo + Br+ (excess) Decarboxylated 2-Bromo-6-methylpyridine DesiredProduct->Decarboxylated Heat (-CO2) Hydroxylated 2-Hydroxy byproduct DesiredProduct->Hydroxylated + H2O/OH-

Caption: Formation pathways of common side products during the synthesis.

V. References

  • BenchChem. (2025). Technical Support Center: 2-Bromo-6-methylisonicotinic Acid.

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-6-methylisonicotinic Acid.

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid.

  • GeeksforGeeks. (2023, July 25). Sandmeyer Reaction. [Link]

  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for the Synthesis of 2-Bromo-6-Methylisonicotinic Acid.

  • Wibaut, J. P., Haayman, P. W., & van Dijk, J. (1949). On the reactivity of bromine atoms in brominated pyridines. The formation of 2-hydroxy-6-bromopyridine by the acid hydrolysis of 2,6-dibromopyridine. Recueil des Travaux Chimiques des Pays-Bas, 68(1), 67-74.

  • BenchChem. (2025). Common side reactions in Sandmeyer and azo coupling reactions.

Sources

work-up procedure for Methyl 2-Bromo-6-methylisonicotinate reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Work-up Procedures for Methyl 2-Bromo-6-methylisonicotinate Reactions >

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with this compound. This versatile building block is frequently employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to construct complex molecular architectures.[1] The work-up procedure for these reactions is critical for isolating the desired product in high purity and yield. This document provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the post-reaction work-up and purification phases.

Frequently Asked Questions (FAQs)

Q1: What is a standard quenching and extraction procedure for a Suzuki-Miyaura reaction involving this compound?

A1: Upon completion, the reaction mixture should be cooled to room temperature. A typical work-up involves diluting the mixture with water and extracting the product with an organic solvent like ethyl acetate.[2][3] The combined organic layers are then washed with brine to remove residual water and inorganic salts, dried over an anhydrous drying agent such as sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.[4] Filtering the reaction mixture through a pad of Celite before extraction can help remove the palladium catalyst.[5]

Q2: How can I minimize the hydrolysis of the methyl ester group during the work-up?

A2: The methyl ester is susceptible to hydrolysis under both strongly acidic and basic conditions, especially at elevated temperatures.[6][7] To prevent this, it is crucial to work under mild pH conditions. During the work-up, any necessary pH adjustments should be performed at low temperatures.[8] Avoid prolonged exposure to strong aqueous acids or bases. If basic conditions are required for the reaction (e.g., using K₂CO₃ or Cs₂CO₃), neutralization should be carried out carefully with a mild acid like saturated aqueous ammonium chloride.

Q3: My final product is an oil instead of a solid. What are the potential causes and solutions?

A3: An oily product can result from the presence of residual solvent or impurities that depress the melting point.[9] Ensure the product is thoroughly dried under a high vacuum. If solvent is not the issue, trituration with a non-polar solvent, such as hexanes, can sometimes induce crystallization.[9] If the product remains an oil, purification by column chromatography is the recommended next step.[9]

Q4: What are the most common impurities I might encounter, and how can they be removed?

A4: Common impurities include unreacted starting materials, homocoupled byproducts of the boronic acid, and debrominated starting material (methyl 6-methylisonicotinate).[10] Palladium residues and phosphine ligands (or their oxides) are also frequent contaminants. Most of these impurities can be removed by silica gel column chromatography.[9] A thorough aqueous wash during extraction can help remove water-soluble impurities.[9]

Q5: What should I do if I observe product decomposition during purification?

A5: The pyridine nitrogen can coordinate to silica gel, leading to tailing and potential decomposition during column chromatography. To mitigate this, the solvent system can be doped with a small amount of a mild base, such as triethylamine (~1%). Alternatively, using neutral alumina for chromatography can be a viable option for base-sensitive compounds.

Troubleshooting Guide

This section addresses specific problems that may arise during the work-up of reactions with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Extraction - Incomplete reaction. - Inefficient separation of aqueous and organic layers. - Presence of highly polar byproducts.- Monitor the reaction to completion using TLC or LC-MS before initiating work-up.[9] - Allow adequate time for layer separation in the separatory funnel.[9] - Perform multiple extractions with the organic solvent to ensure complete recovery of the product.[4] - Wash the organic layer with water to remove water-soluble impurities.[9]
Formation of an Emulsion During Extraction - High concentration of salts or base in the aqueous layer. - Presence of insoluble palladium species.- Add brine to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of Celite. - Centrifugation can also be effective in separating the layers.
Product Contaminated with Palladium Catalyst - Inefficient removal of the catalyst during work-up.- Filter the reaction mixture through a pad of Celite before the aqueous work-up.[5] - The crude product can be dissolved in a suitable solvent and treated with activated carbon to adsorb residual palladium, followed by filtration.
Hydrolysis of the Ester to the Carboxylic Acid - Exposure to harsh acidic or basic conditions during work-up.[8]- Maintain a neutral or near-neutral pH during the work-up. Use a mild acid (e.g., saturated NH₄Cl) or base (e.g., saturated NaHCO₃) for neutralization. - Perform all aqueous washes at low temperatures (e.g., in an ice bath).[8]
Poor Separation During Column Chromatography - Incorrect solvent system (mobile phase). - The compound is streaking on the silica gel.- Systematically screen for an optimal solvent system using TLC. A common mobile phase for these types of compounds is a gradient of ethyl acetate in hexanes.[9] - Add a small amount of triethylamine (0.5-1%) to the eluent to suppress the interaction of the pyridine nitrogen with the acidic silica gel.

Experimental Protocols & Visualizations

General Work-up Procedure for a Suzuki-Miyaura Coupling Reaction

This protocol outlines a standard procedure for the work-up and purification of a Suzuki-Miyaura reaction.

  • Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.[2]

  • Filtration (Optional but Recommended): Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the heterogeneous palladium catalyst and inorganic salts.[5] Wash the Celite pad with additional solvent.

  • Aqueous Extraction: Transfer the filtrate to a separatory funnel. Add water to quench the reaction and dissolve any remaining inorganic salts.[11]

  • Phase Separation: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.[4]

  • Washing: Combine the organic layers and wash sequentially with water and then brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[9]

G cluster_reaction Reaction Completion cluster_workup Work-up cluster_purification Purification A Reaction Mixture B Cool to RT & Quench with Water A->B Cooling C Filter through Celite B->C Removal of Pd D Extract with Organic Solvent C->D Phase Transfer E Wash with Brine D->E Remove H2O/Salts F Dry over Na2SO4 E->F Drying G Concentrate in vacuo F->G Solvent Removal H Column Chromatography G->H Purification I Pure Product H->I Isolation

Caption: General workflow for the work-up and purification.

Troubleshooting Decision Tree for Low Purity

This diagram provides a logical flow for troubleshooting low purity issues after the initial work-up.

G start Low Purity After Work-up check_reaction Check TLC/LC-MS of Crude start->check_reaction incomplete_rxn Incomplete Reaction check_reaction->incomplete_rxn Starting Material Dominant side_products Significant Side Products Present check_reaction->side_products Multiple Spots/ Complex Mixture optimize_rxn Optimize Reaction Conditions (Time, Temp, Reagents) incomplete_rxn->optimize_rxn adjust_workup Adjust Work-up Procedure (e.g., pH, washes) side_products->adjust_workup Are impurities water-soluble? purify Proceed to Column Chromatography side_products->purify No adjust_workup->purify

Caption: Decision tree for addressing low product purity.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde.
  • Benchchem. (n.d.). An In-depth Technical Guide to 2-Bromo-6-methylisonicotinaldehyde.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 2-bromo-6-methylisonicotinic acid.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde.
  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
  • Benchchem. (n.d.). Technical Support Center: 2-Bromo-6-methylisonicotinic Acid.
  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 2-bromo-6-methyl-1H.
  • Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions.
  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters.

Sources

Buchwald-Hartwig Amination Technical Support Center: A Guide to Base Selection

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Buchwald-Hartwig Amination. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your research. This guide focuses on one of the most critical, and often misunderstood, variables in this powerful C-N bond-forming reaction: the choice of base. An optimal base selection is paramount for achieving high yields, minimizing side reactions, and ensuring reproducibility.

This center is structured to help you navigate common challenges through detailed FAQs and troubleshooting guides. We will explore the "why" behind the "how," grounding our recommendations in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the base in the Buchwald-Hartwig amination catalytic cycle?

The base is a crucial participant in the catalytic cycle, primarily responsible for the deprotonation of the amine nucleophile.[1][2][3] This deprotonation can occur either before or after the amine coordinates to the palladium center. The resulting palladium-amido complex is essential for the subsequent reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[3][4] Without the base, the catalytic cycle would stall at the palladium-amine adduct stage.

Q2: How does the pKa of the base influence the reaction outcome?

The base's strength, quantified by the pKa of its conjugate acid (pKaH), is a key determinant of reaction efficiency.

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These bases, with high pKaH values (typically >18), can deprotonate a wide range of amines, even those that are weakly acidic.[5][6] This often leads to faster reaction rates and allows for lower catalyst loadings.[7] However, their high reactivity can be a double-edged sword, as they are incompatible with base-sensitive functional groups like esters and nitro groups, potentially leading to substrate decomposition.[6][7]

  • Weak Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These inorganic bases have lower pKaH values and offer excellent functional group tolerance.[5][6] They are the preferred choice when working with sensitive substrates. The trade-off is often a slower reaction rate, which may necessitate higher temperatures or increased catalyst loadings to achieve good conversion.[5][7] Cesium carbonate (Cs₂CO₃) is a popular choice among weaker bases due to its good solubility in many organic solvents.[5]

Q3: I'm working with a substrate that has a base-sensitive functional group. What are my best options?

For substrates susceptible to decomposition by strong bases, weaker inorganic bases are the go-to solution.[5][6]

  • Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are excellent starting points for screening.[2][6] They provide a milder reaction environment, preserving the integrity of delicate functionalities.

  • A combination of an organic base (e.g., DBU) and an inorganic salt additive (e.g., NaTFA) can also be an effective strategy for sensitive substrates, offering a homogeneous reaction medium.[5][8]

Q4: When should I consider using a phosphate base over a carbonate base?

While both are considered weak bases, their properties can lead to different outcomes. Potassium phosphate is often effective for the arylation of amides.[7] The choice between them is highly substrate-dependent, and a screening of different weak bases is often the most effective approach to identify the optimal conditions.[9]

Q5: Can the physical properties of the base, like solubility, affect the reaction?

Absolutely. The poor solubility of an inorganic base is a common and frequently overlooked reason for low yield or reaction failure.[6] The deprotonation step is believed to occur at the solid-liquid interface.[5] If the base is not well-dispersed, the reaction rate can be significantly hindered. To mitigate this, consider the following:

  • Solvent Choice: Select a solvent that offers better solubility for the chosen base.

  • Agitation: Ensure vigorous stirring to maintain a good suspension of the base.

  • Particle Size: Grinding the base before use can increase its surface area and improve reactivity.[5]

  • Additives: In some scale-up scenarios, adding celite can help prevent the clumping of inorganic bases.[5]

Troubleshooting Guide: Base-Related Issues

This section addresses specific problems you might encounter during your Buchwald-Hartwig amination experiments and links them directly to base selection.

Problem Potential Cause(s) Related to Base Troubleshooting Steps & Recommendations
Low to No Yield 1. Base is too weak: The chosen base may not be strong enough to deprotonate the amine, especially if the amine is electron-deficient. 2. Poor base solubility: The base is not sufficiently dispersed in the solvent, limiting its availability for reaction.[6] 3. Base is too strong: The base is decomposing the starting materials or the product.[6]1. Screen stronger bases: If your substrate is stable, try a stronger base like NaOtBu. 2. Address solubility: Switch to a more soluble base (e.g., Cs₂CO₃) or a different solvent. Ensure vigorous stirring.[5] 3. Switch to a weaker base: If decomposition is suspected, move to a milder base such as K₃PO₄ or Cs₂CO₃.[2][6]
Side Product Formation (e.g., Hydrodehalogenation) 1. Inappropriate base/ligand combination: Some base and ligand pairings can favor side reactions. 2. Base-promoted decomposition: The base may be causing undesired side reactions with your substrate.1. Optimize the entire system: Re-screen a matrix of bases and ligands. The optimal combination is often interdependent. 2. Use a weaker base: This can often suppress base-mediated side reactions.
Catalyst Decomposition 1. Incompatible base: Certain bases can interact negatively with the palladium catalyst, leading to deactivation. 2. Formation of an overly stable palladium-base complex: In polar solvents, the base can coordinate too strongly to the palladium center, forming a stable resting state and inhibiting catalysis.[10][11]1. Screen alternative bases: Test a range of both strong and weak bases to identify one that is compatible with your catalyst system. 2. Re-evaluate your solvent choice: In polar solvents, an anionic base might be problematic. Consider a nonpolar solvent like toluene where the base's primary role is to deprotonate the palladium-amine complex.[10][11]
Inconsistent Results/Poor Reproducibility 1. Inconsistent base quality: The purity and water content of the base can vary between batches. 2. Poor dispersion of solid base: Inadequate stirring can lead to inconsistent reaction rates, especially on a larger scale.[5]1. Use high-purity base: Purchase from a reliable supplier and store it under inert gas. 2. Improve agitation: Ensure consistent and vigorous stirring for all reactions. For larger scale, consider mechanical stirring.
Base Selection Summary Table
BaseTypepKaH (approx.)Common Applications & CharacteristicsPotential Issues
NaOtBu / KOtBu Strong Alkoxide~19Widely used, often provides high reaction rates.[5][6] Effective for a broad range of substrates.Incompatible with base-sensitive functional groups (e.g., esters, ketones).[7] Can promote side reactions.
LHMDS Strong Amide~26Useful for reactions at lower temperatures and for substrates with protic functional groups.[7]Air-sensitive solid. Can be incompatible with some functional groups at higher temperatures.[7]
Cs₂CO₃ Weak Inorganic~10Excellent functional group tolerance.[5][7] Good solubility in many organic solvents.[5]More expensive than other inorganic bases. Can be difficult to stir on a large scale.[7]
K₃PO₄ Weak Inorganic~12.3Excellent functional group tolerance.[5] Often effective for the arylation of amides.[7] Economical.Can require higher catalyst loadings and longer reaction times.[7]
K₂CO₃ Weak Inorganic~10.3Good functional group tolerance and cost-effective.Often results in slower reaction rates compared to other bases.[7]
DBU Organic Amidine~13.5Soluble in organic solvents, leading to homogeneous reaction conditions.[8] Good for sensitive substrates, often used with additives.[5]Often less effective than inorganic bases and may require specific ligands or additives to achieve high yields.[8]

Experimental Protocols & Visualizations

Protocol: Small-Scale Base Screening for Buchwald-Hartwig Amination

This protocol provides a general guideline for efficiently screening different bases to optimize your reaction.

Preparation:

  • To a series of oven-dried vials, each containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., G3 XPhos Pd, 2 mol%), and the phosphine ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%).

  • Cap each vial with a septum and purge with an inert gas (e.g., Argon) for 5-10 minutes.

Reagent Addition (under inert atmosphere): 3. To each vial, add a different base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5 equiv.). 4. Add the anhydrous solvent (e.g., Toluene, 0.2 M) via syringe. 5. Add the amine (1.2 equiv.) via syringe.

Reaction and Analysis: 6. Place the vials in a pre-heated heating block or oil bath (e.g., 100 °C). 7. Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h). 8. Once the reaction is complete (or has reached a plateau), quench, work up, and analyze the yield of the desired product.

Visualizing the Role of the Base in the Catalytic Cycle

The following diagram illustrates the central role of the base in the Buchwald-Hartwig amination catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OA_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->OA_complex + Ar-X Amine_adduct [L-Pd(II)(Ar)(AmineH)]+X- OA_complex->Amine_adduct + Amine-H Amido_complex L-Pd(II)(Ar)(Amine) Amine_adduct->Amido_complex Deprotonation BaseH [Base-H]+X- Amine_adduct->BaseH Amido_complex->Pd0 Regeneration Product Ar-Amine Product Amido_complex->Product Reductive Elimination Base Base Base->Amine_adduct

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Decision Workflow for Base Selection

This flowchart provides a logical pathway for selecting an appropriate base for your reaction.

Base_Selection_Workflow start Start: Define Substrates (Aryl Halide & Amine) check_sensitivity Are substrates base-sensitive? start->check_sensitivity strong_base Start with a strong base (e.g., NaOtBu) check_sensitivity->strong_base No weak_base Start with a weak base (e.g., K₃PO₄, Cs₂CO₃) check_sensitivity->weak_base Yes run_reaction Run small-scale test reaction strong_base->run_reaction weak_base->run_reaction check_yield Is yield acceptable? run_reaction->check_yield optimize Optimize other parameters (ligand, solvent, temp) check_yield->optimize Yes troubleshoot Troubleshoot check_yield->troubleshoot No end Proceed to Scale-up optimize->end troubleshoot->strong_base If no reaction & substrate is stable troubleshoot->weak_base If decomposition occurred

Caption: A decision-making workflow for selecting a base.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Singleton, D. A., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. Retrieved from [Link]

  • HSE Working Group. (2025). Use of base metals in Buchwald-Hartwig coupling. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved from [Link]

  • Deng, X.-F., et al. (2025). New NHC-Pd Complexes Bearing Bulky Steric Hindrance: Synthesis and Catalytic Activity in the Heteroaryl–Heteroaryl Buchwald–Hartwig Amination Reaction. ResearchGate. Retrieved from [Link]

  • Norrby, P.-O., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]

  • Kim, D., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(33), 20958-20966. Retrieved from [Link]

  • Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • CatSci Ltd. (n.d.). Technical Piece: Sighting Screen. Retrieved from [Link]

  • Request PDF. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Retrieved from [Link]

  • University of Southampton. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Request PDF. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • Chemistry Luminaries. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions of Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with catalyst poisoning in the cross-coupling of bromopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in achieving optimal yields and reaction efficiency. Here, we will dissect the common modes of catalyst deactivation and provide actionable, field-proven troubleshooting strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cross-coupling reaction with a bromopyridine is sluggish or failing completely. What is the most likely cause?

A1: The primary culprit in cross-coupling reactions involving pyridyl halides is often catalyst poisoning by the substrate itself. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of stable, catalytically inactive complexes, effectively sequestering the active catalyst from the reaction cycle.[1][2][3] This is particularly problematic with 2-bromopyridines due to the proximity of the nitrogen to the reaction center.

CatalystPoisoning

Q2: How can I prevent the pyridine nitrogen from poisoning my palladium catalyst?

A2: The most effective strategy is to sterically shield the palladium center, making it less accessible to the pyridine nitrogen. This is achieved by employing bulky, electron-rich phosphine ligands.[1][4][5] These ligands serve a dual purpose: their steric bulk physically blocks the pyridine from coordinating, and their electron-donating nature increases the electron density on the palladium, which can facilitate key steps in the catalytic cycle like oxidative addition and reductive elimination.[6][7][8]

Recommended Ligands:

A screen of ligands is often necessary, but the following are excellent starting points for coupling bromopyridines:

Ligand NameStructure TypeKey Features
SPhos Buchwald LigandBulky, electron-rich, generally effective for heteroaryl couplings.[1][2]
XPhos Buchwald LigandVery bulky, often successful when other ligands fail.[1][2][9]
RuPhos Buchwald LigandProvides a good balance of steric bulk and electron-donating properties.[1][2]
cataCXium® A Di(1-adamantyl)phosphineExtremely bulky and electron-rich, useful for challenging couplings.[10]
Q3: I've switched to a bulky ligand, but my yield is still low. What other factors should I investigate?

A3: Beyond direct catalyst poisoning, several other factors can contribute to low yields in cross-coupling reactions of bromopyridines. A systematic approach to troubleshooting is crucial.

TroubleshootingFlowchart

Key Troubleshooting Areas:

  • Inefficient Oxidative Addition: The carbon-bromine bond on a pyridine ring can be less reactive than in other aryl systems, making the initial oxidative addition step slow.[1]

    • Solution: Increase the reaction temperature. More electron-rich ligands can also facilitate this step.[1]

  • Side Reactions:

    • Protodeboronation: This is the undesired reaction of the boronic acid or ester with a proton source (often water), leading to the formation of the corresponding arene and consumption of your nucleophile.

      • Solution: Use anhydrous solvents, or consider more stable boron reagents like pinacol esters or potassium trifluoroborate salts.[1]

    • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the bromopyridine.

      • Solution: Ensure the reaction is meticulously degassed to remove oxygen, which can promote this side reaction.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the transmetalation step and overall reaction rate.[1][8]

    • Solution: Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water).[8][11]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of a Bromopyridine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2 mmol, 1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/Water, 4:1 v/v, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the bromopyridine, arylboronic acid, palladium pre-catalyst, ligand, and base.[11][12]

  • Evacuate and backfill the tube with inert gas (repeat this cycle 3-5 times) to ensure an oxygen-free environment.

  • Add the degassed solvent system via syringe.[11]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.[9][11]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9][11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9][11]

  • Purify the crude product by column chromatography.[9][11]

Protocol for Buchwald-Hartwig Amination of a Bromopyridine

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-5 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk tube or sealed tube under an inert atmosphere, combine the palladium pre-catalyst, ligand, and base.[9][13]

  • Add the anhydrous toluene and stir for a few minutes.

  • Add the 2-bromopyridine and the amine.[9]

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove palladium black.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.[9]

  • Purify the residue by flash column chromatography.[9]

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Organic Chemistry Portal. (n.d.).
  • Catalysis Science & Technology. (n.d.). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.
  • Benchchem. (2025). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
  • Corpet, M., et al. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Arredondo, V. M., et al. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4-Bromopyrimidin-2-yl)cyclopentylamine.
  • Chemistry LibreTexts. (2023).
  • Benchchem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Hartwig, J. F. (n.d.). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry.
  • Singh, U. P., & Singh, R. P. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
  • Ye, M., et al. (2013). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Zhang, Y., et al. (2012).

Sources

Validation & Comparative

A Head-to-Head Comparison of Suzuki and Stille Coupling for C-C Bond Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The strategic construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, underpinning the assembly of complex molecular architectures essential for pharmaceuticals, agrochemicals, and advanced materials. Among the pantheon of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have established themselves as preeminent and versatile methods. This guide offers a comprehensive, data-driven comparison of these two powerhouse reactions, designed to provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

At a Glance: Key Differences Between Suzuki and Stille Coupling

While both reactions reliably forge C-C bonds, their fundamental differences in organometallic reagents dictate their respective strengths and weaknesses. The Suzuki coupling employs generally low-toxicity and readily available organoboron compounds, whereas the Stille coupling utilizes organostannanes (organotin compounds), which are notable for their high toxicity.[1] This distinction has profound implications for reaction setup, workup, and overall "greenness."

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Boronic acids/estersOrganostannanes (organotin compounds)
Reagent Toxicity Generally low, considered more environmentally benign.[1]High toxicity, requiring stringent handling and disposal protocols.[1]
Reagent Stability Variable; boronic acids can be susceptible to decomposition.[1]Generally stable to air and moisture.[1]
Byproducts Boron-based, often water-soluble and easily removed.[1]Tin-based, can be challenging to completely remove from the product.[1]
Functional Group Tolerance Broad, though can be sensitive to acidic protons.[1]Excellent and very broad.[1]
Reaction Conditions Typically requires a base.[1]Often proceeds under neutral conditions.[1]

Delving into the Mechanisms: A Tale of Two Transmetalations

The catalytic cycles of both the Suzuki and Stille couplings proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination. The critical divergence lies in the transmetalation step.

Suzuki_Cycle

In the Suzuki coupling, a base is required to activate the organoboron reagent, forming a borate complex that facilitates the transfer of the organic group to the palladium center.[2] This necessity for a base can be a limitation when working with base-sensitive substrates.[3]

Stille_Cycle

Conversely, the Stille coupling typically proceeds under neutral conditions, as the organostannane is sufficiently nucleophilic to transmetalate directly with the palladium(II) complex.[4] This attribute makes the Stille coupling particularly advantageous for substrates bearing base-labile functional groups.

Performance Under Pressure: A Comparative Data Analysis

The choice between Suzuki and Stille coupling often hinges on the specific substrates and the desired outcome. A comparative study on the functionalization of diazocines provides a clear illustration of the performance differences between the two methods.[2]

Table 1: Comparison of Yields for the Coupling of Various Aryl Bromides with a Diazocine Core

Aryl BromideStille Coupling Yield (%)[2]Suzuki Coupling Yield (%)[2]Notes
4-Bromotoluene9291Both methods are highly effective for simple, electronically neutral aryl bromides.
4-Bromoanisole (electron-rich)9095Suzuki coupling shows a slight advantage for this electron-rich substrate.
1-Bromo-4-nitrobenzene (electron-deficient)8980Stille coupling provides a better yield for this electron-deficient aryl bromide.
1-Bromo-2-isopropylbenzene (sterically hindered)8660Stille coupling is significantly more tolerant of steric hindrance.
1-Bromo-4-formylbenzene (coordinating group)8039Stille coupling is superior for substrates with coordinating functional groups like aldehydes.
2-Bromofuran (heterocycle)9159Stille coupling demonstrates higher efficacy for coupling with certain heterocycles.
4-Bromopyridine (heterocycle)9066Stille coupling again provides a higher yield for this heterocyclic partner.

Data sourced from a comparative study on the functionalization of diazocines.[2]

These data underscore a critical takeaway: while both reactions are powerful, the Stille coupling often outperforms the Suzuki coupling when dealing with sterically demanding substrates, electron-deficient partners, or molecules containing functional groups that can coordinate to the palladium catalyst and inhibit the reaction.[2]

Experimental Protocols: A Practical Guide

The successful execution of these coupling reactions requires meticulous attention to detail. Below are representative, step-by-step protocols for both Suzuki and Stille couplings.

General Experimental Procedure for Suzuki Coupling

This protocol is a general guideline and may require optimization for specific substrates.[1]

  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the arylboronic acid or ester (1.2-1.5 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1, 5 mL).

  • Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes to ensure thorough deoxygenation.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Experimental Procedure for Stille Coupling

Caution: Organotin reagents are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

This protocol is a general guideline and may require optimization for specific substrates.[4]

  • Reaction Setup: To a flame-dried reaction flask under an inert atmosphere (e.g., Argon), add the aryl halide or triflate (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%). If required, add any additives such as LiCl or CuI.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF or toluene) via syringe, followed by the organostannane (1.1-1.2 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir for 1-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent. To remove the tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride (KF), followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Decision-Making Workflow: Choosing the Right Tool for the Job

The selection between Suzuki and Stille coupling is a critical decision in synthetic planning. The following workflow provides a logical framework for this choice.

Decision_Tree

Conclusion: A Symbiotic Relationship in the Synthetic Chemist's Toolbox

Both the Suzuki and Stille couplings are indispensable tools for the formation of C-C bonds. The Suzuki coupling is often the preferred method due to its use of less toxic and readily available reagents, as well as the ease of byproduct removal.[1] It has seen widespread application in industrial settings for the synthesis of pharmaceuticals and fine chemicals.[5]

However, the Stille coupling remains a powerful and often superior alternative in scenarios where the Suzuki reaction falters. Its exceptional functional group tolerance and ability to proceed under neutral conditions make it invaluable for the synthesis of complex molecules with sensitive functionalities.[1][2] The primary challenges associated with the Stille coupling are the management of toxic organotin reagents and the implementation of robust purification strategies to eliminate tin residues.[1]

Ultimately, a deep understanding of the nuances of each reaction, supported by empirical data, empowers the synthetic chemist to select the optimal method for a given transformation, thereby accelerating the path to discovery and innovation.

References

A Senior Application Scientist's Guide to Confirming Methyl 2-Bromo-6-methylisonicotinate Purity: A Comparative Analysis of Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate like Methyl 2-Bromo-6-methylisonicotinate is not merely a quality metric; it is the foundation upon which reliable, reproducible, and ultimately successful research is built. As a pivotal building block in the synthesis of a multitude of pharmaceutical and agrochemical compounds, the presence of even trace impurities can lead to unforeseen side reactions, decreased yields, and potentially misleading biological data. This guide provides an in-depth, comparative analysis of the primary analytical techniques for confirming the purity of this compound, offering field-proven insights and detailed experimental protocols to empower researchers in making informed decisions for their quality control workflows.

The Criticality of Purity for a Halogenated Pyridine Intermediate

This compound, a substituted pyridine derivative, possesses multiple reactive sites. The bromine atom, the methyl group, and the ester functionality all offer avenues for further chemical modification. This inherent reactivity also makes the compound susceptible to the formation of impurities during its synthesis and storage. Common impurities may include starting materials, over-brominated species, hydrolyzed products (the corresponding carboxylic acid), or isomers. Ensuring a high degree of purity is therefore paramount to the successful outcome of subsequent synthetic steps and the integrity of the final active pharmaceutical ingredient (API).

This guide will dissect and compare four orthogonal analytical techniques for the comprehensive purity assessment of this compound:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Elemental Analysis (EA)

Each technique will be evaluated based on its principle, specificity, sensitivity, and practical applicability, providing a holistic view to guide your analytical strategy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide array of compounds. For non-volatile and thermally labile compounds like this compound, HPLC is often the method of choice.

The Science Behind the Separation

Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this nature. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18-modified silica) and a polar mobile phase. By carefully controlling the composition of the mobile phase, a high degree of separation between the main compound and its structurally similar impurities can be achieved.

The choice of a C18 column is logical due to the aromatic and moderately polar nature of the analyte. The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is selected to ensure adequate retention and sharp peak shapes. The addition of an acid, such as phosphoric acid or formic acid, to the mobile phase is often necessary to suppress the ionization of the basic pyridine nitrogen, thereby improving peak symmetry.

Experimental Protocol: A Validated RP-HPLC Method

This protocol outlines a robust starting point for the purity analysis of this compound, which should be validated according to ICH guidelines.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Sample Solution: Prepare the sample to be tested in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Data Analysis:

Purity is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram. For assay determination, a calibration curve should be constructed using a series of standards of known concentrations.

Strengths and Limitations of HPLC

Strengths:

  • High Resolution: Capable of separating closely related impurities.

  • Versatility: Applicable to a wide range of non-volatile and thermally sensitive compounds.

  • Quantitative Accuracy: Provides precise and accurate quantification of the main component and impurities.

Limitations:

  • Requires a Reference Standard: For accurate quantification, a well-characterized reference standard is necessary.

  • Does Not Inherently Provide Structural Information: While a PDA detector can provide UV spectra, definitive identification of unknown impurities often requires coupling with mass spectrometry (LC-MS).

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Standard dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Report calculate->report

HPLC Purity Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. While this compound itself has a relatively high boiling point, GC-MS can be invaluable for identifying and quantifying volatile impurities such as residual solvents or certain synthetic by-products.

The Science Behind the Separation and Identification

In GC, the sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is based on the compound's boiling point and its interaction with the stationary phase lining the column. The mass spectrometer then ionizes the eluting compounds, and the resulting fragments are separated based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a chemical "fingerprint" for identification.

The choice of a low-polarity column, such as one with a 5% phenyl polysiloxane stationary phase, is a good starting point for a broad range of semi-volatile compounds. The temperature program is crucial and must be optimized to ensure good separation without causing thermal degradation of the analyte.

Experimental Protocol: A General GC-MS Method

This protocol provides a general method that should be optimized and validated for the specific impurities of interest.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
GC Column Capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Oven Program Start at 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-350

Sample Preparation:

  • Prepare a stock solution of the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

  • Further dilutions may be necessary depending on the expected concentration of impurities.

Strengths and Limitations of GC-MS

Strengths:

  • High Sensitivity and Specificity: Excellent for identifying and quantifying trace levels of volatile and semi-volatile impurities.

  • Structural Information: The mass spectrum provides valuable structural information for the identification of unknown compounds.

  • Extensive Libraries: Mass spectral libraries can be used to tentatively identify unknown peaks.

Limitations:

  • Not Suitable for Non-Volatile or Thermally Labile Compounds: The high temperatures used in GC can cause degradation of the main compound.

  • Potential for Matrix Effects: Complex sample matrices can sometimes interfere with the analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Method for Purity Assessment

qNMR has emerged as a powerful primary analytical method for determining the purity of organic compounds without the need for a reference standard of the analyte itself. This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

The Principle of Absolute Quantification

In qNMR, a certified internal standard of known purity and concentration is added to a precisely weighed amount of the sample. By comparing the integral of a specific, well-resolved signal from the analyte to the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated.

The selection of an appropriate internal standard is critical. It must have a simple spectrum with at least one signal that does not overlap with any signals from the analyte or impurities. Maleic acid or 1,4-dinitrobenzene are common choices for qNMR in organic solvents.

Experimental Protocol: Purity Determination by ¹H qNMR

This protocol provides a general procedure for determining the purity of this compound using ¹H qNMR.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) and transfer to a 5 mm NMR tube.

NMR Acquisition Parameters:

ParameterSettingRationale
Pulse Program Standard single-pulse experiment (e.g., zg30)Simple and robust for quantification
Relaxation Delay (d1) 5 x T₁ of the slowest relaxing protonEnsures complete relaxation for accurate integration
Number of Scans 16 or higherTo achieve a good signal-to-noise ratio
Acquisition Time > 3 secondsTo ensure high digital resolution

Data Processing and Calculation:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Strengths and Limitations of qNMR

Strengths:

  • Primary Analytical Method: Does not require a reference standard of the analyte.

  • High Precision and Accuracy: Can provide highly accurate purity values.

  • Provides Structural Information: The NMR spectrum also confirms the identity of the compound.

Limitations:

  • Lower Sensitivity than Chromatographic Methods: Not ideal for detecting very low levels of impurities.

  • Requires a High-Field NMR Spectrometer: Access to such instrumentation may be limited.

  • Potential for Signal Overlap: In complex mixtures, it may be difficult to find a well-resolved signal for quantification.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh Accurately Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & Standard Signals process->integrate calculate Calculate Absolute Purity integrate->calculate Purity_Workflow cluster_initial Initial Purity Assessment cluster_impurity Impurity Identification cluster_final Final Confirmation start Synthesized this compound hplc HPLC-UV for Purity & Impurity Profile start->hplc qnmr qNMR for Absolute Purity & Identity Confirmation start->qnmr lcms LC-MS for Non-Volatile Impurities hplc->lcms Unknown Peaks? gcms GC-MS for Volatile/Semi-Volatile Impurities hplc->gcms Volatile Impurities Suspected? ea Elemental Analysis for Elemental Composition qnmr->ea Confirm Composition end Purity Confirmed Batch lcms->end gcms->end ea->end

A Senior Application Scientist's Guide to Assessing the Reactivity of Halopyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry. Halopyridines serve as exceptionally versatile building blocks in this endeavor, with their reactivity in palladium-catalyzed cross-coupling reactions being a critical parameter in the design of efficient and robust synthetic routes. This guide provides an in-depth, objective comparison of the reactivity of various halopyridines, supported by experimental data, to inform the rational selection of substrates and reaction conditions.

The Fundamental Principles Governing Halopyridine Reactivity

The reactivity of a halopyridine in a cross-coupling reaction is primarily dictated by two key factors: the nature of the halogen substituent and its position on the pyridine ring. These factors directly influence the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the halopyridine to a low-valent palladium(0) complex.

The Influence of the Halogen: A Tale of Bond Energies

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is:

I > Br > Cl >> F

This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy.[1] The weaker the C-X bond, the more readily the palladium catalyst can insert itself, initiating the catalytic cycle. Consequently, iodopyridines are the most reactive substrates, often undergoing coupling at lower temperatures and with shorter reaction times.[1] Conversely, chloropyridines are more stable and require more specialized and robust catalytic systems to achieve high yields.[1] Fluoropyridines are generally the least reactive and their activation often requires specialized conditions.

The Impact of Halogen Position: An Electronic and Steric Dance

The position of the halogen on the electron-deficient pyridine ring significantly influences its reactivity. The general order of reactivity for the different positions is:

C2 ≈ C4 > C3 ≈ C5

The C2 and C4 positions are the most electron-deficient due to the electron-withdrawing nature of the pyridine nitrogen, making them more susceptible to oxidative addition.[1] The C2 position, being directly adjacent to the nitrogen, experiences a strong electronic pull, which facilitates the oxidative addition step. While the C4 position is also highly activated, the C3 and C5 positions are less so.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of halopyridine reactivity in three of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. While a direct side-by-side comparison of all halogens at each position under identical conditions is not always available in the literature, the presented data, compiled from various sources, illustrates the established reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between a halopyridine and an organoboron reagent, is a workhorse in medicinal chemistry. The reactivity of halopyridines in this reaction closely follows the general trends outlined above.

HalopyridineCoupling PartnerCatalyst SystemConditionsYield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium salt / K₂CO₃DMF/H₂O, 120°C, MW~60-70[2]
3-BromopyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium salt / K₂CO₃DMF/H₂O, 120°C, MW~70-80[2]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium salt / K₂CO₃DMF/H₂O, 120°C, MW~30-40[2]
3-ChloropyridinePhenylboronic acidPd(OAc)₂ / Benzimidazolium salt / K₂CO₃DMF/H₂O, 120°C, MW~40-50[2]
2-Bromo-4-iodopyridineArylboronic acidPd(PPh₃)₄ / Na₂CO₃Dioxane/H₂O, 80-100°CHigh (Selective at C4)[3]

Observations:

  • As expected, bromopyridines consistently provide higher yields than their chloro- counterparts under similar conditions.[2]

  • The 3-halopyridines show slightly higher reactivity compared to the 2-halopyridines in this particular study.[2]

  • The significant difference in reactivity between iodo and bromo groups allows for selective coupling at the more reactive C-I bond in dihalopyridines.[3]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Combine Halopyridine, Boronic Acid, and Base prep2 Evacuate and Backfill with Inert Gas (x3) prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 prep4 Add Palladium Catalyst and Ligand prep3->prep4 react1 Heat to Desired Temperature with Stirring prep4->react1 react2 Monitor Progress (TLC, GC-MS, LC-MS) react1->react2 workup1 Cool to Room Temperature and Dilute react2->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Dry Organic Layer and Concentrate workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The reactivity of halopyridines in this reaction is highly dependent on the choice of ligand, but the inherent reactivity of the C-X bond remains a crucial factor.

HalopyridineAmineCatalyst SystemConditionsYield (%)Reference
3-Chloropyridinen-OctylaminePd(OAc)₂ / Josiphos-type ligand / NaOtBuToluene, 100°C98[4]
2-ChloropyridineMorpholinePd₂(dba)₃ / RuPhos / NaOtBuDioxane, 100°CHigh[4]
3-Bromo-2-aminopyridineSecondary AminesRuPhos-precatalyst / LiHMDSTHF, 65°CGood to Excellent[4]

Observations:

  • The use of sophisticated, bulky electron-rich phosphine ligands like RuPhos and Josiphos-type ligands is often necessary to achieve high yields, especially with less reactive chloropyridines.[4]

  • Even with advanced catalyst systems, the reactivity of chloropyridines can be challenging, and hydrodehalogenation can be a competing side reaction.[5]

Catalytic Cycle: Buchwald-Hartwig Amination

G pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_halide L-Pd(II)(Ar)(X) oxidative_addition->pd2_halide amine_coordination Amine Coordination & Deprotonation pd2_halide->amine_coordination HNR₂, Base pd2_amide L-Pd(II)(Ar)(NR₂) amine_coordination->pd2_amide reductive_elimination Reductive Elimination pd2_amide->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halopyridine and a terminal alkyne, providing access to valuable alkynylpyridines.

HalopyridineAlkyneCatalyst SystemConditionsYield (%)Reference
4-IodopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N, DMF, 50°C89[6]
3-Fluoro-4-iodopyridineTerminal AlkynePdCl₂(PPh₃)₂ / CuITHF or DMF, 40-65°CGood to Excellent
2-Bromo-4-iodopyridineTerminal AlkynePd(PPh₃)₄ / CuITHF, rtHigh (Selective at C4)[7]

Observations:

  • Iodopyridines are highly reactive substrates for Sonogashira coupling, often proceeding at or near room temperature.[6]

  • The high reactivity of the C-I bond allows for selective functionalization of dihalopyridines, preserving the less reactive C-Br or C-Cl bond for subsequent transformations.[7][8]

Detailed Experimental Protocols

To facilitate the practical application of the principles discussed, the following are detailed, step-by-step protocols for the three major cross-coupling reactions.

Protocol for Suzuki-Miyaura Coupling of 2-Bromopyridine

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)

  • Benzimidazolium salt ligand (2-10 mol%)

  • Degassed 1,4-dioxane/water (e.g., 4:1 v/v)

  • Schlenk tube or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or microwave vial, add 2-bromopyridine, the arylboronic acid, and potassium carbonate.

  • Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst and ligand.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1][9]

Protocol for Buchwald-Hartwig Amination of 3-Chloropyridine

Materials:

  • 3-Chloropyridine (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 1-3 mol%) or a suitable precatalyst

  • Josiphos-type or Buchwald-type ligand (1.2-4 mol%)

  • Anhydrous and degassed toluene or dioxane

  • Schlenk tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add the palladium source, ligand, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous and degassed solvent.

  • Add the 3-chloropyridine and the amine via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol for Sonogashira Coupling of 4-Iodopyridine

Materials:

  • 4-Iodopyridine (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Triethylamine (Et₃N) or another suitable amine base (as solvent or co-solvent)

  • Anhydrous and degassed THF or DMF

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 4-iodopyridine, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous and degassed solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 60°C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove catalyst residues.

  • Wash the filtrate with a saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[6][7]

Conclusion

The choice of halopyridine is a critical decision in the strategic planning of a synthetic route. Understanding the inherent reactivity differences between iodo-, bromo-, chloro-, and fluoropyridines, as well as the influence of the halogen's position on the pyridine ring, is paramount for success. Iodopyridines offer the highest reactivity, often allowing for milder reaction conditions, while the more cost-effective but less reactive chloropyridines necessitate the use of advanced, highly active catalyst systems. The positional isomers also exhibit distinct reactivities, with the 2- and 4-positions generally being more amenable to cross-coupling than the 3- and 5-positions. By leveraging the data and protocols presented in this guide, researchers can make more informed decisions, leading to the efficient and successful synthesis of novel pyridine-containing molecules.

References

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System - MDPI. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. Available at: [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids - ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Brominated Pyridines: A Cost-Benefit Analysis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Brominated Pyridines

Brominated pyridines are indispensable building blocks in the synthesis of a vast array of functional molecules. Their presence in pharmaceuticals, agrochemicals, and materials science is a testament to their versatility as synthetic intermediates.[1] The strategic introduction of a bromine atom onto the pyridine ring opens up a gateway to a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures. However, the synthesis of these valuable compounds is not a one-size-fits-all endeavor. The choice of synthetic route is a critical decision, guided by a careful consideration of cost, efficiency, regioselectivity, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of the most common and cutting-edge synthetic routes to brominated pyridines, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in the laboratory.

I. Direct Electrophilic Bromination: The Classical but Challenging Route

Direct bromination of the pyridine ring is often the most conceptually straightforward approach. However, the electron-deficient nature of the pyridine ring makes it significantly less reactive towards electrophilic aromatic substitution than benzene.[2] Consequently, harsh reaction conditions are typically required, which can lead to issues with regioselectivity and the generation of significant waste.

Mechanism and Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. A Lewis acid is typically employed to polarize the Br-Br bond, generating a more potent electrophile. The pyridine nitrogen, being basic, can be protonated under strongly acidic conditions, further deactivating the ring towards electrophilic attack. This deactivation is a key challenge to overcome in direct bromination.

Experimental Protocol: Bromination of Pyridine with Oleum
  • Materials: Pyridine, fuming sulfuric acid (oleum), bromine, sodium hydroxide solution.

  • Procedure:

    • To a flask containing fuming sulfuric acid, pyridine is added cautiously while cooling in an ice bath.

    • Bromine is then added dropwise to the mixture, maintaining a low temperature.

    • The reaction mixture is heated to a high temperature (often >150 °C) for several hours.

    • After cooling, the mixture is carefully poured onto ice and neutralized with a sodium hydroxide solution.

    • The product, 3-bromopyridine, is then extracted with an organic solvent and purified by distillation.

Cost-Benefit Analysis
MetricAnalysis
Cost Reagents: Pyridine, bromine, and fuming sulfuric acid are relatively inexpensive bulk chemicals.
Yield & Regioselectivity Yields: Moderate to low. Regioselectivity: Predominantly affords the 3-bromo and 3,5-dibromo isomers. Achieving monosubstitution can be challenging.
Safety High Risk: Involves the use of highly corrosive fuming sulfuric acid and toxic, volatile bromine. The reaction is often highly exothermic and requires careful temperature control.
Environmental Impact High E-Factor: Generates significant amounts of acidic waste that requires neutralization, leading to a high E-factor. The use of bromine, a hazardous substance, is a major drawback.
Expert Insights

Direct bromination is a "brute force" method that is often avoided in modern drug discovery due to its lack of selectivity and harsh conditions. However, for the synthesis of simple, unfunctionalized 3-bromopyridines on a large scale where cost is the primary driver, it can still be a viable, albeit environmentally unfriendly, option.

II. Synthesis via Pyridine N-Oxides: Enhancing Reactivity and Controlling Regioselectivity

The formation of a pyridine N-oxide is a powerful strategy to activate the pyridine ring towards electrophilic substitution and to direct the incoming electrophile to the 2- and 4-positions. The N-oxide group is electron-donating through resonance, which counteracts the inductive electron-withdrawing effect of the nitrogen atom.[3]

Mechanism and Rationale

The N-oxide oxygen atom can donate electron density into the pyridine ring, increasing its nucleophilicity. This activation, coupled with the ability of the N-oxide to be subsequently removed, makes this a highly attractive route. Bromination can be achieved using various reagents, with phosphorus oxybromide (POBr₃) being a classic choice.

Experimental Protocol: Synthesis of 2-Bromopyridine via Pyridine N-Oxide
  • Part A: N-Oxide Formation

    • Pyridine is treated with an oxidizing agent, such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA), to form pyridine N-oxide.

  • Part B: Bromination

    • Pyridine N-oxide is reacted with phosphorus oxybromide (POBr₃).

    • The reaction mixture is heated, often to reflux.

    • Upon completion, the reaction is quenched with water and neutralized.

    • The product, primarily 2-bromopyridine along with some 4-bromopyridine, is extracted and purified.

Cost-Benefit Analysis
MetricAnalysis
Cost Reagents: Pyridine N-oxide can be prepared from inexpensive pyridine.[4][5] POBr₃ is a more specialized and therefore more expensive reagent than elemental bromine.
Yield & Regioselectivity Yields: Generally good. Regioselectivity: Provides access to 2- and 4-bromopyridines, which are difficult to obtain via direct bromination. The ratio of 2- to 4-isomers can be influenced by reaction conditions.
Safety Moderate Risk: POBr₃ is corrosive and reacts with water. The N-oxidation step can be exothermic. Overall, it is a safer alternative to high-temperature direct bromination with oleum.
Environmental Impact Moderate E-Factor: The two-step process and the use of phosphorus-based reagents contribute to the waste stream. However, it avoids the use of fuming sulfuric acid.
Expert Insights

The N-oxide route is a workhorse in medicinal chemistry for accessing 2- and 4-substituted pyridines. The ability to control regioselectivity is a significant advantage over direct bromination. The cost of POBr₃ can be a factor on a large scale, but for laboratory-scale synthesis of complex molecules, the benefits often outweigh the costs.

III. The Sandmeyer Reaction: A Versatile Route from Aminopyridines

The Sandmeyer reaction provides a reliable method for the introduction of a bromine atom via the diazotization of an aminopyridine, followed by decomposition of the resulting diazonium salt in the presence of a copper(I) bromide catalyst.[6] This method offers excellent regiochemical control, as the position of the bromine atom is determined by the starting aminopyridine.

Mechanism and Rationale

The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The aminopyridine is first converted to a pyridyldiazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[7] This diazonium salt then undergoes a one-electron reduction by copper(I) to form an aryl radical, with the loss of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species to yield the brominated pyridine and regenerate the copper(I) catalyst.

Experimental Protocol: Synthesis of 2-Bromopyridine from 2-Aminopyridine
  • Materials: 2-Aminopyridine[3][8][9][10], hydrobromic acid[11][12][13][14], sodium nitrite[15][16][17][18][19], copper(I) bromide.[1][7][20][21][22]

  • Procedure:

    • 2-Aminopyridine is dissolved in aqueous hydrobromic acid and cooled to 0-5 °C.

    • A solution of sodium nitrite in water is added dropwise, maintaining the low temperature, to form the diazonium salt.

    • This cold diazonium salt solution is then added to a solution of copper(I) bromide in hydrobromic acid.

    • The reaction is allowed to warm to room temperature and stirred until the evolution of nitrogen gas ceases.

    • The mixture is then made basic, and the 2-bromopyridine is extracted and purified.

Cost-Benefit Analysis
MetricAnalysis
Cost Reagents: 2-Aminopyridine is a relatively inexpensive starting material. Sodium nitrite and hydrobromic acid are also cost-effective. Copper(I) bromide is a moderately priced catalyst.
Yield & Regioselectivity Yields: Good to excellent. Regioselectivity: Excellent, as it is dictated by the position of the amino group on the starting material.
Safety Moderate Risk: Diazonium salts can be explosive when isolated and dry. Therefore, they are almost always generated and used in situ at low temperatures. Sodium nitrite is toxic.
Environmental Impact Moderate E-Factor: The use of a copper catalyst, which is a heavy metal, is a drawback. The reaction also generates aqueous waste containing copper salts and acids.
Expert Insights

The Sandmeyer reaction is a highly reliable and versatile method for the synthesis of regiochemically defined bromopyridines. Its predictability and generally high yields make it a go-to method in many synthetic campaigns. The primary safety concern is the handling of diazonium intermediates, which necessitates careful temperature control.

IV. Halogen Exchange (Halex) Reactions: Interconverting Halopyridines

Halogen exchange, or Halex, reactions provide a means to convert a more readily available halopyridine (often a chloropyridine) into a bromopyridine. These reactions are typically driven by the relative bond strengths of the carbon-halogen bonds and the insolubility of the resulting metal halide salt.

Mechanism and Rationale

The mechanism of metal-mediated halogen exchange can vary but often involves oxidative addition of the aryl halide to a low-valent metal center, followed by reductive elimination of the new aryl halide. For copper-catalyzed reactions, a nucleophilic aromatic substitution-type mechanism may also be operative.

Experimental Protocol: Copper-Catalyzed Bromination of 2-Chloropyridine
  • Materials: 2-Chloropyridine, copper(I) bromide, a high-boiling polar aprotic solvent (e.g., DMF, NMP).

  • Procedure:

    • 2-Chloropyridine and a stoichiometric or excess amount of copper(I) bromide are heated in a high-boiling solvent.

    • The reaction is monitored until the starting material is consumed.

    • The reaction mixture is then cooled, diluted with water, and the product is extracted with an organic solvent.

    • Purification is typically achieved through distillation or chromatography.

Cost-Benefit Analysis
MetricAnalysis
Cost Reagents: The cost-effectiveness depends on the relative price of the starting halopyridine and the desired bromopyridine. Chloropyridines are generally cheaper than bromopyridines. Copper(I) bromide is a moderately priced reagent.
Yield & Regioselectivity Yields: Can be very high, often near quantitative. Regioselectivity: The position of the halogen is preserved.
Safety Moderate Risk: High reaction temperatures are often required. The use of high-boiling aprotic solvents like DMF and NMP, which have associated health risks, is common.
Environmental Impact Moderate E-Factor: The use of high-boiling solvents can make product isolation and solvent recycling challenging. Copper waste is also a concern.
Expert Insights

Halex reactions are particularly useful when a specific bromopyridine isomer is expensive or difficult to synthesize directly, but the corresponding chloropyridine is readily available. The high yields and predictable regiochemistry are significant advantages. The development of more efficient, lower-temperature catalytic systems is an active area of research to improve the greenness of this method.

V. Modern C-H Activation/Functionalization: The Frontier of Pyridine Synthesis

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of functionalized pyridines. These methods avoid the need for pre-functionalized starting materials, such as aminopyridines or halopyridines, and can offer novel regioselectivities.

Mechanism and Rationale

Transition metal catalysts, often palladium or ruthenium, are used to selectively cleave a C-H bond on the pyridine ring and replace it with a bromine atom.[23] The regioselectivity is often controlled by the use of a directing group, which coordinates to the metal center and positions it in proximity to a specific C-H bond.

Experimental Protocol: Palladium-Catalyzed C-H Bromination
  • Materials: A pyridine derivative (often with a directing group), a palladium catalyst (e.g., Pd(OAc)₂), a ligand, and a bromine source (e.g., N-bromosuccinimide (NBS)[24][25][26][27][28] or CuBr₂).

  • Procedure:

    • The pyridine derivative, palladium catalyst, ligand, and bromine source are combined in a suitable solvent.

    • The reaction is heated under an inert atmosphere.

    • After the reaction is complete, the catalyst is removed by filtration, and the product is isolated and purified.

Cost-Benefit Analysis
MetricAnalysis
Cost Reagents: The cost of the pyridine starting material is often low. However, palladium catalysts and specialized ligands can be very expensive,[29][30][31] which can be a significant barrier for large-scale synthesis.
Yield & Regioselectivity Yields: Can be highly variable depending on the substrate and reaction conditions. Regioselectivity: Can be excellent and complementary to other methods, often directed by a functional group on the substrate.
Safety Moderate Risk: Palladium catalysts can be pyrophoric. Many of the ligands and reagents used can be toxic.
Environmental Impact Potentially Low E-Factor: High atom economy is a major advantage. However, the use of precious metal catalysts and organic solvents are drawbacks. Catalyst recycling is crucial for improving the sustainability of these methods.
Expert Insights

C-H activation is at the forefront of modern synthetic chemistry, offering elegant and efficient solutions to challenging synthetic problems. While the cost of catalysts can be high, the ability to bypass multiple steps and functionalize complex molecules late in a synthetic sequence is a powerful advantage in drug discovery. The development of catalysts based on more abundant and less expensive metals is a key area of ongoing research.

VI. Comparative Summary and Green Chemistry Perspective

To facilitate a direct comparison, the following table summarizes the key aspects of each synthetic route.

Synthetic RouteStarting MaterialKey ReagentsRegioselectivityTypical YieldCost of ReagentsSafety ConcernsEnvironmental Impact
Direct Bromination PyridineBr₂, Oleum3- and 3,5-Low to ModerateLowHighHigh
Pyridine N-Oxide PyridineH₂O₂/AcOH, POBr₃2- and 4-GoodModerateModerateModerate
Sandmeyer Reaction AminopyridineNaNO₂, HBr, CuBrExcellentGood to ExcellentLow to ModerateModerateModerate
Halogen Exchange HalopyridineCuBrExcellentHighModerateModerateModerate
C-H Activation Pyridine DerivativePd or Ru catalyst, Bromine sourceExcellent (directed)VariableHighModeratePotentially Low

From a green chemistry perspective, C-H activation offers the highest atom economy. However, the reliance on precious and often toxic heavy metal catalysts is a significant environmental concern that needs to be addressed through catalyst recycling or the development of catalysts based on more earth-abundant metals. The Sandmeyer and N-oxide routes offer a good balance of efficiency and practicality, while direct bromination is the least environmentally friendly option due to the harsh conditions and large amounts of waste generated.

VII. Visualization of Synthetic Workflows

Workflow for Sandmeyer Reaction

Sandmeyer_Workflow cluster_prep Diazonium Salt Formation cluster_sandmeyer Sandmeyer Reaction cluster_workup Workup & Purification start 2-Aminopyridine reagents1 NaNO₂, HBr (aq) 0-5 °C start->reagents1 Diazotization diazonium Pyridyldiazonium Salt (in situ) reagents1->diazonium catalyst CuBr diazonium->catalyst Decomposition product 2-Bromopyridine catalyst->product workup Basification, Extraction product->workup purification Distillation/ Chromatography workup->purification final_product Pure 2-Bromopyridine purification->final_product

Caption: Workflow for the synthesis of 2-bromopyridine via the Sandmeyer reaction.

Logical Relationship of Cost vs. Selectivity

Cost_Selectivity cluster_cost Direct Direct Bromination N_Oxide Pyridine N-Oxide Sandmeyer Sandmeyer Reaction Halex Halogen Exchange CH_Activation C-H Activation Low_Cost Low High_Cost High Low_Selectivity Low High_Selectivity High

Caption: Relationship between cost and regioselectivity for different bromination methods.

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of brominated pyridines is a mature field, yet one that continues to evolve with the advent of new catalytic methods. The "best" synthetic route is highly dependent on the specific context of the research or development program.

  • For the large-scale, cost-sensitive production of simple 3-bromopyridines, direct bromination may still find application, despite its significant environmental and safety drawbacks.

  • The pyridine N-oxide route is a robust and reliable method for accessing 2- and 4-bromopyridines, making it a staple in medicinal chemistry.

  • The Sandmeyer reaction offers unparalleled regiochemical control and good yields, making it an excellent choice for a wide range of brominated pyridine isomers, provided the corresponding aminopyridine is available.

  • Halogen exchange is a valuable tool for accessing specific bromopyridine isomers that are otherwise difficult to obtain, particularly when the corresponding chloropyridine is inexpensive.

  • C-H activation represents the future of pyridine functionalization, offering high atom economy and the potential for novel regioselectivities. As catalyst costs decrease and more sustainable metal catalysts are developed, this approach is likely to become increasingly prevalent.

By carefully weighing the costs, benefits, and risks associated with each method, researchers can select the optimal synthetic strategy to efficiently and safely produce the brominated pyridines necessary to advance their scientific endeavors.

References

  • Hydrobromic Acid, 48%, Reagent - The Lab Depot. [Link]

  • 2-Aminopyridine Powder - CAS No 504-29-0 Latest Price, Manufacturers & Suppliers - IndiaMART. [Link]

  • Sodium Nitrite FCC - Bulk 50lb Bags - Shop Today - Ingredi. [Link]

  • DGR Industrial Products, Inc. :: Generic Chemicals :: Sodium Nitrite, 200 grams. [Link]

  • DGR Industrial Products, Inc. :: Generic Chemicals :: Hydrobromic Acid, 48%, 500ml. [Link]

  • Hydrobromic Acid Prices, Trends, Index, News, Monitor and Demand - ChemAnalyst. [Link]

  • Regioselective bromination of pyridine N‐oxide derivatives under... | Download Scientific Diagram - ResearchGate. [Link]

  • n-Butyllithium - 109-72-8 Latest Price, Manufacturers & Suppliers - IndiaMART. [Link]

  • N Butyllithium - Cenmed Enterprises. [Link]

  • 2-AMINOPYRIDINE - SD Fine-Chem. [Link]

  • N-Bromosuccinimide - Oakwood Chemical. [Link]

  • Sodium Nitrite - NaNO2 Latest Price, Manufacturers & Suppliers - IndiaMART. [Link]

  • Sandmeyer Reaction - Organic Chemistry Portal. [Link]

  • Palladium Based Catalysts - Fuel Cell Store. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Isopropylmagnesium chloride solution - Krackeler Scientific, Inc. [Link]

  • Palladium-Catalyzed Alkyl C–H Bond Activation - PMC - PubMed Central. [Link]

  • Modern Approaches to Green Bromination for a Sustainable Future - Engineered Science Publisher. [Link]

  • Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination - ResearchGate. [Link]

  • How green is your bromination reaction? - The Green Chemistry Initiative Blog. [Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. [Link]

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A Senior Application Scientist's Guide to the Synthesis of Methyl 2-Bromo-6-methylisonicotinate: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and high-yield synthesis of key molecular building blocks is paramount. Methyl 2-bromo-6-methylisonicotinate is a versatile heterocyclic compound, serving as a crucial intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] The strategic placement of the bromine atom, methyl group, and methyl ester on the pyridine core provides multiple reactive sites for constructing sophisticated molecular architectures, particularly kinase inhibitors used in oncology.[2]

This guide provides an in-depth, objective comparison of the primary synthetic methodologies for preparing this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to help you select the optimal route for your research and development needs. The analysis is grounded in experimental data, focusing on maximizing yield and purity.

Strategic Overview: Pathways to the Target Molecule

The synthesis of this compound is fundamentally a two-stage process:

  • Formation of the Core Intermediate: The synthesis of 2-Bromo-6-methylisonicotinic acid.

  • Esterification: Conversion of the carboxylic acid to the final methyl ester product.

The critical variation in overall yield and process efficiency lies in the first stage. Two principal and competing methods exist for the bromination of the pyridine ring: Direct Electrophilic Bromination and the Sandmeyer Reaction . Each presents distinct advantages and challenges regarding starting materials, reaction conditions, and impurity profiles.

G cluster_0 Synthesis Pathways start Commercially Available Starting Materials sm1 6-Methylisonicotinic Acid start->sm1 sm2 2-Amino-6-methylpyridine start->sm2 intermediate 2-Bromo-6-methylisonicotinic Acid sm1->intermediate Method 1: Direct Bromination sm2->intermediate Method 2: Sandmeyer Reaction esterification Esterification (e.g., MeOH, H+) intermediate->esterification final_product This compound esterification->final_product

Caption: High-level overview of the two primary synthetic routes.

Method 1: Direct Electrophilic Bromination

This is the most conventional approach, relying on the direct electrophilic substitution of a bromine atom onto the 6-methylisonicotinic acid backbone.[3] The pyridine ring's inherent reactivity guides this transformation.

Mechanistic Rationale

The reaction proceeds via electrophilic aromatic substitution. The brominating agent, typically N-Bromosuccinimide (NBS) or elemental bromine (Br₂), generates a bromonium ion (or a polarized equivalent) which is attacked by the electron-rich pyridine ring.[4] The carboxylic acid group is a deactivating meta-director, while the methyl group is a weak activating ortho-, para-director. The nitrogen atom strongly deactivates the ortho and para positions. The interplay of these effects, combined with the inherent reactivity of the pyridine ring positions, favors substitution at the 2-position. Using a slight excess of the brominating agent helps drive the reaction to completion.[4]

Experimental Protocol: Direct Bromination

This protocol is a representative procedure for the synthesis of the 2-bromo-6-methylisonicotinic acid intermediate.

  • 1. Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 6-methylisonicotinic acid (1.0 eq) in glacial acetic acid.[4]

  • 2. Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.05 - 1.2 eq) portion-wise at room temperature.[4][5] NBS is often preferred over liquid bromine for its ease of handling and improved safety profile.[4]

  • 3. Reaction: Heat the mixture to 60-80°C and stir for 4-8 hours. The progress should be diligently monitored by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[5]

  • 4. Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench any unreacted bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate.[4]

    • Pour the mixture into ice-cold water to precipitate the crude product.[5]

    • Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.[4]

    • Extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes).[4]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[4]

  • 5. Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel to yield pure 2-bromo-6-methylisonicotinic acid.[4][5]

G start Dissolve 6-Methylisonicotinic Acid in Glacial Acetic Acid add_nbs Add NBS (1.05-1.2 eq) portion-wise start->add_nbs heat Heat to 60-80°C (4-8 hours) add_nbs->heat monitor Monitor by TLC/LC-MS heat->monitor workup Quench, Neutralize, & Extract monitor->workup Reaction Complete purify Recrystallization or Column Chromatography workup->purify product 2-Bromo-6-methylisonicotinic Acid purify->product

Caption: Experimental workflow for Direct Electrophilic Bromination.

Yield Analysis and Process Considerations
  • Reported Yield: 70-85%.[4] This yield is highly dependent on precise control of reaction conditions and effective purification.

  • Advantages:

    • Simplicity: A straightforward, single-step transformation from a readily available starting material.

    • Standard Reagents: Utilizes common and relatively inexpensive laboratory reagents.

  • Disadvantages & Mitigation:

    • Over-bromination: The primary challenge is the formation of dibrominated byproducts.[5] This is minimized by carefully controlling the stoichiometry of NBS and adding it slowly.[5] Using a molar ratio close to 1.05:1 (NBS:substrate) is a good starting point.

    • Purification: Separation of the desired mono-brominated product from the starting material and di-brominated impurities can be challenging, often requiring careful chromatography.[5]

    • Degradation: Excessively high temperatures can lead to product degradation and decarboxylation, resulting in a lower yield.[5][6]

Method 2: Sandmeyer Reaction

The Sandmeyer reaction provides an alternative, catalytic route starting from an amino-substituted pyridine.[3] This classic name reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[7][8]

Mechanistic Rationale

This is a multi-step process initiated by the diazotization of the amino group on 2-amino-6-methylisonicotinic acid.[3] In the presence of a strong acid (HBr) and sodium nitrite (NaNO₂), the amino group is converted into a diazonium salt (-N₂⁺). This reaction must be performed at low temperatures (0-5 °C) as diazonium salts are notoriously unstable.

The subsequent step is a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[7][8] Copper(I) bromide (CuBr) facilitates a single-electron transfer to the diazonium salt, which then expels nitrogen gas (a thermodynamically highly favorable process) to form an aryl radical. This radical then abstracts a bromine atom from a copper(II) species, yielding the final product and regenerating the copper(I) catalyst.[7]

Experimental Protocol: Sandmeyer Reaction

This protocol outlines the synthesis of the 2-bromo-6-methylisonicotinic acid intermediate.

  • 1. Diazotization:

    • In a reaction vessel, suspend 2-amino-6-methylisonicotinic acid (1.0 eq) in 48% hydrobromic acid (HBr).[1]

    • Cool the stirred mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.[3] Vigorous stirring is essential.

  • 2. Bromination:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.[3]

    • Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas evolution will be observed.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • 3. Work-up and Purification:

    • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography.

G start Suspend 2-Amino-6-methyl- isonicotinic Acid in HBr cool Cool to 0-5°C start->cool add_nitrite Add aq. NaNO₂ dropwise (T < 5°C) cool->add_nitrite diazonium Diazonium Salt Formation add_nitrite->diazonium add_cupr Add to CuBr solution diazonium->add_cupr warm Warm to RT, Stir 1-2h add_cupr->warm workup Extract, Wash, & Dry warm->workup purify Purify (Recrystallization/Chromatography) workup->purify product 2-Bromo-6-methylisonicotinic Acid purify->product

Caption: Experimental workflow for the Sandmeyer Reaction.

Yield Analysis and Process Considerations
  • Reported Yield: While a specific yield for this exact substrate is not detailed in the provided literature, Sandmeyer brominations of aminopyridines are known to be highly efficient, with yields often reported in the 85-92% range for similar substrates.[9]

  • Advantages:

    • High Yield & Selectivity: Typically provides higher yields and avoids the over-bromination issues seen with direct bromination.

    • Regiospecificity: The position of the bromine is unequivocally determined by the starting position of the amino group.

  • Disadvantages & Mitigation:

    • Starting Material: Requires the synthesis or purchase of the corresponding amino-substituted starting material, which may be less accessible than 6-methylisonicotinic acid.

    • Temperature Control: Strict adherence to low temperatures during diazotization is critical to prevent decomposition of the unstable diazonium salt, which would severely reduce the yield.

    • Safety: Diazonium salts can be explosive when isolated and dry. The process should always be performed in solution without attempting to isolate the intermediate.

Final Step: Esterification

Regardless of the method used to obtain 2-bromo-6-methylisonicotinic acid, the final step is a standard esterification. This conversion is typically high-yielding and straightforward.

Protocol: Fischer Esterification
  • 1. Setup: Suspend 2-bromo-6-methylisonicotinic acid (1.0 eq) in anhydrous methanol (a significant excess).

  • 2. Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq), dropwise.

  • 3. Reaction: Heat the mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis confirms the consumption of the starting acid.

  • 4. Work-up: Cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by water and brine.

  • 5. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound, which can be further purified by chromatography if necessary.

This esterification step routinely proceeds with yields exceeding 90-95%.

Comparative Data Summary

The following table provides a side-by-side comparison of the two primary methods for synthesizing the key intermediate, 2-Bromo-6-methylisonicotinic acid.

FeatureMethod 1: Direct Electrophilic BrominationMethod 2: Sandmeyer Reaction
Starting Material 6-Methylisonicotinic Acid2-Amino-6-methylisonicotinic Acid
Key Reagents N-Bromosuccinimide (NBS) or Br₂, Acetic AcidNaNO₂, HBr, Copper(I) Bromide (CuBr)
Typical Yield 70-85%[4]85-92% (estimated based on similar substrates)[9]
Key Conditions 60-80°C[4][5]0-5°C for diazotization, then warming to RT[3]
Pros - Simpler, one-step process- Common starting material and reagents- Higher potential yield- Excellent regioselectivity- Avoids over-bromination
Cons - Risk of over-bromination[5]- Potentially difficult purification- Moderate yield- Requires specific amino-precursor- Strict low-temperature control is critical- Diazonium intermediate is unstable

Conclusion and Recommendation

The choice between Direct Bromination and the Sandmeyer Reaction for the synthesis of this compound depends on project-specific priorities.

  • For rapid synthesis, process simplicity, and when the starting material is readily available , Direct Electrophilic Bromination is a viable and robust option. The key to success lies in the meticulous control of brominating agent stoichiometry and careful monitoring to maximize the 70-85% yield and simplify purification.[4][5]

  • For projects where maximizing yield is the absolute priority and the amino-substituted precursor is accessible , the Sandmeyer Reaction is the superior choice. While it demands more stringent control over reaction temperature, the potential for yields exceeding 85% and a cleaner crude product profile often justifies the additional procedural complexity.[3][9]

In both cases, the final esterification is a high-yielding and reliable transformation. By understanding the mechanistic underpinnings and procedural nuances of each route, researchers can make an informed decision to optimize the production of this valuable synthetic intermediate.

References

A Senior Application Scientist's Guide to the Definitive Structural Validation of Methyl 2-Bromo-6-methylisonicotinate by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and materials science, the precise atomic arrangement of a molecule is not merely an academic detail—it is the bedrock upon which function, activity, and intellectual property are built. For a molecule like Methyl 2-Bromo-6-methylisonicotinate, a versatile substituted pyridine building block, an unambiguous structural determination is paramount. While spectroscopic methods like NMR and mass spectrometry are indispensable for routine characterization, they provide indirect structural information.[1] Single-crystal X-ray crystallography, however, stands alone in its ability to deliver a direct, high-resolution, three-dimensional map of a molecule, making it the gold standard for structural validation.[2][3][4]

This guide provides an in-depth, experience-driven comparison of analytical techniques and a detailed workflow for the structural determination of this compound, from initial synthesis to the final, validated crystallographic model.

The Imperative for Unambiguous Confirmation: Why Spectroscopy Isn't Always Enough

In drug development, a molecule's journey from a lab curiosity to a potential therapeutic is paved with rigorous characterization. Standard techniques provide essential, yet incomplete, pieces of the structural puzzle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for mapping the connectivity of a molecule in solution. However, it can sometimes be challenging to differentiate between complex isomers or to definitively assign relative stereochemistry without extensive 2D NMR experiments.

  • Mass Spectrometry (MS): This technique provides an exquisitely accurate molecular weight and fragmentation pattern, confirming the elemental composition.[5] However, it reveals nothing about the spatial arrangement of atoms.

  • Infrared (IR) Spectroscopy: IR is excellent for identifying the presence of specific functional groups based on their vibrational frequencies.

While this combination of techniques can build a strong case for a proposed structure, it remains an interpretation. X-ray crystallography transcends this limitation by providing direct evidence of atomic positions, bond lengths, and angles, leaving no room for ambiguity.[2][4] This is particularly critical for resolving regiochemistry, as in the case of our target molecule, and for establishing the absolute configuration of chiral centers.[2]

Comparative Analysis of Structural Elucidation Techniques

The following table objectively compares the information gleaned from various analytical methods for a small organic molecule like this compound.

TechniqueInformation ProvidedSample RequirementsKey Limitations
Single-Crystal X-ray Crystallography (SC-XRD) Unambiguous 3D atomic coordinates, bond lengths/angles, absolute configuration, packing interactions.[2][3][6]Single, high-quality crystal (typically 0.05 - 0.3 mm).[7][8]Crystal growth can be a significant bottleneck; not applicable to amorphous materials or oils.[2][7]
Nuclear Magnetic Resonance (NMR) Connectivity (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, relative stereochemistry.[9]~1-10 mg dissolved in deuterated solvent.Provides an averaged structure in solution; can be difficult to interpret for complex molecules; does not give absolute configuration directly.
Mass Spectrometry (MS) High-resolution molecular weight, elemental composition, fragmentation patterns.[5][10]Micrograms to nanograms of sample.Provides no information on atomic connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, C-Br).[5]~1-5 mg, solid or liquid.Provides limited information on the overall molecular skeleton.

The Crystallographic Workflow: From Powder to Picture

The journey to a crystal structure is a multi-step process where meticulous technique is paramount. Each stage builds upon the last, culminating in a refined and validated molecular model.

Step 1: Synthesis and Purification of this compound

The prerequisite for any crystallographic study is a highly pure sample. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.[11]

Protocol: Synthesis via Esterification

A plausible route to the title compound begins with the commercially available 2-bromo-6-methylisonicotinic acid.

  • Reaction Setup: Suspend 2-bromo-6-methylisonicotinic acid (1.0 eq) in methanol (MeOH, ~10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Acid Catalysis: Carefully add sulfuric acid (H₂SO₄, ~0.1 eq) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure ester. Confirm identity and purity using ¹H NMR, ¹³C NMR, and MS.[12]

Step 2: The Art and Science of Crystal Growth

Growing a single, diffraction-quality crystal is often the most challenging step.[2][7] It is an empirical process aimed at slowly achieving a state of supersaturation, allowing molecules to organize into an ordered lattice.[13] For a small, relatively non-polar molecule like this compound, several methods are viable.

Common Crystallization Techniques:

  • Slow Evaporation: The simplest method. A near-saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks, thereby increasing the concentration to the point of crystallization.[1][7]

  • Vapor Diffusion: An excellent and highly controlled method. A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a "poor" or "anti-solvent" in which the compound is insoluble. The anti-solvent must be miscible with the good solvent and typically more volatile. Over time, the anti-solvent vapor diffuses into the solution, reducing the compound's solubility and inducing crystallization.[7][8]

  • Solvent Layering: A solution of the compound is carefully overlaid with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly diffuse into one another.[7][11]

Experimental Workflow: Crystal Growth Method Selection

G cluster_prep Preparation cluster_methods Crystallization Methods cluster_eval Evaluation cluster_outcome Outcome start Obtain Pure Compound (>98% Purity) solubility Screen Solubility in Common Solvents (e.g., Hexane, EtOAc, DCM, MeOH) start->solubility evap Slow Evaporation solubility->evap Soluble in one volatile solvent vapor Vapor Diffusion solubility->vapor Soluble in 'Solvent A' Insoluble in 'Anti-Solvent B' layer Solvent Layering solubility->layer Soluble in dense 'Solvent A' Insoluble in less dense 'Anti-Solvent B' crystals Crystals Formed? evap->crystals vapor->crystals layer->crystals success Mount & Screen on Diffractometer crystals->success Yes fail No/Poor Crystals: Modify Conditions crystals->fail No node2 node2 fail->solubility Re-evaluate Solvents/ Try Different Technique

Caption: Workflow for selecting a suitable crystal growth technique.

Step 3: X-ray Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head on a single-crystal X-ray diffractometer. The crystal is cryo-cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data. The diffractometer rotates the crystal through a series of orientations while irradiating it with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-ray spots.

Step 4: Structure Solution and Refinement

The collected diffraction data (a set of reflections with corresponding intensities) is used to solve the crystal structure.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, typically with software like SHELXT, to generate an initial electron density map and a preliminary atomic model.

  • Structure Refinement: This iterative process, performed with programs like SHELXL, improves the agreement between the calculated diffraction pattern from the model and the experimentally observed data.[14][15] The positions of the atoms, their displacement parameters (describing thermal vibration), and other variables are adjusted using a least-squares algorithm to minimize the difference.[14] Hydrogen atoms, which are poor X-ray scatterers, are typically placed in geometrically calculated positions and refined using a "riding model".

Data Refinement Workflow

G cluster_data Data Processing cluster_solve Structure Solution cluster_refine Iterative Refinement (SHELXL) cluster_validate Validation & Output raw_data Raw Diffraction Images hkl Integration & Scaling (Produces .hkl file) raw_data->hkl solve Solve Phase Problem (e.g., SHELXT) hkl->solve initial_model Initial Atomic Model (.ins/.res file) solve->initial_model refine_cycle Least-Squares Refinement initial_model->refine_cycle diff_map Calculate Difference Fourier Map (Fo-Fc) refine_cycle->diff_map convergence Convergence? (R1 < 5%, GooF ~ 1) refine_cycle->convergence Check R-factors model_build Model Building: Assign Atoms, Add H, Model Disorder diff_map->model_build Inspect Peaks/Holes model_build->refine_cycle Update Model convergence->refine_cycle No, continue cycles cif Generate Final CIF File convergence->cif Yes checkcif Validate with checkCIF cif->checkcif

Caption: The iterative cycle of crystallographic structure refinement.

Data Analysis and Validation: The Hallmarks of a Trustworthy Structure

The quality of a crystal structure is assessed by several metrics. The final output is a Crystallographic Information File (CIF), which contains all the experimental and structural information. This file can be submitted to services like the IUCr's checkCIF for automated validation against established standards.[16]

Key Crystallographic Quality Indicators:

ParameterDescriptionTypical Value for Good Structure
Resolution (Å) A measure of the level of detail in the electron density map. Lower numbers are better.< 0.8 Å
R1 The residual factor, indicating the agreement between observed and calculated structure factor amplitudes.< 5% (0.05)
wR2 A weighted residual factor based on intensities, generally higher than R1.< 15% (0.15)
GooF (Goodness-of-Fit) Should be close to 1.0 for a good model and correct weighting scheme.0.9 - 1.1
Max/Min Residual Density (e⁻/ų) The largest peaks and troughs in the final difference map. Should be close to zero.-0.5 to 0.5

The successful crystallographic analysis of this compound provides an unambiguous confirmation of its constitution. It verifies the ortho-relationship between the bromine and methyl substituents on the pyridine ring and confirms the connectivity of the methyl ester group at the 4-position, resolving any potential ambiguity from spectroscopic data alone.

Conclusion

While a suite of analytical techniques is necessary for comprehensive material characterization, single-crystal X-ray crystallography provides the ultimate, unequivocal structural proof.[3] For drug development professionals and research scientists working with novel chemical entities like this compound, the investment in growing a crystal and performing a diffraction experiment yields an unparalleled level of confidence. It provides the definitive atomic-level blueprint essential for understanding structure-activity relationships, securing intellectual property, and advancing scientific discovery.

References

The Evolving Landscape of Palladium Catalysis: A Comparative Guide to Amination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Byline: A Senior Application Scientist

The construction of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic synthesis, with profound implications for the discovery and development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the methodologies available, the palladium-catalyzed Buchwald-Hartwig amination has emerged as a particularly powerful and versatile tool for forging these critical linkages.[1][3] This guide provides an in-depth comparison of the efficacy of different palladium catalysts for amination, offering insights into their evolution, mechanistic nuances, and practical applications. The information presented herein is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal catalytic system for their specific synthetic challenges.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[3][4][5] The cycle is initiated by the oxidative addition of an aryl halide to a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This is followed by coordination of the amine to the resulting palladium(II) complex. Subsequent deprotonation of the coordinated amine by a base generates a palladium(II) amido complex. The final and crucial step is the reductive elimination of the desired aryl amine product, which regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3][5][6]

Buchwald-Hartwig Amination Cycle Figure 1: The Catalytic Cycle of Buchwald-Hartwig Amination Pd0 Pd(0)L_n ArX_PdII Ar-Pd(II)-X(L_n) Pd0->ArX_PdII Oxidative Addition (Ar-X) Amine_Complex Ar-Pd(II)-NHR'R''X ArX_PdII->Amine_Complex + HNR'R'' Amido_Complex Ar-Pd(II)-NR'R''(L_n) Amine_Complex->Amido_Complex - HX (+ Base) Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination Catalyst_Regen Pd(0)L_n Amido_Complex->Catalyst_Regen

Caption: The generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Generations of Palladium Catalysts: An Evolutionary Tale

The remarkable success of the Buchwald-Hartwig amination is largely attributable to the continuous development of more sophisticated and efficient catalyst systems. These are often categorized into "generations," each characterized by the nature of the supporting ligand, which plays a pivotal role in modulating the catalyst's reactivity, stability, and substrate scope.[3]

First-Generation Catalysts

The initial breakthroughs in this field utilized simple, monodentate phosphine ligands such as tri-ortho-tolylphosphine (P(o-tol)3).[3][7] While groundbreaking, these first-generation catalysts were generally limited to the coupling of aryl bromides with secondary amines and suffered from side reactions like beta-hydride elimination.[3]

Second-Generation Catalysts: The Rise of Bulky, Electron-Rich Ligands

A significant leap forward came with the introduction of bulky and electron-rich biaryl phosphine ligands, such as XPhos, SPhos, and DavePhos, developed by the Buchwald group.[8] These ligands promote the formation of the catalytically active monoligated Pd(0) species, which enhances the rate of oxidative addition, even with less reactive aryl chlorides.[8] The steric bulk of these ligands also facilitates the reductive elimination step and suppresses unwanted side reactions.

Third-Generation Catalysts: The Advent of Precatalysts

To improve the convenience and reproducibility of the reaction, well-defined palladium precatalysts were developed. These are air- and moisture-stable complexes that readily generate the active Pd(0) species under the reaction conditions. The Buchwald precatalysts, for example, feature a palladium(II) center coordinated to a biaryl phosphine ligand and a labile leaving group.

Fourth-Generation Catalysts and Beyond: Expanding the Frontiers

More recent developments have focused on further expanding the substrate scope and improving catalyst efficiency. This includes the development of highly active Josiphos-type ligands, which have proven effective for the amination of challenging substrates, including heteroaryl chlorides and primary amines.[7][9] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines, offering enhanced stability and reactivity in many cases.[10][11] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, which feature a palladium-NHC core, are a notable example of this class and are known for their exceptional stability and broad applicability.[10][12]

Evolution of Palladium Catalysts Figure 2: Evolution of Ligand Scaffolds for Palladium-Catalyzed Amination gen1 First Generation P(o-tol)₃ gen2 Second Generation Buchwald Biaryl Phosphines (e.g., XPhos) gen1->gen2 Increased Steric Bulk & Electron Donation gen3 Third Generation Josiphos Ligands gen2->gen3 Enhanced Activity for Challenging Substrates gen4 Fourth Generation & Beyond N-Heterocyclic Carbenes (e.g., in PEPPSI) gen3->gen4 Improved Stability & Alternative Ligand Class

Caption: A simplified representation of the evolution of ligand design in palladium-catalyzed amination.

Comparative Performance of Palladium Catalysts

The choice of catalyst is critical for the success of a Buchwald-Hartwig amination. The following table provides a comparative overview of the performance of different catalyst systems for the amination of aryl halides.

Catalyst SystemLigand TypeTypical Substrate Scope (Aryl Halides)Typical Substrate Scope (Amines)Key Advantages
First Generation Monodentate Phosphine (e.g., P(o-tol)₃)Aryl Bromides, IodidesSecondary AminesPioneering system
Second Generation Bulky, Electron-Rich Biaryl Phosphines (e.g., XPhos, SPhos)Aryl Chlorides, Bromides, Iodides, TriflatesPrimary & Secondary Amines, AnilinesBroad substrate scope, high activity
Josiphos-type Ferrocenyl DiphosphinesHeteroaryl Chlorides, Aryl ChloridesPrimary Amines, Amides, HydrazonesExcellent for challenging substrates
PEPPSI Catalysts N-Heterocyclic Carbenes (NHCs)Aryl Chlorides, BromidesWide range of primary and secondary aminesAir and moisture stable, user-friendly

Experimental Protocols

To provide a practical context, the following are representative experimental protocols for a Buchwald-Hartwig amination reaction.

Protocol 1: General Procedure for the Amination of an Aryl Bromide using a Second-Generation Buchwald Precatalyst

Objective: To synthesize N-phenylmorpholine from bromobenzene and morpholine.

Materials:

  • Bromobenzene

  • Morpholine

  • XPhos Pd G2 Precatalyst

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%).

  • Add sodium tert-butoxide (1.4 mmol).

  • The flask is sealed with a rubber septum, and the atmosphere is replaced with nitrogen or argon by evacuating and backfilling three times.

  • Add bromobenzene (1.0 mmol) and morpholine (1.2 mmol) via syringe.

  • Add anhydrous toluene (5 mL) via syringe.

  • The reaction mixture is stirred at 100 °C for 16 hours.

  • After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford N-phenylmorpholine.

Protocol 2: Amination of an Aryl Chloride using a PEPPSI Catalyst

Objective: To synthesize N-(4-chlorophenyl)aniline from 1,4-dichlorobenzene and aniline.

Materials:

  • 1,4-Dichlorobenzene

  • Aniline

  • PEPPSI-IPr Catalyst

  • Potassium tert-butoxide (KOt-Bu)

  • tert-Butanol (t-BuOH)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add PEPPSI-IPr catalyst (0.03 mmol, 3 mol%).

  • Add potassium tert-butoxide (1.5 mmol).

  • The tube is sealed, and the atmosphere is replaced with nitrogen or argon.

  • Add 1,4-dichlorobenzene (1.0 mmol) and aniline (1.2 mmol).

  • Add tert-butanol (5 mL).

  • The reaction mixture is stirred at 80 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield N-(4-chlorophenyl)aniline.

Conclusion

The palladium-catalyzed amination reaction has undergone a remarkable evolution, driven by the rational design of sophisticated ligands and the development of user-friendly precatalysts. From the early days of simple phosphine ligands to the current era of highly active and stable biaryl phosphine and NHC-based systems, the scope and utility of this transformation have expanded dramatically. For researchers in drug discovery and organic synthesis, a thorough understanding of the strengths and limitations of each catalyst generation is paramount for the successful implementation of this powerful C-N bond-forming methodology.

References

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  • Buchwald-Hartwig amination - Name-Reaction.com. Available at: [Link]

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  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. Available at: [Link]

  • Pd-catalyzed aryl amination mediated by well defined, N-heterocyclic carbene (NHC)-Pd precatalysts, PEPPSI - PubMed. Available at: [Link]

  • PEPPSI - Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-Bromo-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Synthesis, A Commitment to Safety

Methyl 2-bromo-6-methylisonicotinate (CAS No. 884494-71-7) is a substituted pyridine derivative, a class of compounds indispensable to modern drug discovery and agrochemical development.[1] Its structural motifs are key building blocks for accessing novel chemical entities. However, our responsibility as scientists extends beyond the successful synthesis of a target molecule; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal.

This guide provides a comprehensive, technically grounded protocol for the disposal of this compound. The procedures outlined are derived from an analysis of its chemical structure, data from analogous compounds, and established best practices for hazardous waste management. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental pillar of a robust safety culture. The presence of a carbon-bromine bond places this compound squarely in the category of halogenated organic waste , a classification that dictates every subsequent step of its disposal.[2][3]

Part 1: Hazard Profile and Risk Assessment

While comprehensive toxicological data for this compound itself is not extensively documented, its structure as a brominated pyridine derivative necessitates that it be handled as a hazardous substance.[4][5][6] The potential hazards are inferred from safety data sheets (SDS) for the compound and structurally related chemicals.[7][8]

The primary risks associated with this compound stem from its potential irritant properties and the hazardous byproducts of improper disposal. Thermal decomposition, for instance, can liberate toxic and corrosive gases such as hydrogen bromide (HBr) and nitrogen oxides (NOx).[4][8][9]

Table 1: Anticipated Hazard Profile for this compound

Hazard Class GHS Category (Inferred) Potential Effects & Handling Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Category 4 Harmful if swallowed, in contact with skin, or if inhaled.[5][8] Handle only in a certified chemical fume hood.
Skin Corrosion/Irritation Category 2 Causes skin irritation.[5][7][8] Avoid all skin contact and wash hands thoroughly after handling.
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation.[5][7][8] Always wear chemical safety goggles with side-shields.

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation.[4][5][7] Ensure adequate ventilation and use respiratory protection if necessary. |

Part 2: The Cornerstone of Compliance: Waste Segregation

The single most critical step in the proper disposal of this compound is its correct classification and segregation. Due to the bromine atom, it must be treated as halogenated organic waste .

The Causality Behind Segregation: The disposal pathways for halogenated and non-halogenated organic wastes are fundamentally different.

  • Non-halogenated solvents are often recycled as fuel additives for industrial processes like cement kilns.[3]

  • Halogenated wastes are unsuitable for this process. Their combustion releases high-energy, corrosive acid gases (like HBr) and can lead to the formation of toxic polybrominated compounds if not conducted under specific conditions.[10][11][12] Therefore, they require high-temperature incineration in specialized facilities equipped with acid gas scrubbers.[4][13]

Mixing halogenated waste into a non-halogenated stream, even in small amounts, contaminates the entire container, dramatically increasing disposal costs and environmental risk.[3]

G start Chemical Waste Generated decision Does the waste contain halogens (F, Cl, Br, I)? start->decision non_halogenated Non-Halogenated Organic Waste Container decision->non_halogenated No halogenated Halogenated Organic Waste Container (e.g., for this compound) decision->halogenated Yes G cluster_facility Hazardous Waste Incineration Facility Waste Sealed Container of Halogenated Waste Incinerator High-Temperature Incinerator (>900°C) Waste->Incinerator Destruction Scrubber Acid Gas Scrubber (Neutralization Stage) Incinerator->Scrubber Flue Gas (contains HBr) Stack Treated Emissions (CO₂, H₂O, N₂) Scrubber->Stack Cleaned Gas

Caption: High-level process flow for incineration.

By correctly segregating this compound, you ensure it is routed to a facility capable of this sophisticated and necessary treatment, thereby protecting both human health and the environment.

References

  • Title: BROMINE AHD WASTE INCINERATION Source: Google Scholar URL
  • Title: Methyl 2-bromo-6-methylnicotinate Source: CymitQuimica URL
  • Title: this compound - Safety Data Sheet Source: ChemicalBook URL
  • Title: MSDS of 2-Bromo-6-methyl-isonicotinic acid methyl ester Source: Capot Chemical URL
  • Title: 884494-71-7 | this compound - Molecular Database Source: Moldb URL
  • Title: Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde Source: Benchchem URL
  • Title: Emission Measurements During Incineration of Waste Containing Bromine Source: Nordic Council of Ministers URL
  • Title: SAFETY DATA SHEET - Sigma-Aldrich Source: Sigma-Aldrich URL
  • Title: this compound | 884494-71-7 Source: ChemicalBook URL
  • Title: CAS 884494-71-7 this compound Source: BOC Sciences URL
  • Title: 2-Bromo-isonicotinic acid methyl ester | C7H6BrNO2 | CID 3847768 Source: PubChem URL
  • Title: Organic Solvent Waste Disposal Source: Safety & Risk Services URL
  • Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
  • Title: A Comprehensive Technical Guide to the Safe Handling of 2-Bromo-6-methylisonicotinaldehyde Source: Benchchem URL
  • Title: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.
  • Title: 3-((2-Fluoro-4-iodophenyl)amino)
  • Title: 7.
  • Title: Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents Source: NCBI URL
  • Title: Bromine Recycling in the Chemical Industry ÂŒ An Example of Circular Economy Source: CHIMIA URL
  • Title: SAFETY DATA SHEET - Fisher Scientific Source: Fisher Scientific URL
  • Title: Halogenated Organic Liquids - Standard Operating Procedure Source: Braun Research Group URL
  • Title: Essential Safety and Operational Protocols for 2-Bromo-6-methylisonicotinaldehyde Source: Benchchem URL
  • Title: Bromine in waste incineration: Partitioning and influence on metal volatilisation Source: ResearchGate URL
  • Title: Appendix III List of Halogenated Organic Compounds Regulated Under 66268.
  • Title: 12 Safety Precautions To Follow When Handling Pyridine Source: Post Apple Scientific URL
  • Title: Other Disposal Guidance Source: US EPA URL
  • Title: Environmental Fact Sheet, Organobromine Source: US EPA URL
  • Title: Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: PMC URL
  • Title: Hazardous Waste Listings Source: US EPA URL

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-Bromo-6-methylisonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-tested safety and logistical information for the handling of Methyl 2-Bromo-6-methylisonicotinate (CAS No. 884494-71-7). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the correct application of personal protective equipment (PPE). This document moves beyond a simple checklist to provide a procedural and causal framework for PPE selection and use, ensuring both personal safety and experimental integrity.

Hazard Assessment: The "Why" Behind the Protection

This compound is a halogenated pyridine derivative that requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key hazards that directly inform our PPE strategy.[1][2] A comprehensive understanding of these risks is the foundational step in building a culture of safety.

The primary hazards are:

  • H315: Causes skin irritation. [1][2] Direct contact can lead to redness, itching, and inflammation.

  • H319: Causes serious eye irritation. [1][2] Splashes or contact with dust particles can result in significant pain and potential damage to the eyes.

  • H335: May cause respiratory irritation. [1][2] Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3]

These classifications necessitate a multi-faceted approach to PPE, ensuring that all potential routes of exposure—dermal, ocular, and respiratory—are adequately protected. While comprehensive toxicological properties have not been fully investigated, the known hazards demand a cautious and thorough approach.[3]

Core PPE Requirements: Your Last Line of Defense

Engineering controls, such as certified chemical fume hoods, are the primary method for minimizing exposure.[4][5] The following PPE should be used in conjunction with these controls.

Eye and Face Protection

Due to the serious eye irritation risk (H319), robust eye protection is mandatory.

  • Protocol: Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

  • Causality: Standard safety glasses do not provide a complete seal around the eyes and are insufficient to protect against fine dusts or splashes of this material. Tightly sealed goggles are essential to prevent irritants from reaching the sensitive mucous membranes of the eyes.[8]

Hand and Skin Protection

Given that the compound causes skin irritation (H315), selecting the correct gloves and protective clothing is critical.

  • Gloves: Handle with chemical-resistant gloves at all times.[1][9] While specific permeation data for this compound is not widely available, best practices for handling halogenated pyridines suggest using nitrile or butyl rubber gloves.[4][10] Always inspect gloves for tears or punctures before use.[3] Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3]

  • Lab Coat: A fully buttoned laboratory coat must be worn to protect the skin and personal clothing from contamination.[4][11] For tasks with a higher potential for significant contamination, consider a chemical-resistant apron or coveralls.

  • Footwear: Do not wear open-toed shoes, sandals, or perforated footwear in the laboratory. Fully enclosed shoes, preferably made of a chemically resistant material, are required to protect against spills.[9]

  • Causality: The bromine substituent on the pyridine ring can enhance skin penetration. The correct glove material provides a sufficient barrier to prevent the chemical from making contact with the skin, mitigating the risk of irritation.[8]

Respiratory Protection

The primary defense against respiratory irritation (H335) is to handle this compound within a certified chemical fume hood to minimize the inhalation of dust or vapors.[1][5]

  • Protocol: When engineering controls are not sufficient, or during spill cleanup or weighing operations outside of a ventilated enclosure, respiratory protection is necessary. A NIOSH (US) or CEN (EU) approved respirator should be used.[3]

    • For nuisance dust exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be sufficient.[3]

    • For higher-level protection or when handling solutions, a respirator with organic vapor cartridges, such as a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143), is recommended.[3]

  • Important: Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing, as mandated by OSHA.[4]

  • Causality: The fine particles of a solid chemical can easily become airborne. A respirator filters these particles from the air you breathe, preventing them from irritating the respiratory tract.[8]

Operational and Disposal Plans

Step-by-Step PPE Protocol

A disciplined sequence for donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On):

  • Put on your laboratory coat and secure all buttons.

  • Put on respiratory protection, if required for the task. Perform a user seal check.

  • Put on safety goggles and/or a face shield.

  • Wash hands thoroughly.

  • Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing Sequence (Taking Off):

  • Remove gloves using the proper technique to avoid touching the contaminated exterior.

  • Remove the laboratory coat, folding it inward to contain any contamination.

  • Wash hands thoroughly.

  • Remove safety goggles or face shield, handling them by the arms.

  • Remove respirator, if worn.

  • Wash hands again thoroughly.[1]

Disposal of Contaminated PPE

All disposable PPE used when handling this compound must be treated as hazardous waste.

  • Procedure: Place contaminated gloves, wipes, and other disposable items into a designated, sealed, and clearly labeled hazardous waste container.[11] Do not discard these items in the regular trash.[11]

  • Rationale: Improper disposal can lead to environmental contamination and accidental exposure of custodial or waste management personnel. All waste must be handled by a licensed professional waste disposal service in accordance with local, regional, and national regulations.[3][6]

Summary of PPE Requirements

Hazard ClassificationRoute of ExposureRequired PPE & Engineering ControlsKey Considerations
H319: Serious Eye Irritation OcularChemical safety goggles (face shield for splash risk).Must provide a full seal around the eyes.[1][12]
H315: Skin Irritation DermalChemical-resistant gloves (Nitrile or Butyl recommended); Lab coat; Closed-toe shoes.Inspect gloves before use; Ensure lab coat is fully buttoned.[1][4]
H335: Respiratory Irritation InhalationUse in a chemical fume hood. Respirator (e.g., N95 or higher) if dust is generated outside a hood.Respirator use requires fit testing and medical clearance.[1][3][4]

PPE Selection and Safety Workflow

The following diagram illustrates the logical workflow for ensuring safety before handling this compound.

PPE_Workflow start Task Assessment: Handling this compound eng_controls Primary Control: Work in Chemical Fume Hood? start->eng_controls ppe_select Select Core PPE: - Safety Goggles - Nitrile/Butyl Gloves - Lab Coat eng_controls->ppe_select  Yes stop STOP Re-evaluate Engineering Controls eng_controls->stop  No resp_needed Respiratory Hazard Present? (e.g., large quantity, spill, no hood) ppe_select->resp_needed add_resp Add NIOSH-Approved Respirator (Requires Fit-Testing) resp_needed->add_resp  Yes ppe_check Perform Pre-Use PPE Inspection (Check for damage) resp_needed->ppe_check  No add_resp->ppe_check proceed Proceed with Work ppe_check->proceed  All OK

Caption: A logical workflow for PPE selection before handling this compound.

References

  • Capot Chemical. MSDS of 2-Bromo-6-methyl-isonicotinic acid methyl ester. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Post Apple Scientific. Handling Pyridine: Best Practices and Precautions. [Link]

  • Healthy Bean Ltd. PPE for Chemical Handling: A Quick Guide. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.